Ferric Ferrocyanide
Description
Prussian blue is described as a deep blue pigment that is produced when the oxidation of ferrous ferrocyanide salts occurs. It contains ferric hexacyanoferrate(II) in a cubic lattice crystal structure. It is insoluble in water but also tends to form a colloid thus can exist in either colloidal or water-soluble form, and an insoluble form. It is orally administered for clinical purposes to be used as an antidote for certain kinds of heavy metal poisoning, such as thallium and radioactive isotopes of caesium. Prussian blue is included in the World Health Organization Model List of Essential Medicines as a specific antidote used in poisonings to provide symptomatic and supportive treatment. It was also administered in individuals exposed to 137-Cs+ during Goiânia accident, one of the worst radioactive contamination incidents that occured in Brazil, 1983.
This compound is a Decorporation Agent. The mechanism of action of this compound is as an Ion Exchange Activity, and Chelating Activity.
This compound is a chelating agent with strong binding affinity for thallium, cesium, and other ions. Ferric hexacyanoferrate is used for the treatment of acute and chronic thallium and cesium poisoning. This agent is not absorbed in the gastrointestinal tract and it chelates thallium or cesium ion in the intestines. The resulting complex is eliminated via the feces.
Ferric hexacyanoferrate is a chemical compound of cyanide.
antidote to thallium poisoning; RN given refers to Fe(+3)[3:4] salt; structure
Properties
IUPAC Name |
iron(2+);iron(3+);octadecacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOBGZUOMKFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe4[Fe(CN)6]3, C18Fe7N18 | |
| Record name | Prussian blue | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Prussian_blue | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple solid; Mostly soluble in water (6 g/L); [Merck Index] Deep blue powder; [MSDSonline] | |
| Record name | Ferric ferrocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C | |
| Record name | Prussian blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14038-43-8 | |
| Record name | Prussian blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prussian blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Prussian Blue Analogues
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core techniques and methodologies employed in the crystallographic analysis of Prussian Blue analogues (PBAs). It details the fundamental structural characteristics of these compounds, outlines experimental protocols for key analytical methods, and presents structural data for representative examples.
Introduction to Prussian Blue Analogues
Prussian Blue analogues are a class of coordination polymers with the general formula AₓM¹[M²(CN)₆]ᵧ·zH₂O, where 'A' is typically an alkali or alkaline earth cation, M¹ and M² are transition metal ions, and 'y' represents the fraction of [M²(CN)₆] units present, indicating potential vacancies.[1][2] The structure consists of a robust three-dimensional framework built from M¹-N≡C-M² linkages.[3][4] This framework creates large interstitial voids that can host guest species, including alkali ions and water molecules.[5][6]
The precise crystal structure—including lattice parameters, the presence of vacancies, water content, and structural distortions—is intrinsically linked to the material's functional properties. These properties are critical for applications ranging from ion batteries and electrocatalysts to potential biomedical uses.[4][7][8] Therefore, a thorough structural analysis is paramount for understanding and optimizing PBA performance.
Fundamental Crystal Structure
The idealized structure of a Prussian Blue analogue is a face-centered cubic (FCC) lattice belonging to the Fm-3m space group.[2] In this framework, the M¹ and M² transition metals are octahedrally coordinated by the nitrogen and carbon atoms of the cyanide ligands, respectively.[9]
However, significant deviations from this ideal structure are common and introduce a layer of complexity. Key structural variations include:
-
Vacancies: A deficiency of [M²(CN)₆]⁴⁻ moieties (y < 1) is common, creating large pores and leaving some M¹ sites coordinated by water molecules instead of cyanide ligands.[1][8]
-
Water Content: PBAs can contain two types of water molecules: coordinated water bound to M¹ sites at vacancy locations, and interstitial or "zeolitic" water residing in the framework's channels.[5][10]
-
Structural Distortions: Depending on the nature of the transition metals and the concentration of intercalated ions, the cubic structure can distort to lower symmetry crystal systems, such as rhombohedral, monoclinic, or tetragonal, often driven by phenomena like the Jahn-Teller effect.[2][11]
Experimental Protocols for Structural Analysis
A multi-technique approach is often necessary to fully elucidate the complex crystal structures of PBAs. The primary methods employed are X-ray diffraction and neutron diffraction.
X-ray diffraction is the most common technique for analyzing the crystal structure of PBAs. It can be performed on single crystals or polycrystalline powders.
A. Single-Crystal X-ray Diffraction
This technique provides the most detailed and unambiguous structural information when suitable single crystals can be grown.
-
Methodology:
-
Crystal Selection: A high-quality single crystal (typically < 0.5 mm) free of cracks and defects is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected data are used to determine the unit cell dimensions and space group. The atomic positions are then determined (ab initio or using direct methods) and refined to achieve the best fit between the observed and calculated diffraction patterns.
-
B. Powder X-ray Diffraction (PXRD)
PXRD is indispensable for routine phase identification, determining lattice parameters, and analyzing materials that cannot be synthesized as large single crystals.
-
Methodology:
-
Sample Preparation: A small amount of the PBA material is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted on a flat sample holder.
-
Instrument Setup: A powder diffractometer with a known X-ray source (most commonly Cu Kα) is used. Typical operating parameters are a voltage of 40 kV and a current of 30 mA.
-
Data Collection: The diffraction pattern is recorded over a specific angular range (e.g., 5-80° in 2θ) with a defined step size (e.g., 0.02°).
-
Data Analysis (Rietveld Refinement): The entire experimental diffraction pattern is fitted to a calculated profile based on a structural model. This powerful analysis technique allows for the refinement of lattice parameters, atomic positions, site occupancies, and other structural details.[3][12]
-
Neutron diffraction is a powerful complementary technique to XRD, offering unique advantages for PBA analysis.
-
Key Advantages:
-
Locating Light Atoms: Neutrons are highly sensitive to light elements, making this method ideal for precisely locating hydrogen atoms in water molecules or distinguishing between carbon and nitrogen.[10][13]
-
Distinguishing Similar Elements: Unlike X-rays, whose scattering power is proportional to the atomic number, neutron scattering cross-sections vary non-monotonically across the periodic table. This allows for clear differentiation between adjacent transition metals like manganese and iron, which is very difficult with XRD.[12]
-
Magnetic Structure: Neutrons possess a magnetic moment, making neutron diffraction the primary tool for determining the magnetic ordering in PBA-based molecular magnets.
-
-
Methodology:
-
Neutron Source: The experiment requires a high-flux neutron source, such as a nuclear reactor or a spallation source.
-
Sample Preparation: A larger sample size (typically several hundred milligrams to grams) of the PBA powder is required compared to XRD. The sample is loaded into a sample can (e.g., made of vanadium, which is nearly transparent to neutrons).
-
Data Collection: The sample is placed in the neutron beam. Data are often collected at very low temperatures (e.g., 1.5 K) using a cryostat to study ground-state properties.[12] A monochromatic neutron beam of a specific wavelength (e.g., 1.886 Å) is used.[12]
-
Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement, similar to PXRD, to extract detailed structural and magnetic information.[13]
-
Data Presentation: Crystallographic Data
The following tables summarize typical experimental parameters and resulting structural data for selected Prussian Blue analogues.
Table 1: Typical Experimental Parameters for Diffraction Studies of PBAs
| Parameter | Powder X-ray Diffraction (PXRD) | Neutron Powder Diffraction (NPD) |
| Radiation Source | Cu Kα (λ ≈ 1.54 Å) or Mo Kα (λ ≈ 0.71 Å) X-ray tube | Nuclear Reactor or Spallation Source |
| Typical Wavelength | 1.5406 Å | 1.5 - 2.5 Å |
| Sample Amount | Milligrams | Grams |
| Typical 2θ Range | 5° - 80° | 5° - 160° |
| Analysis Method | Phase ID, Lattice Parameter Determination, Rietveld Refinement | Rietveld Refinement for Structural and Magnetic Structures |
| Primary Application | Routine characterization, phase purity, lattice parameters. | Locating light atoms (H), distinguishing M¹/M², magnetic ordering.[12][13] |
Table 2: Representative Crystallographic Data for Various Prussian Blue Analogues
| Compound Formula | Crystal System | Space Group | Lattice Parameter a (Å) | Reference(s) |
| Fe₄[Fe(CN)₆]₃·14H₂O (Prussian Blue) | Cubic | Fm-3m | 10.166 | [5] |
| K₀.₁₄Cu₁.₄₃[Fe(CN)₆]·6H₂O | Cubic | Fm-3m | 10.01 | [3] |
| K₀.₁₂Ni₁.₄₄[Fe(CN)₆]·6H₂O | Cubic | Fm-3m | 10.04 | [3] |
| K₀.₂₁Mn₁.₃₉[Fe(CN)₆]·4H₂O | Cubic | Fm-3m | 10.31 | [3] |
| Co₁.₅₀[Fe(CN)₆]·3H₂O | Cubic | Fm-3m | 10.15 | [3] |
| Mn(II)₃[Mn(III)(CN)₆]₂·zH₂O (z≈12-16) | Cubic | Fm-3m | 10.539(1) | [12] |
| NH₄Fe[Fe(CN)₆]·xH₂O | Cubic | Fm-3m | 10.232(1) |
Note: Lattice parameters can vary slightly depending on the exact stoichiometry, hydration level, and synthesis method.
Visualization of the Analytical Workflow
The logical process for a comprehensive crystal structure analysis of a new Prussian Blue analogue can be visualized as a sequential workflow, starting from synthesis and culminating in a refined structural model.
Workflow for the crystal structure analysis of Prussian Blue analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prussian Blue Analogues Based on 3d-Metals as Cathode Materials for Magnesium Ion Batteries [mdpi.com]
- 4. Prussian blue and its analogues as functional template materials: control of derived structure compositions and morphologies - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09501G [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Prussian Blue Analogs for Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Electronic Properties of Ferric Ferrocyanide Thin Films
An In-depth Technical Guide for Researchers and Scientists
This technical guide provides a comprehensive overview of the synthesis, electronic properties, and characterization of ferric ferrocyanide thin films, commonly known as Prussian Blue. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the unique electrochemical and optical characteristics of this inorganic coordination polymer.
Introduction
This compound, or Prussian Blue (PB), is a mixed-valence hexacyanoferrate complex with the general formula Fe₄[Fe(CN)₆]₃.[1] Its robust crystal structure, intense blue color, and fascinating electrochemical behavior have made it a subject of extensive research.[2][3] In thin film form, PB exhibits pronounced electrochromism, the ability to change color in response to an electrical potential, making it a promising material for applications such as smart windows, displays, and sensors.[2][4] Understanding the fundamental electronic properties of these thin films is crucial for the advancement of these technologies. This guide will delve into the synthesis methods, key electronic characteristics, and the experimental protocols used to investigate these properties.
Synthesis of this compound Thin Films
The most common method for preparing high-quality this compound thin films is through electrochemical deposition. This technique allows for precise control over the film thickness and morphology.[1][5]
Electrochemical Deposition Workflow
The electrochemical deposition process involves the reduction of ferricyanide to ferrocyanide at the electrode surface, which then reacts with ferric ions in the solution to form an insoluble PB film.
Caption: Workflow for the electrochemical deposition of this compound thin films.
Electronic Properties of this compound Thin Films
The electronic properties of this compound thin films are dominated by the intervalence charge transfer between the Fe(II) and Fe(III) centers, which is responsible for its intense blue color.
Quantitative Data Summary
The following table summarizes key electronic and optical properties of this compound thin films reported in the literature.
| Property | Typical Value(s) | Measurement Technique(s) | Reference(s) |
| Band Gap (Eg) | 1.30 - 2.12 eV | UV-Vis Spectroscopy, DFT Calculations | [5][6] |
| Electrical Conductivity | Varies with oxidation state | Four-Point Probe, Impedance Spectroscopy | [7] |
| Redox Potentials (vs. Ag/AgCl) | Epc ≈ 0.1 V, Epa ≈ 0.3 V | Cyclic Voltammetry | [8] |
| UV-Vis Absorption Maxima | ~700 nm | UV-Vis Spectroscopy | [9][10][11] |
Electrochromic Switching
The electrochromic behavior of Prussian Blue is a key feature, allowing for reversible color changes between blue (Prussian Blue), colorless (Prussian White), and yellow/green (Prussian Yellow/Berlin Green).[12] This switching is achieved by the electrochemical reduction and oxidation of the iron centers within the film.
Caption: Electrochemical switching mechanism of this compound (Prussian Blue).[12]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to synthesize and characterize this compound thin films.
Preparation of this compound Thin Films by Electrochemical Deposition
This protocol is adapted from established methods for the galvanostatic deposition of Prussian Blue films.[13][14]
Materials:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Ag/AgCl electrode
-
Precursor Solution:
-
0.05 M Ferric Chloride (FeCl₃) in 0.01 M HCl
-
0.05 M Potassium Ferricyanide (K₃[Fe(CN)₆]) in 0.01 M HCl
-
-
Electrolyte for characterization: 1.0 M Potassium Chloride (KCl) in 0.01 M HCl
Procedure:
-
Clean the ITO substrate sequentially with detergent, deionized water, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Prepare the deposition solution by mixing equal volumes of the FeCl₃ and K₃[Fe(CN)₆] solutions immediately before use.
-
Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the freshly prepared deposition solution.
-
Apply a constant cathodic current density of 40 µA/cm² for a duration of 60-180 seconds using a potentiostat/galvanostat. The deposition time will determine the film thickness.[14]
-
After deposition, rinse the film thoroughly with deionized water and dry it in a gentle stream of nitrogen.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the redox behavior of the this compound thin film.[15][16][17]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell as described in section 4.1.
-
Electrolyte: 1.0 M KCl in 0.01 M HCl
Procedure:
-
Place the this compound-coated ITO electrode as the working electrode in the electrochemical cell containing the 1.0 M KCl electrolyte.
-
Set the potential window, for example, from -0.2 V to +1.2 V vs. Ag/AgCl.
-
Set the scan rate, typically between 20 and 100 mV/s.[14]
-
Run the cyclic voltammetry experiment for a desired number of cycles until a stable voltammogram is obtained.
-
Record the current response as a function of the applied potential. The resulting plot will show characteristic oxidation and reduction peaks.
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to determine the optical properties of the thin film, including its absorption spectrum and band gap.[18][19][20]
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvette or a thin film holder
Procedure:
-
Place a clean, uncoated ITO slide in the spectrophotometer as a reference to obtain a baseline spectrum.
-
Mount the this compound-coated ITO slide in the sample holder of the spectrophotometer.
-
Record the absorbance or transmittance spectrum over a desired wavelength range (e.g., 300-900 nm).
-
The main absorption peak for Prussian Blue is typically observed around 700 nm.[9][10][11]
-
The optical band gap can be estimated from the absorption spectrum using a Tauc plot.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the charge transfer and diffusion processes at the electrode-electrolyte interface.[21][22][23]
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer module
-
Three-electrode cell as described in section 4.1.
-
Electrolyte: 1.0 M KCl containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆])
Procedure:
-
Set up the electrochemical cell with the this compound-coated ITO electrode in the electrolyte.
-
Set the DC potential to the formal potential of the redox probe.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Measure the resulting AC current and phase shift.
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance.
Conclusion
This compound thin films possess a rich set of electronic and optical properties that are readily tunable through electrochemical means. Their pronounced electrochromism, coupled with their ease of synthesis, makes them a compelling material for a variety of applications. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize these fascinating materials, paving the way for further innovation in electrochromic and sensor technologies.
References
- 1. Electrochromic Prussian Blue Thin Films [chemistry.beloit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gssrr.org [gssrr.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. support/electrochemical technique/cyclic voltammetry - II | ALS,the electrochemical company [als-japan.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochromic Prussian Blue Thin Films – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 14. hdki.hr [hdki.hr]
- 15. researchgate.net [researchgate.net]
- 16. rcvt.tu-sofia.bg [rcvt.tu-sofia.bg]
- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 18. ossila.com [ossila.com]
- 19. ossila.com [ossila.com]
- 20. diva-portal.org [diva-portal.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nlab.pl [nlab.pl]
historical development of Prussian Blue pigments in science.
An In-depth Technical Guide to the Historical Development of Prussian Blue Pigments in Science
Introduction
Prussian Blue, with the general formula Fe₄[Fe(CN)₆]₃·xH₂O, holds a significant place in the history of science as the first modern synthetic pigment.[1][2][3][4] Its accidental discovery in the early 18th century marked a turning point in the development of artists' materials and initiated a deeper scientific inquiry into the nature of coordination compounds.[5][6] Initially prized for its intense and stable blue hue, a cost-effective alternative to expensive natural pigments like ultramarine, its unique properties have led to a diverse range of applications far beyond the artist's palette.[4][7] This guide provides a technical overview of the historical development of Prussian Blue, focusing on its synthesis, the elucidation of its chemical structure, and its expanding role in various scientific and medical fields. It is intended for researchers, scientists, and professionals in drug development who are interested in the material science, chemistry, and application of this historic compound.
Discovery and Early Synthesis (18th Century)
The genesis of Prussian Blue was serendipitous, occurring around 1706 in the Berlin laboratory of alchemist Johann Konrad Dippel.[1][2][5] The pigment maker Johann Jacob Diesbach was attempting to produce a red cochineal-based pigment, a process that required potash (potassium carbonate), iron sulfate, and cochineal.[2][8] Having run out of fresh potash, Diesbach acquired a batch from Dippel that had been contaminated with animal blood during Dippel's production of animal oil.[1][2][9] The reaction between the iron sulfate and the cyanide-containing compounds, formed from the reaction of the blood and potash at high temperatures, unexpectedly yielded a deep blue precipitate instead of the intended red lake.[1][4][10]
The recipe was initially a closely guarded secret, with the pigment being sold under names like "Prussian Blue" or "Berlin Blue".[1][2][7] However, the method was independently reverse-engineered and the first protocol for its synthesis was published in the Philosophical Transactions of the Royal Society of London by John Woodward in 1724.[1][5][9]
Early synthesis methods were lengthy and involved multiple steps.[5] They generally relied on the calcination of a nitrogen-rich organic material, such as dried ox blood, with an alkali like potash.[5][9][11] This high-temperature process produced potassium ferrocyanide in the resulting "blood lye".[5] The subsequent reaction of this crude ferrocyanide solution with a solution of iron(II) sulfate (green vitriol) and alum produced a greenish-white precipitate, which upon oxidation by air and treatment with acid, transformed into the final Prussian Blue pigment.[5]
Elucidation of Chemical Composition and Structure
For nearly two centuries after its discovery, the exact chemical nature of Prussian Blue remained a puzzle for chemists.[12] Its extreme insolubility and tendency to form colloidal suspensions made analysis difficult with the techniques available at the time.[1]
Key milestones in understanding its composition include:
-
1752: French chemist Pierre J. Macquer demonstrated that Prussian Blue could be decomposed by an alkali (potash) into iron hydroxide and a soluble salt (which he called "phlogisticated alkali," later identified as potassium ferrocyanide). He also showed that the original blue pigment could be regenerated by adding an iron salt back to this solution.[3][13]
-
1782-1783: Swedish chemist Carl Wilhelm Scheele succeeded in isolating a new acid by heating Prussian Blue with dilute sulfuric acid.[12] This substance, which he called Blausäure (blue acid), is now known as hydrogen cyanide.[3][12] This discovery confirmed that cyanide was an integral component of the pigment's structure.[3]
The complex stoichiometry was gradually unraveled, leading to the identification of two primary forms:
-
"Soluble" Prussian Blue: A colloidal dispersion with the formula KFe[Fe(CN)₆], containing alkali metal ions.[9]
-
"Insoluble" Prussian Blue: The form most commonly used as a pigment, with the ideal formula Fe₄[Fe(CN)₆]₃·xH₂O (where x = 14-16).[1][9][12]
The definitive crystal structure was not confirmed until the 1970s through modern analytical techniques, including X-ray and neutron crystallography, Mössbauer spectroscopy, and IR spectroscopy.[1][12] These studies revealed a complex cubic lattice structure where Fe(II) and Fe(III) centers are bridged by cyanide ligands.[14] The intense blue color arises from an intervalence charge transfer between the Fe(II) and Fe(III) ions upon the absorption of light.[15]
Data Summary
Table 1: Evolution of Prussian Blue Synthesis Methods
| Period | Key Proponents/Publications | Reagents | Key Process Steps | Notes |
| Early 18th Century | Diesbach (discoverer), Woodward (1724) | Dried animal matter (e.g., ox blood), Potash (K₂CO₃), Iron(II) sulfate (FeSO₄), Alum | 1. Calcination of animal matter with potash to form "blood lye" (containing K₄[Fe(CN)₆]). 2. Reaction of lye with FeSO₄ and alum. 3. Acidification and oxidation to form the blue pigment. | Process was lengthy, produced impurities, and quality was variable.[5][9][11] |
| Mid-18th Century | Dossie (1758) | Similar to Woodward, with variations in reagent proportions and calcination conditions. | Refinements in calcination temperature and vessel materials (e.g., iron vessels) to improve yield.[11] | Still relied on crude biological starting materials. |
| 19th-20th Century | Industrial Chemists | Purified potassium ferrocyanide, Iron salts (Fe²⁺/Fe³⁺), Oxidizing agents (e.g., chlorates, dichromates) | Direct precipitation by reacting solutions of potassium ferrocyanide and iron salts, followed by oxidation. | Led to higher purity, better consistency, and the ability to control particle size and hue.[12] |
| Post-WWI | Industrial Manufacturers | Ammonium salts, Sodium ferrocyanide, Iron salts | Substitution of potassium salts with ammonium salts due to shortages. | Produced a brighter color with improved resistance to alkalis.[16] |
Table 2: Key Properties of Prussian Blue
| Property | Description |
| Chemical Formula | Insoluble Form: Fe₄[Fe(CN)₆]₃·xH₂O (x=14-16)[1][12][14] |
| Soluble Form: KFe[Fe(CN)₆]·yH₂O[9] | |
| Systematic Name | Iron(III) hexacyanoferrate(II)[14] |
| Crystal Structure | Cubic lattice[14] |
| Appearance | Dark blue microcrystalline powder; forms colloidal suspensions in water.[1] |
| Key Spectroscopic Feature | Intense absorption around 700 nm due to intervalence charge transfer.[15][17] |
| Toxicity | Considered non-toxic when ingested because the cyanide groups are tightly bound within the crystal lattice.[10][14][18] |
Experimental Protocols
Representative 18th-Century Synthesis (Based on Woodward/Dossie Methodologies)
This protocol is for historical and educational purposes and involves hazardous materials and processes. It should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Objective: To replicate an early synthesis of Prussian Blue using historically relevant precursors.
Materials:
-
Dried ox blood or blood meal (source of nitrogen and carbon)
-
Potassium carbonate (Potash, K₂CO₃)
-
Iron(II) sulfate heptahydrate (Green Vitriol, FeSO₄·7H₂O)
-
Potassium aluminum sulfate (Alum, KAl(SO₄)₂·12H₂O)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Crucible (iron or alumina)
-
Muffle furnace
-
Beakers, filtration apparatus, stirring rods
Methodology:
-
Preparation of "Blood Lye": a. Thoroughly mix dried ox blood and potassium carbonate in a 1:2 mass ratio in a crucible.[5] b. Place the crucible in a muffle furnace and heat gradually to red-hot (approx. 600-700 °C) for 2-4 hours.[5][11] This calcination step is critical and results in the formation of potassium cyanide, which reacts with iron impurities to form potassium ferrocyanide (K₄[Fe(CN)₆]). c. After cooling, carefully leach the resulting solid mass (the "lye") with boiling deionized water and filter to remove insoluble carbonaceous material. The filtrate is a pale-yellow solution.[5]
-
Precipitation: a. Prepare a solution of iron(II) sulfate and alum in warm deionized water. b. Slowly add the iron/alum solution to the filtered "blood lye" with constant stirring. A pale, bluish-green precipitate will form.[5]
-
Oxidation and Purification: a. Allow the precipitate to settle. Decant the supernatant liquid. b. Treat the precipitate with dilute hydrochloric acid. This step helps to dissolve excess iron hydroxides and facilitates the oxidation of the iron centers, developing the deep blue color.[5][15] c. Wash the resulting blue precipitate repeatedly with hot deionized water via filtration until the washings are neutral and free of sulfate ions. d. Dry the final pigment in a low-temperature oven or by air-drying.
Prussian Blue Assay for Total Phenols
Objective: To determine the total phenolic content of a sample using the Prussian Blue reaction.
Principle: In an acidic medium, phenols in the sample reduce ferricyanide [Fe(CN)₆]³⁻ to ferrocyanide [Fe(CN)₆]⁴⁻. The newly formed ferrocyanide immediately reacts with ferric ions (Fe³⁺) present in the reagent mixture to form Prussian Blue. The intensity of the blue color, measured spectrophotometrically at ~700 nm, is proportional to the concentration of phenolic compounds.[1][17]
Materials:
-
Sample containing phenolic compounds
-
Phenolic standard (e.g., Gallic acid)
-
0.05 M Ferric chloride (FeCl₃) in 0.1 M HCl
-
0.008 M Potassium ferricyanide (K₃[Fe(CN)₆])
-
UV-Vis Spectrophotometer and cuvettes
Methodology:
-
Standard Curve Preparation: a. Prepare a series of standard solutions of gallic acid of known concentrations (e.g., 0 to 100 µg/mL). b. To 1.0 mL of each standard solution, add 1.0 mL of 0.05 M FeCl₃ and 1.0 mL of 0.008 M K₃[Fe(CN)₆]. c. Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature. d. Measure the absorbance of each solution at 700 nm against a reagent blank. e. Plot absorbance versus concentration to create a standard curve.
-
Sample Analysis: a. To 1.0 mL of the appropriately diluted sample, add the FeCl₃ and K₃[Fe(CN)₆] reagents as described for the standards. b. After the 15-minute incubation, measure the absorbance at 700 nm. c. Determine the concentration of total phenols in the sample by comparing its absorbance to the standard curve.
Visualizations of Key Processes
Caption: Workflow for the 18th-century synthesis of Prussian Blue.
Caption: Logical workflow of the cyanotype (blueprint) process.
Caption: Ion exchange mechanism of Prussian Blue as a medical antidote.
Scientific Applications Beyond Pigment
The unique chemical and physical properties of Prussian Blue have enabled its use in a wide array of scientific applications.
-
Analytical Chemistry: Beyond its use in quantifying phenols, the formation of Prussian Blue serves as a classic qualitative spot test for the presence of iron(II) or iron(III) ions.[12]
-
Photography and Copying: In 1842, Sir John Herschel developed the cyanotype process, the first successful non-silver-based photographic method.[12][19] This process, which produces a stable Prussian Blue image, became the standard for creating copies of architectural and engineering drawings, giving rise to the term "blueprint".[1][10][19]
-
Medicine: Insoluble Prussian Blue is on the World Health Organization's List of Essential Medicines as an oral antidote for certain types of heavy metal and radionuclide poisoning, specifically by thallium (Tl⁺) and radioactive cesium (¹³⁷Cs⁺).[1][10][18] When ingested, it acts as an ion-exchange resin in the gastrointestinal tract. It traps the toxic ions from the enterohepatic circulation in its crystal lattice in exchange for potassium ions, preventing their reabsorption into the body and facilitating their elimination.[1][19]
-
Modern Materials Science: Research continues into novel applications for Prussian Blue and its analogues. Its robust crystal structure and electrochemical properties make it a promising candidate as a cathode material for next-generation batteries, particularly for sodium-ion and potassium-ion systems.[1] Furthermore, its properties are being exploited in the development of electrochemical sensors and biosensors.[17]
Conclusion
From its accidental creation in an 18th-century laboratory to its modern-day use in high-technology applications, Prussian Blue has had a remarkable journey. It was not only a revolutionary development for the arts but also a subject of intense scientific study that advanced the field of chemistry. The elucidation of its complex structure and the characterization of its unique properties have paved the way for its application in analytical chemistry, photography, and crucially, as a life-saving medical countermeasure. The ongoing research into Prussian Blue and its analogues for energy storage and sensing applications ensures that this historic pigment will continue to be a subject of scientific and technological importance for the foreseeable future.
References
- 1. Prussian blue - Wikipedia [en.wikipedia.org]
- 2. jacksonsart.com [jacksonsart.com]
- 3. janeausten.co.uk [janeausten.co.uk]
- 4. winsornewton.com [winsornewton.com]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Prussian Blue: Discovery and Betrayal – Part 1 - ChemistryViews [chemistryviews.org]
- 8. nilacolori.com [nilacolori.com]
- 9. Syntheses of Prussian Blue Pigment Following 18th-Century Methodologies: Factors Influencing Product Purity and Syntheses Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. underthemoonlight.ca [underthemoonlight.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Prussian Blue: Discovery and Betrayal – Part 4 - ChemistryViews [chemistryviews.org]
- 14. acs.org [acs.org]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. nationalgallery.org.uk [nationalgallery.org.uk]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. gelpress.com [gelpress.com]
- 19. Prussian blue and its partner in crime - Journal of ART in SOCIETY [artinsociety.com]
An In-depth Technical Guide on the Solubility and Stability of Ferric Ferrocyanide in Aqueous Solutions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric ferrocyanide, commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃), is a coordination complex with a rich history and a diverse range of applications, from being one of the first synthetic pigments to its modern use as an FDA-approved antidote for heavy metal poisoning.[1] Its utility in pharmaceutical and research settings is fundamentally governed by its behavior in aqueous environments. The stability of the iron-cyanide bond and the compound's solubility are critical parameters that influence its efficacy, safety, and formulation.[2] This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core chemical pathways and workflows.
Physicochemical Properties
This compound is a dark blue powder with a complex cubic lattice crystal structure.[1][3] It is generally characterized as stable under normal conditions but is sensitive to light and incompatible with strong acids and strong oxidizing agents.[3]
| Property | Value | Source |
| Molecular Formula | Fe₄[Fe(CN)₆]₃ | [3] |
| Molar Mass | 859.23 g/mol | [1][3] |
| Appearance | Dark blue powder | [1][3] |
| Density | ~1.8 g/cm³ | [3] |
Solubility in Aqueous Solutions
The solubility of this compound is complex and often described inconsistently in the literature, largely due to the existence of different forms of the compound. A distinction is made between an "insoluble" form (the true this compound, Fe₄[Fe(CN)₆]₃) and a "soluble" form (e.g., potassium this compound, KFe[Fe(CN)₆]), which does not truly dissolve but rather forms colloidal solutions.[1][4] For the purposes of this guide, "solubility" refers to the true insoluble form unless otherwise specified.
The compound is generally considered "practically insoluble" in water.[3] This low solubility is quantified by its very small solubility product constant (Ksp).
Quantitative Solubility Data
The quantitative data available for the solubility of this compound are summarized below. The significant variation can be attributed to different experimental conditions and the specific form of the compound being analyzed.
| Parameter | Value | Conditions |
| Water Solubility | Practically Insoluble | General observation[3] |
| 6 g/L | Experimental property[1] | |
| Solubility Product (Ksp) | pKsp: 40.52 | Calculated value[3] |
Factors Influencing Solubility
Several factors can influence the apparent solubility of this compound complexes in aqueous solutions:
-
pH: While pH has a more dramatic effect on stability, it can also influence solubility. Continuous dissolution has been observed under both acidic and slightly alkaline conditions in soil studies.[5]
-
Diverse Ion Effect: The presence of multiple types of counter-ions can significantly increase the solubility of related ferrocyanide salts. For instance, mixing sodium (Na⁺) and potassium (K⁺) ions has been shown to boost the solubility of potassium ferrocyanide from approximately 0.7 M to up to 1.5 M.[6][7] This effect is attributed to alterations in the chemical activity and ionic strength of the solute.[6]
-
Colloid Formation: As mentioned, the "soluble" form of Prussian blue tends to form colloids rather than a true solution, which can be a critical factor in drug delivery and formulation contexts.[1]
Caption: Aqueous equilibrium of solid this compound.
Stability in Aqueous Solutions
The stability of this compound is not absolute and is critically dependent on environmental conditions such as pH, light, and temperature.[8] Decomposition often involves the breaking of the strong iron-cyanide bond, which can lead to the release of toxic free cyanide.[8]
Effect of pH
The pH of the aqueous medium is a primary determinant of this compound's stability.
-
Neutral to Near-Neutral pH (pH 4-9): The complex exhibits its greatest stability in this range.[9]
-
Strongly Acidic Conditions (pH < 2): In the presence of strong acids, this compound decomposes, liberating highly toxic hydrogen cyanide (HCN) gas.[4][9] This process is accelerated by heating.[4] For instance, a long-term stability study found that the maximum cyanide release from Prussian blue occurred at a gastric pH of 1.0.[10]
-
Alkaline Conditions (pH > 7): In alkaline solutions, the complex can decompose to form iron hydroxide and cyanide ions.[9][11] Recent studies on Prussian blue nanoparticles indicate they are intrinsically unstable at pH ≥ 7, degrading via the formation of hydroxide complexes from the ferric iron centers.[12][13] However, other research, particularly in the context of redox flow batteries, has shown that bulk this compound can be stable at pH values as high as 14, provided the solution is protected from light.[14][15][16] This suggests that factors like surface area and light exposure are critical co-determinants of stability in alkaline media.
Effect of Light (Photodissociation)
Exposure to light, particularly ultraviolet and blue light with wavelengths less than ~500 nm, is a significant cause of decomposition.[9][17]
-
Mechanism: Photolysis can lead to the liberation of a cyanide ion and the formation of an aquated pentacyanoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻.[9][17]
-
Consequences: This photodissociation is a primary pathway for the release of free cyanide from ferrocyanide complexes into the environment.[8] Even at low concentrations (1-2 ppm), ferrocyanide solutions can become lethal to fish upon exposure to sunlight due to this process.[18][19] For practical applications and storage, protecting this compound solutions from light is a critical stability measure.[9][14][15][16]
Effect of Temperature
Elevated temperatures generally accelerate decomposition, particularly in strongly acidic or alkaline solutions.[9] However, one study on a related compound, cesium nickel ferrocyanide (Cs₂NiFe(CN)₆), found no evidence of retrograde solubility (decreasing solubility with increasing temperature) at temperatures up to 90°C, suggesting good thermal stability in that specific context.[20]
Caption: Key environmental factors influencing the stability of this compound.
Experimental Protocols for Stability and Solubility Assessment
A variety of analytical techniques are employed to assess the stability of this compound, typically by monitoring the concentration of the parent complex or by quantifying the release of degradation products like free cyanide.
UV-Visible Spectrophotometry
-
Principle: This method monitors changes in the UV-Vis absorption spectrum of a this compound solution over time. A decrease in the characteristic absorbance of the complex or the appearance of new peaks indicates degradation.[9] Prussian blue nanoparticles have a characteristic absorption band around 700 nm, the disappearance of which can be used to track degradation.[12][13]
-
Experimental Protocol:
-
Prepare a this compound solution of known concentration in the desired aqueous medium (e.g., buffered solutions at various pH levels).
-
Expose the solution to the test condition (e.g., specific pH, light intensity, temperature).
-
At regular time intervals, withdraw an aliquot of the solution.
-
Record the UV-Vis absorption spectrum of the aliquot over a relevant wavelength range (e.g., 200-800 nm).
-
Quantify the change in absorbance at the characteristic maximum to determine the rate of degradation.[9]
-
Cyanide-Specific Ion Electrode (ISE)
-
Principle: An ISE measures the activity (which is proportional to concentration in dilute solutions) of free cyanide ions in a solution, providing a direct measure of complex dissociation.
-
Experimental Protocol:
-
Calibrate the cyanide-specific ion electrode using standard solutions of known cyanide concentrations to create a calibration curve (potential in mV vs. log of concentration).
-
Immerse the calibrated electrode in the this compound test solution under the desired experimental conditions.
-
Record the potential (in millivolts) at various time points.
-
Convert the measured potential to cyanide concentration using the calibration curve to quantify the extent of cyanide release.[9]
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates the components of a mixture, allowing for the direct quantification of the intact this compound complex.
-
Experimental Protocol:
-
Prepare and expose the this compound solution to the test conditions.
-
At specified time points, inject a sample of the solution into an HPLC system.
-
Utilize a suitable column (e.g., reverse-phase C18) and a mobile phase, which may contain an ion-pairing agent to achieve effective separation.
-
Detect the complex using a UV detector at its absorbance maximum.
-
Quantify the concentration of this compound by comparing the peak area to a standard calibration curve.[9]
-
In Vitro Physiological Model for Cyanide Release
-
Principle: This method, used to assess the long-term stability of Prussian blue as a drug product, simulates the pH conditions of the human digestive tract to measure potential cyanide release.[10]
-
Experimental Protocol:
-
Incubate a known mass of the this compound sample (active pharmaceutical ingredient or drug product) in solutions buffered at pH values that bracket physiological exposure (e.g., pH 1.0 for the stomach, pH 5.0 and 7.0 for the gastrointestinal tract).
-
Maintain the incubation at body temperature (37°C) for various durations (e.g., 1 to 24 hours).
-
After incubation, separate the solid and liquid phases.
-
Measure the concentration of cyanide in the supernatant using a validated method, such as colorimetric analysis via UV-Vis spectroscopy.[10]
-
Caption: A generalized workflow for assessing the stability of this compound.
Conclusion
The aqueous behavior of this compound is a nuanced subject of critical importance for its application in research and medicine. While it is practically insoluble, its apparent solubility can be influenced by factors such as the presence of mixed counter-ions. Its stability is highly dependent on environmental conditions. It is most stable in dark, neutral-to-acidic conditions and is susceptible to decomposition by strong acids, strong bases (especially with heat), and, most significantly, by UV/blue light. For drug development professionals, the potential for cyanide release under the acidic conditions of the stomach, though found to be well below lethal doses in studies, must be a key consideration in risk assessment.[10] Researchers utilizing this compound must control pH and light exposure to ensure the integrity of their experiments. A thorough understanding of these properties, assessed through robust experimental protocols, is essential for the safe and effective use of this important compound.
References
- 1. This compound | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [chembk.com]
- 4. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stability study of Prussian blue-A quality assessment of water content and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webqc.org [webqc.org]
- 12. Prussian Blue nanoparticles: An FDA-approved substance that may quickly degrade at physiological pH [cima.cun.es]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade (Journal Article) | OSTI.GOV [osti.gov]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. inis.iaea.org [inis.iaea.org]
Spectroscopic Analysis of Ferric Ferrocyanide Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Ferric Ferrocyanide complexes, commonly known as Prussian Blue. This document details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Mössbauer spectroscopy as applied to these coordination compounds. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where the characterization of such complexes is crucial.
Introduction to this compound (Prussian Blue)
Prussian Blue, with the idealized formula Fe₄[Fe(CN)₆]₃·xH₂O, is a mixed-valence coordination complex renowned for its intense blue color.[1] It consists of a cubic lattice structure containing ferric (Fe³⁺) and ferrous (Fe²⁺) ions coordinated to cyanide ligands.[2] The characteristic color arises from an intervalence charge transfer (IVCT) between the Fe(II) and Fe(III) centers.[1] Spectroscopic techniques are indispensable for confirming the synthesis, determining the oxidation states of the iron atoms, and quantifying the concentration of these complexes.
Spectroscopic Characterization Techniques
A multi-spectroscopic approach is often employed to fully characterize this compound complexes. Each technique provides unique insights into the electronic and vibrational properties of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for confirming the formation of Prussian Blue and for its quantitative analysis. The intense color of the complex leads to a strong absorption in the visible region of the electromagnetic spectrum.
Data Presentation: UV-Vis Spectroscopy
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~680 - 720 nm | [1][3][4][5] |
| Molar Absorptivity (ε) | Varies with particle size and formulation | - |
| Linear Range for Quantification | 0.1–100 µg/ml | [6] |
| Limit of Detection (LOD) | 0.099 µg/ml | [6] |
| Limit of Quantification (LOQ) | 0.330 µg/ml | [6] |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and concentration of a Prussian Blue nanosuspension.
Materials:
-
Prussian Blue sample
-
Deionized water
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
For insoluble Prussian Blue, a two-step dissolution process can be employed to form a stable nanosuspension suitable for analysis.[6]
-
React the Prussian Blue sample with a dilute base (e.g., 4 N NaOH) to form iron(III) hydroxide.[6]
-
Subsequently, react the resulting solution with an acid (e.g., concentrated HCl) to reform ferric hexacyanoferrate as a nanosuspension.[6]
-
Prepare a series of standard solutions of known concentrations by diluting a stock solution. A typical concentration range for creating a calibration curve is 0.1–100 µg/ml.[6]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength range to scan from 400 nm to 1000 nm.[6]
-
-
Measurement:
-
Fill a quartz cuvette with the blank solution (deionized water) and place it in the spectrophotometer to zero the absorbance.
-
Record the absorption spectrum of each standard solution and the unknown sample.
-
Identify the wavelength of maximum absorbance (λmax), which is expected to be around 710 nm.[6]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the vibrational modes of the cyanide ligands in this compound complexes. The stretching frequency of the C≡N bond is particularly sensitive to the oxidation states of the adjacent iron atoms.
Data Presentation: FTIR Spectroscopy
| Species | C≡N Stretching Frequency (cm⁻¹) | Reference |
| Ferrocyanide [Fe(CN)₆]⁴⁻ | ~2037 - 2040 cm⁻¹ | [7][8] |
| Ferricyanide [Fe(CN)₆]³⁻ | ~2111 - 2114 cm⁻¹ | [8][9] |
| Prussian Blue (Fe₄[Fe(CN)₆]₃) | ~2076 - 2087 cm⁻¹ | [6][8] |
| Prussian Blue-like Intermediate | ~2070 cm⁻¹ | [7] |
| Adsorbed Ferrocyanide | ~2098 cm⁻¹ | [9] |
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the characteristic cyanide stretching frequency in a Prussian Blue sample.
Materials:
-
Prussian Blue sample
-
Potassium bromide (KBr) for solid-state pellets
-
FTIR spectrometer with a suitable detector
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the Prussian Blue sample and KBr powder to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr.
-
Transfer the finely ground powder to a pellet press die.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
-
Measurement:
-
Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the prominent absorption band in the 2000-2200 cm⁻¹ region, which corresponds to the C≡N stretching vibration.
-
Compare the observed frequency to the reference values to confirm the presence of the this compound complex. Other characteristic peaks include those for O-H stretching and bending (if water is present) and Fe-CN-Fe bending.[10]
-
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing this compound complexes. The cyanide stretch is also the most prominent feature in the Raman spectrum.
Data Presentation: Raman Spectroscopy
| Species | C≡N Stretching Frequency (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) | Reference |
| Prussian Blue | 2154 - 2156 cm⁻¹ | 275, 507, 1254 | [11][12] |
| Prussian Blue Analogues | 2150 - 2160 cm⁻¹ | - | [13] |
Experimental Protocol: Raman Spectroscopy
Objective: To obtain the Raman spectrum of a Prussian Blue sample.
Materials:
-
Prussian Blue sample
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)
-
Microscope slide or other suitable sample holder
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid Prussian Blue sample on a microscope slide.
-
For thin films, the sample can be directly mounted in the spectrometer.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow the laser to stabilize.
-
Select the appropriate laser wavelength and power. It is crucial to use a low laser power (between 0.005 and 0.06 mW) to avoid sample degradation due to the photosensitivity of Prussian Blue.[14]
-
-
Measurement:
-
Focus the laser on the sample using the integrated microscope.
-
Acquire the Raman spectrum over the desired spectral range.
-
To improve the signal-to-noise ratio, increase the number of accumulations or the acquisition time.[14]
-
-
Data Analysis:
-
Identify the strong, sharp vibrational band around 2155 cm⁻¹, which is characteristic of the C≡N stretching mode in Prussian Blue.[11]
-
Analyze other lower frequency peaks that may be related to the Fe-C and Fe-N vibrations and the overall lattice structure.
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is an essential technique for the detailed characterization of the iron environments in Prussian Blue. It can unambiguously distinguish between the different oxidation states (Fe²⁺ and Fe³⁺) and spin states of the iron ions within the complex.[15]
Data Presentation: Mössbauer Spectroscopy
| Iron Site | Oxidation State | Spin State | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Reference |
| Coordinated to Carbon | Fe(II) | Low Spin | ~0.0 | ~0.0 | [15][16] |
| Coordinated to Nitrogen | Fe(III) | High Spin | ~0.4 - 0.5 | ~0.0 | [15][16] |
Experimental Protocol: Mössbauer Spectroscopy
Objective: To determine the oxidation and spin states of the iron atoms in a Prussian Blue sample.
Materials:
-
Prussian Blue sample
-
Mössbauer spectrometer with a ⁵⁷Co source
-
Cryostat for low-temperature measurements (optional but recommended)
-
Sample holder
Procedure:
-
Sample Preparation:
-
The solid Prussian Blue sample is typically pressed into a thin, uniform pellet to ensure an appropriate thickness for Mössbauer absorption.
-
-
Instrument Setup:
-
The Mössbauer spectrometer is set up in transmission mode.
-
The ⁵⁷Co source is moved with a constant acceleration to scan a range of velocities, Doppler shifting the energy of the emitted gamma rays.
-
-
Measurement:
-
The sample is placed between the source and a detector.
-
The number of gamma rays transmitted through the sample is counted as a function of the source velocity.
-
Spectra are often recorded at room temperature and cryogenic temperatures (e.g., liquid nitrogen or liquid helium) to study temperature-dependent effects.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.
-
The spectrum of Prussian Blue is typically fitted with two components corresponding to the two distinct iron sites.
-
The isomer shift and quadrupole splitting parameters are extracted from the fit for each site.
-
The isomer shift provides information about the s-electron density at the nucleus and is indicative of the oxidation state.
-
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient and provides information about the symmetry of the iron environment and the spin state.
-
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Intervalence Charge Transfer in Prussian Blue.
Conclusion
The spectroscopic analysis of this compound complexes is a multi-faceted process that relies on the synergistic application of various techniques. UV-Vis spectroscopy is ideal for quantification, while FTIR and Raman spectroscopies provide detailed information about the vibrational characteristics of the cyanide ligands, which are sensitive to the local chemical environment. Mössbauer spectroscopy stands out for its unique ability to precisely determine the oxidation and spin states of the iron centers. By following the detailed protocols and utilizing the reference data provided in this guide, researchers and professionals can confidently characterize these important complexes for a wide range of applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Surface Analysis of the Ferri-Ferrocyanide Reaction on Platinum Electrodes with FTIR using a Spectroelectrochemical Cell - Blacklight [etda.libraries.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ramanfestconf.com [ramanfestconf.com]
- 14. DSpace-CRIS [arbor.bfh.ch]
- 15. merdj.dicp.ac.cn [merdj.dicp.ac.cn]
- 16. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Thermochemical Properties of Ferric Ferrocyanide (Prussian Blue)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Ferrocyanide, commonly known as Prussian Blue (PB), with the idealized chemical formula Fe₄[Fe(CN)₆]₃, is a coordination polymer with a rich history in art and industry as a pigment. In recent decades, it has garnered significant attention in the scientific and medical communities for its diverse applications, including its use as an antidote for heavy metal poisoning, in electrochromic devices, and as a cathode material in sodium-ion batteries.[1][2][3] Understanding the thermochemical properties of this compound is paramount for ensuring its stability, safety, and efficacy in these advanced applications.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermochemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of its thermal behavior.
Core Thermochemical Properties
Thermal Stability and Decomposition
The thermal stability of this compound is a critical parameter for its various applications. Its decomposition behavior is highly dependent on the surrounding atmosphere, primarily whether it is in the presence of air (oxidative) or an inert gas.
Thermal Decomposition in Air (Oxidative Atmosphere)
Thermogravimetric and differential thermal analysis (TG-DTA) have shown that in a dry air environment, this compound undergoes an exothermic decomposition at approximately 270 °C.[5][6][7][8] This decomposition temperature can vary depending on factors such as the heating rate, mass of the sample, and the presence of adsorbed ions.[5][6] The primary solid product of this oxidative decomposition is iron(III) oxide (Fe₂O₃).[7] For complete and safe oxidation, a gradual heating process in the range of 200–220 °C is recommended until a mass loss of over 35% is achieved. Following this initial step, the temperature can be safely raised to above 300 °C to ensure complete decomposition to iron oxide.[5][6]
Thermal Decomposition in an Inert Atmosphere
Under an inert atmosphere, such as argon or nitrogen, the thermal decomposition of this compound follows a more complex pathway and occurs at higher temperatures. The process begins with the loss of water molecules at around 150 °C.[9] The decomposition of the cyanide framework starts above 300 °C with the release of cyanogen gas ((CN)₂).[9] As the temperature increases, the decomposition proceeds through the formation of various iron carbide phases (e.g., Fe₂C, Fe₅C₂, Fe₇C₃, and Fe₃C), and ultimately, at temperatures above 800 °C, metallic iron (α- or γ-Fe) and graphite are formed.[9]
The following table summarizes the key thermal decomposition characteristics of this compound under different atmospheric conditions.
| Property | Air (Oxidative Atmosphere) | Inert Atmosphere (e.g., Argon) |
| Decomposition Onset | ~270 °C (exothermic)[5][6] | >300 °C (endothermic stages)[9] |
| Dehydration | Occurs prior to decomposition | ~150 °C[9] |
| Gaseous Byproducts | Not explicitly detailed in reviewed sources | Cyanogen ((CN)₂)[9] |
| Solid Decomposition Products | Iron(III) oxide (Fe₂O₃)[7] | Iron carbides (FeₓCᵧ), Metallic iron (Fe), Graphite[9] |
| Key Process | Oxidative decomposition of the cyanide framework.[5][6] | Stepwise degradation of the cyanide framework with the formation of intermediate carbide phases.[9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its thermochemical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Synthesis of this compound (Prussian Blue)
This protocol is based on the common co-precipitation method.[10][11][12]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers
-
Graduated cylinders
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Filter flask and vacuum source (aspirator)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a saturated solution of iron(III) chloride by dissolving 3.7 g of FeCl₃ in 5 mL of distilled water in a beaker. Stir until fully dissolved.
-
In a separate beaker, prepare a saturated solution of potassium ferrocyanide by dissolving 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water.
-
-
Precipitation:
-
While stirring, pour the potassium ferrocyanide solution into the iron(III) chloride solution.
-
A deep blue precipitate of this compound will form immediately. Continue stirring for a few minutes to ensure complete reaction.
-
-
Filtration and Washing:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of distilled water to ensure a good seal.
-
Pour the reaction mixture into the Buchner funnel.
-
Use a small amount of distilled water to rinse any remaining precipitate from the beaker into the funnel.
-
Wash the precipitate on the filter paper with several portions of distilled water to remove soluble impurities.
-
-
Drying:
-
Once the liquid has been drawn through the filter, carefully remove the filter paper with the Prussian Blue precipitate.
-
Place the filter paper on a watch glass or in a petri dish and allow it to dry in a low-temperature oven or in a desiccator.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The following is a general protocol for the thermal analysis of this compound powder, which can be adapted based on the specific instrumentation available.[7][8][9][13]
Instrumentation:
-
A simultaneous TGA-DSC instrument is ideal, but separate TGA and DSC instruments can also be used.
-
Crucibles (e.g., alumina, platinum)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA/DSC crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Select the desired atmosphere (e.g., dry air or high-purity nitrogen/argon) and set the flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C for air, 900 °C for inert atmosphere).
-
-
Data Acquisition and Analysis:
-
Record the sample mass (TGA), differential heat flow (DSC), and temperature throughout the experiment.
-
Analyze the resulting TGA curve to identify temperature ranges of mass loss and the corresponding percentage of mass change.
-
Analyze the DSC curve to identify endothermic and exothermic events, noting the onset and peak temperatures.
-
Visualizing Thermal Decomposition Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical progression of the thermal decomposition of this compound under different atmospheric conditions.
Conclusion
This technical guide has summarized the key thermochemical properties of this compound (Prussian Blue), with a focus on its thermal stability and decomposition pathways. While specific values for its enthalpy of formation, molar entropy, and specific heat capacity remain elusive in the literature, a clear understanding of its behavior at elevated temperatures is crucial for its safe and effective use in various scientific and medical applications. The provided experimental protocols offer a foundation for the synthesis and thermal analysis of this versatile coordination polymer. The visualized decomposition pathways provide a clear conceptual framework for understanding its thermal degradation under different conditions. Further research is warranted to determine the fundamental thermochemical constants of solid this compound to complete its thermodynamic characterization.
References
- 1. Prussian blue - Wikipedia [en.wikipedia.org]
- 2. Fe4[Fe(CN)6]3: a cathode material for sodium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. High-quality Prussian blue crystals as superior cathode materials for room-temperature sodium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. you-iggy.com [you-iggy.com]
- 5. researchgate.net [researchgate.net]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. Thermal Decomposition Behavior of Prussian Blue in Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Thermodynamic investigation by heat capacity measurements of ferrimagnetic A2Mn[Mn(CN)6] (A=K, Rb, Cs) Prussian blue compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. infinitalab.com [infinitalab.com]
- 12. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]
- 13. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
Quantum Mechanical Insights into Ferric Ferrocyanide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the electronic structure, magnetic properties, and functional applications of Ferric Ferrocyanide (Prussian Blue) through the lens of quantum mechanics.
Introduction
This compound, commonly known as Prussian Blue (PB), is a mixed-valence coordination complex with the general formula Fe₄[Fe(CN)₆]₃·xH₂O. Its unique properties, including intense color, high stability, and tunable electronic and magnetic characteristics, have made it a subject of extensive research for over three centuries. For researchers, scientists, and drug development professionals, a deep understanding of the quantum mechanical underpinnings of Prussian Blue is crucial for harnessing its full potential in diverse applications, ranging from next-generation batteries to innovative biomedical technologies.
This technical guide provides a comprehensive overview of the quantum mechanical studies of this compound. It delves into the theoretical frameworks used to describe its electronic and magnetic properties, presents key quantitative data from computational studies, and outlines the experimental and computational protocols employed in its investigation. Furthermore, it explores the application of these quantum mechanical insights in the realms of biosensing and drug delivery, offering a roadmap for future research and development.
Electronic Structure and Bonding: A Quantum Mechanical Perspective
The characteristic properties of Prussian Blue arise from the specific arrangement and interaction of its constituent iron ions and cyanide ligands. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of its electronic structure.
In the Prussian Blue lattice, there are two distinct iron sites: a low-spin Fe(II) center octahedrally coordinated to the carbon atoms of six cyanide ligands, and a high-spin Fe(III) center octahedrally coordinated to the nitrogen atoms of the cyanide ligands. This arrangement leads to a complex interplay of electron donation and back-donation between the iron centers and the cyanide bridges, which governs the material's overall electronic properties.[1]
Quantum chemical simulations have provided valuable insights into the nature of this bonding. For instance, studies have quantified the degree of π back-donation from the Fe(II) d-orbitals to the π* orbitals of the cyanide ligands, a key factor influencing the electronic communication between the iron centers.[1] These calculations have also been used to predict and interpret various spectroscopic features of Prussian Blue.
Calculated Structural Parameters
DFT calculations have been widely employed to determine the geometric structure of this compound with high accuracy. The calculated bond lengths and angles provide a fundamental basis for understanding the material's properties. Below is a summary of representative calculated structural parameters from various DFT studies.
| Parameter | DFT Functional | Calculated Value (Å) | Reference |
| Fe(II)-C bond length | PBE | 1.93 | [2] |
| Fe(II)-C bond length | PBE+U | 1.94 | [2] |
| Fe(II)-C bond length | HSE06 | 1.91 | [2] |
| C-N bond length | PBE | 1.18 | [2] |
| C-N bond length | PBE+U | 1.18 | [2] |
| C-N bond length | HSE06 | 1.17 | [2] |
| Fe(III)-N bond length | PBE | 2.05 | [2] |
| Fe(III)-N bond length | PBE+U | 2.08 | [2] |
| Fe(III)-N bond length | HSE06 | 2.02 | [2] |
Note: The presented values are representative and can vary depending on the specific computational setup, including the choice of pseudopotentials and basis sets.
Magnetic Properties: Unraveling Spin Interactions
The presence of high-spin Fe(III) ions in the Prussian Blue lattice gives rise to interesting magnetic properties. The magnetic coupling between these centers, mediated by the cyanide bridges, determines the overall magnetic ordering of the material. Quantum mechanical calculations are essential for quantifying these interactions.
The strength and nature of the magnetic coupling are described by the Heisenberg exchange coupling constant, J. A positive J value indicates ferromagnetic coupling (parallel spin alignment), while a negative value signifies antiferromagnetic coupling (antiparallel spin alignment). DFT calculations, often in conjunction with the broken-symmetry approach, can be used to compute these J values.
Calculated Magnetic Coupling Constants
The following table summarizes representative calculated Heisenberg exchange coupling constants for Prussian Blue and its analogs.
| System | Computational Method | Calculated J (cm⁻¹) | Magnetic Ordering | Reference |
| Prussian Blue Analogue | Mean-Field/Heisenberg Model | Varies with analogue | Ferri- or Antiferromagnetic | [3] |
| Generic Dinuclear Complex | DFT | Varies with functional | Overestimates strength | [4] |
| Bulk Fe and Co | DFT/Green's Function | N/A (Methodology described) | Ferromagnetic | [5] |
Note: The calculation of magnetic coupling constants is computationally demanding and sensitive to the chosen theoretical level. The values presented here illustrate the application of quantum mechanics to this problem.
Computational and Experimental Protocols
A robust understanding of the quantum mechanical properties of this compound relies on well-defined computational and experimental methodologies.
Computational Protocols: A DFT Workflow
Density Functional Theory is the most widely used quantum mechanical method for studying solid-state materials like Prussian Blue. A typical DFT workflow for investigating its properties is outlined below.
Key Computational Details from Literature:
-
Software: VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, CASTEP.
-
Functionals:
-
GGA (Generalized Gradient Approximation): PBE, PW91.
-
GGA+U: A correction to GGA for strongly correlated systems, with U values for Fe typically ranging from 3 to 5 eV.[6]
-
Hybrid Functionals: PBE0, HSE06, which mix a portion of exact Hartree-Fock exchange and often provide more accurate band gaps.
-
-
Basis Sets: Plane-wave basis sets are commonly used for periodic systems, with a kinetic energy cutoff typically between 400 and 600 eV. For molecular calculations, Gaussian-type orbitals (e.g., 6-31G*) are employed.
-
k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone, with the density of the grid depending on the size of the unit cell and the desired accuracy.
Experimental Protocols
Experimental validation is crucial for benchmarking and refining theoretical models. Key experimental techniques for probing the electronic and magnetic properties of Prussian Blue include:
-
X-ray Diffraction (XRD): To determine the crystal structure and lattice parameters.
-
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): To probe the oxidation states and local coordination environment of the iron centers.
-
Mössbauer Spectroscopy: To provide detailed information about the iron oxidation states, spin states, and magnetic ordering.
-
Magnetic Susceptibility Measurements (SQUID): To characterize the bulk magnetic properties, including the magnetic ordering temperature.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties and redox behavior.
Applications in Biosensing
The unique electrochemical properties of Prussian Blue, particularly its ability to efficiently mediate electron transfer, have made it a cornerstone in the development of electrochemical biosensors.[1] Quantum mechanics provides a framework for understanding the fundamental processes at play.
Prussian Blue-modified electrodes can catalytically reduce hydrogen peroxide, a common product of oxidase-based biosensors.[7] The sensing mechanism involves the transfer of electrons from the electrode to the Prussian Blue film and subsequently to the analyte or an intermediate species.
Quantum mechanical phenomena, such as electron tunneling, may play a significant role in the electron transfer process, especially when considering the interface between the Prussian Blue nanoparticles and the enzyme.[8][9] The efficiency of this electron transfer is directly related to the electronic structure of the Prussian Blue, which can be modeled and understood using quantum chemical methods.
Applications in Drug Development and Delivery
Prussian Blue nanoparticles have emerged as promising platforms for drug delivery due to their biocompatibility, high surface area, and porous structure.[10] While much of the research in this area has been experimental, quantum mechanical simulations are beginning to provide valuable insights into the drug loading and release mechanisms at the molecular level.
Computational studies can be employed to investigate the non-covalent interactions between drug molecules and the surface of Prussian Blue nanoparticles.[5] These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, govern the drug loading efficiency and the stability of the drug-carrier complex.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying these systems.[11] In a QM/MM simulation, the drug molecule and the immediate interacting residues of the Prussian Blue surface are treated with a high-level quantum mechanical method, while the rest of the nanoparticle and the solvent are described using a more computationally efficient molecular mechanics force field. This approach allows for an accurate description of the crucial electronic interactions involved in drug binding.
Future Directions and Conclusion
The application of quantum mechanical studies to this compound has already yielded significant insights into its fundamental properties and has begun to guide its application in various technologies. Future research in this area is likely to focus on several key areas:
-
More Accurate and Efficient Computational Methods: The development of new theoretical models and computational algorithms will enable the study of larger and more complex Prussian Blue-based systems with higher accuracy.
-
Multi-scale Modeling: Integrating quantum mechanical calculations with classical molecular dynamics and continuum models will provide a more holistic understanding of the behavior of Prussian Blue in real-world devices and biological environments.
-
Rational Design of Novel Materials: By leveraging the predictive power of quantum mechanics, researchers can design new Prussian Blue analogues with tailored electronic, magnetic, and optical properties for specific applications.
-
Deeper Insights into Drug Interactions: More sophisticated quantum mechanical simulations will be crucial for understanding the detailed mechanisms of drug loading and release from Prussian Blue nanocarriers, paving the way for the development of more effective and targeted drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum-machine-assisted Drug Discovery: Survey and Perspective [arxiv.org]
- 3. [PDF] A Mean-Field Analysis of the Exchange Coupling (J) for Noncubic Prussian Blue Analogue Magnets | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Heisenberg exchange coupling of iron and cobalt — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 6. osti.gov [osti.gov]
- 7. Prussian Blue based screen printed biosensors with improved characteristics of long-term lifetime and pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Tunneling in Biology: When Does it Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Range Electron Tunneling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Magnetic Properties of Mixed-Valence Hexacyanoferrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating and complex magnetic properties of mixed-valence hexacyanoferrates, commonly known as Prussian blue analogs (PBAs). These materials have garnered significant attention due to their tunable magnetic behaviors, which are highly sensitive to their chemical composition and external stimuli such as light and temperature. This guide provides a comprehensive overview of the core magnetic phenomena observed in these compounds, detailed experimental protocols for their synthesis and characterization, and a summary of key quantitative data.
Introduction to Mixed-Valence Hexacyanoferrates
Mixed-valence hexacyanoferrates are a class of coordination polymers with the general formula AxM[Fe(CN)6]y·zH2O, where A is an alkali metal cation and M is a transition metal ion. The fundamental structure consists of a face-centered cubic lattice of alternating M and Fe centers bridged by cyanide ligands. The presence of metal ions in different oxidation states (mixed-valence) and the superexchange interactions mediated by the cyanide bridges are responsible for the rich magnetic properties of these materials. These properties range from paramagnetism and ferrimagnetism to more complex phenomena like charge-transfer-induced spin transitions (CTIST) and photomagnetism.[1]
Core Magnetic Phenomena
Ferrimagnetism
In many mixed-valence hexacyanoferrates, the magnetic moments of the adjacent M and Fe ions are unequal and couple antiferromagnetically, leading to ferrimagnetic ordering below a critical temperature (Tc).[1] The net magnetic moment arises from the incomplete cancellation of the opposing magnetic sublattices. The strength of the magnetic interaction and, consequently, the ordering temperature can be tuned by judiciously selecting the M ion.[2]
Charge-Transfer-Induced Spin Transition (CTIST)
A particularly interesting phenomenon observed in certain cobalt-iron hexacyanoferrates is the charge-transfer-induced spin transition.[3][4] In these systems, a thermally or light-induced electron transfer occurs between the cobalt and iron centers, leading to a change in their spin states and, consequently, the magnetic properties of the material.
At low temperatures, these compounds are typically in a diamagnetic or low-spin (LS) state, characterized by Fe(II)-CN-Co(III) linkages. Upon heating or irradiation with light of a specific wavelength, an electron is transferred from the iron to the cobalt, resulting in a paramagnetic or high-spin (HS) state with Fe(III)-CN-Co(II) linkages.[4][5] This transition is often accompanied by a significant change in the material's color and magnetic susceptibility. The transition can be reversible and may exhibit thermal hysteresis.[4] The presence of guest molecules, such as water, within the crystal lattice can significantly influence the CTIST behavior.[3][6][7]
Photomagnetism
The ability to control magnetic properties with light, known as photomagnetism, is a hallmark of many mixed-valence hexacyanoferrates.[8][9] This phenomenon is often a direct consequence of the CTIST mechanism. By irradiating the material with light of a specific energy, it is possible to switch it from a low-magnetic state to a high-magnetic state, or vice versa.[10][11] In some cases, this photo-induced magnetic state can be trapped at low temperatures and then erased by heating or by irradiation with light of a different wavelength, offering potential for applications in optical data storage and switching devices.[8][9][11]
Quantitative Magnetic Data
The magnetic properties of mixed-valence hexacyanoferrates are highly dependent on their specific composition. The following tables summarize key quantitative magnetic data for a selection of these compounds.
| Compound | Magnetic Ordering Temperature (Tc) (K) | Coercive Field (Hc) (Oe) | Remanent Magnetization (Mr) (emu/mol) | Reference(s) |
| Fe4[Fe(CN)6]3·14H2O (Prussian Blue) | 5.6 | - | - | [2] |
| CsMnII[CrIII(CN)6] | 90 | - | - | [1] |
| V0.42IIV0.58III[CrIII(CN)6]0.86·2.8H2O | 315 | 25 | - | [2] |
| (Ni0.22Mn0.60Fe0.18)3[Cr(CN)6] | 63 | - | - | [2] |
| Compound | CTIST Temperature (T1/2) (K) | Thermal Hysteresis Width (K) | Relaxation Temperature (Trelax) of Photo-induced State (K) | Reference(s) |
| NaxCoyFe(CN)6·zH2O (Co/Fe = 1.37) | 200 | ~40 | 145 | [4][5] |
| NaxCoyFe(CN)6·zH2O (Co/Fe = 1.32) | - | ~40 | 125 | [4][5] |
| NaxCoyFe(CN)6·zH2O (Co/Fe = 1.26) | 280 | ~40 | 110 | [4][5] |
Experimental Protocols
Synthesis of Mixed-Valence Hexacyanoferrates (Co-precipitation Method)
This protocol provides a general method for the synthesis of Prussian blue analogs. The specific concentrations and precursors can be modified to obtain different compositions.
Materials:
-
Solution A: Aqueous solution of a transition metal salt (e.g., CoCl2, MnCl2, NiCl2).
-
Solution B: Aqueous solution of an alkali hexacyanoferrate salt (e.g., K3[Fe(CN)6], K4[Fe(CN)6]).
-
Deionized water.
Procedure:
-
Prepare separate aqueous solutions of the transition metal salt (Solution A) and the hexacyanoferrate salt (Solution B) at desired concentrations.
-
Slowly add Solution A dropwise to Solution B with vigorous stirring. Alternatively, both solutions can be added simultaneously to a central vessel containing deionized water.
-
A precipitate will form immediately. Continue stirring the suspension for a specified period (e.g., 1-24 hours) to allow for aging and particle growth.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water and then with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted precursors and impurities.
-
Dry the final product in a vacuum oven or desiccator at room temperature.
Magnetic Property Measurement (SQUID Magnetometry)
A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for characterizing the magnetic properties of these materials with high sensitivity.
Instrumentation:
-
SQUID Magnetometer (e.g., Quantum Design MPMS).
Procedure:
-
Sample Preparation: A known mass of the powdered sample is packed into a gelatin capsule or a straw. The sample holder is then mounted in the magnetometer.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Magnetization:
-
Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.
-
At the lowest temperature, apply a small DC magnetic field (e.g., 100 Oe).
-
Measure the magnetization as the sample is warmed up to a higher temperature (e.g., 300 K). This is the ZFC curve.
-
From the highest temperature, cool the sample back down to the lowest temperature while keeping the magnetic field applied.
-
Measure the magnetization as the sample is cooled. This is the FC curve.
-
-
Magnetic Hysteresis (M-H) Loop:
-
Set the temperature to a value below the magnetic ordering temperature.
-
Apply a magnetic field and sweep it from a large positive value to a large negative value and back to the positive value, measuring the magnetization at each field step.
-
-
AC Susceptibility:
-
To probe the dynamic magnetic properties, AC susceptibility measurements can be performed. This involves applying a small oscillating magnetic field and measuring the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility as a function of temperature and frequency.
-
Photomagnetism Experiment
This protocol outlines a typical experiment to investigate the photo-induced changes in magnetic properties.
Instrumentation:
-
SQUID Magnetometer equipped with a light source (e.g., fiber-optic sample holder).
-
Light source (e.g., laser, filtered lamp) of appropriate wavelength.
Procedure:
-
Mount the sample in the SQUID magnetometer using a light-accessible sample holder.
-
Cool the sample to a low temperature (e.g., 5 K) in the dark.
-
Measure the initial magnetization of the sample.
-
Irradiate the sample with light of a specific wavelength for a set duration.
-
After irradiation, turn off the light source and measure the magnetization again to observe any photo-induced changes.
-
To study the stability of the photo-induced state, monitor the magnetization over time at a constant temperature.
-
To investigate the reversibility, the sample can be heated to a higher temperature (thermal relaxation) or irradiated with light of a different wavelength (photo-reversal) and the magnetization measured again.
Visualizations
Charge-Transfer-Induced Spin Transition (CTIST) Pathway
Caption: Mechanism of Charge-Transfer-Induced Spin Transition (CTIST).
Experimental Workflow for Photomagnetism Measurement
Caption: A typical experimental workflow for photomagnetism studies.
This guide provides a foundational understanding of the magnetic properties of mixed-valence hexacyanoferrates. The rich and tunable magnetic behaviors of these materials continue to be an active area of research, with potential applications in molecular spintronics, high-density data storage, and smart materials. Further exploration of the vast parameter space of compositions and the influence of nanoscale structuring will undoubtedly lead to the discovery of even more fascinating magnetic phenomena.
References
- 1. Prediction of the equilibrium structures and photomagnetic properties of the Prussian blue analogue RbMn[Fe(CN)6] by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.saske.sk [home.saske.sk]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 9. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast charge-transfer-induced spin transition in cobalt-tungstate molecular photomagnets [ideas.repec.org]
The Crucial Role of Cyanide in the Prebiotic Genesis of Ferrocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental role of cyanide in the prebiotic synthesis of ferrocyanide, a molecule increasingly recognized for its potential significance in the origin of life. We will explore the optimal conditions for its formation, the kinetics of the reaction, and its stability, providing a comprehensive resource for understanding this critical prebiotic pathway. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Introduction: Cyanide as a Prebiotic Feedstock
Hydrogen cyanide (HCN) is considered a cornerstone of prebiotic chemistry, participating in the synthesis of essential biomolecules such as amino acids and nucleobases.[1][2][3] However, the stability of free cyanide in aqueous environments on the early Earth is a significant concern due to its volatility and susceptibility to hydrolysis.[1][4] The formation of ferrocyanide ([Fe(CN)₆]⁴⁻) from the reaction of cyanide with ferrous iron (Fe²⁺) presents a plausible mechanism for sequestering and stabilizing cyanide, creating a persistent reservoir for subsequent prebiotic reactions.[1][2][4][5][6] This guide examines the specifics of this vital transformation.
The Prebiotic Formation of Ferrocyanide from Cyanide
The reaction between aqueous ferrous iron and cyanide ions leads to the formation of the stable hexacyanoferrate(II) complex, commonly known as ferrocyanide. This process is influenced by several environmental factors, including pH, temperature, and the initial concentrations of the reactants.
Favorable Environmental Conditions
Experimental studies have demonstrated that the formation of ferrocyanide is most efficient under specific environmental conditions that were likely present on the prebiotic Earth.
-
pH: The formation rates and yields of ferrocyanide are optimal in slightly alkaline conditions, specifically within a pH range of 8 to 9.[1][2][4][6] At lower pH values, the availability of the cyanide anion (CN⁻) is reduced due to the protonation to HCN, while at very high pH, the precipitation of ferrous hydroxide can limit the availability of Fe²⁺.[5]
-
Temperature: Moderate temperatures, in the range of 20-30°C, favor the formation and stability of ferrocyanide.[1][2][4][6] While reaction rates may increase at higher temperatures (up to 50°C), the overall yield of ferrocyanide significantly decreases at temperatures above 25°C, indicating lower stability at elevated temperatures.[1][4]
-
Concentration of Reactants: Higher concentrations of total cyanide (ΣHCN) generally lead to higher initial formation rates and final concentrations of ferrocyanide.[1][6]
Quantitative Data on Ferrocyanide Formation
The following tables summarize the quantitative data from key experimental studies on the formation of ferrocyanide under various prebiotic conditions.
Table 1: Effect of pH on the Initial Rate and Final Concentration of Ferrocyanide
| pH | Initial Rate of Ferrocyanide Formation (µM/s) | Final Concentration of Ferrocyanide (µM) |
| 6 | ~0.01 - 0.02 | ~10 - 20 |
| 7 | ~0.03 - 0.05 | ~40 - 50 |
| 8 | ~0.04 - 0.06 | ~70 - 80 |
| 9 | ~0.03 - 0.04 | ~75 - 85 |
| 10 | ~0.01 - 0.02 | ~50 - 60 |
Data adapted from studies with initial [Fe(II)] = 0.1 mM and varying ΣHCN at 25°C.[1][6]
Table 2: Effect of Temperature on the Initial Rate and Final Yield of Ferrocyanide
| Temperature (°C) | Initial Rate of Ferrocyanide Formation (µM/s) | Final Yield of Ferrocyanide (%) |
| 10 | ~0.02 | 65.5 ± 0.1 |
| 25 | ~0.04 | 78.5 ± 0.3 |
| 50 | ~0.05 | ~40 |
| 70 | < 0.01 | 32.8 ± 0.5 |
Data from experiments with 0.1 mM Fe(II) and 0.6 mM ΣHCN.[1][4]
Experimental Protocols for Prebiotic Ferrocyanide Synthesis
This section provides a detailed methodology for a typical laboratory experiment investigating the formation of ferrocyanide under simulated prebiotic conditions.
Objective: To determine the rate of ferrocyanide formation as a function of pH.
Materials:
-
Ferrous chloride (FeCl₂) solution (e.g., 10 mM stock)
-
Sodium cyanide (NaCN) solution (e.g., 10 mM stock)
-
Buffer solutions for pH 6, 7, 8, 9, and 10 (e.g., phosphate or borate buffers)
-
Deoxygenated, deionized water
-
UV-Vis spectrophotometer
-
Cuvettes
-
Stir plate and stir bars
-
pH meter
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of FeCl₂ and NaCN in deoxygenated, deionized water to prevent oxidation of Fe²⁺.
-
Prepare buffer solutions for the desired pH range.
-
-
Reaction Setup:
-
In a cuvette, add the appropriate buffer solution.
-
Add the desired volume of the FeCl₂ stock solution to achieve the target initial concentration (e.g., 0.1 mM).
-
Place the cuvette in the spectrophotometer and begin monitoring the absorbance at a wavelength characteristic of ferrocyanide (around 217 nm).[6]
-
Initiate the reaction by adding the required volume of the NaCN stock solution to reach the desired initial concentration (e.g., 0.6 mM).
-
Ensure rapid mixing using a small stir bar or by inverting the cuvette.
-
-
Data Collection:
-
Record the absorbance at regular time intervals (e.g., every second) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Convert the absorbance values to ferrocyanide concentration using a predetermined calibration curve.
-
Plot the concentration of ferrocyanide as a function of time.
-
The initial rate of formation is determined from the slope of the linear portion of the curve at the beginning of the reaction.
-
The final concentration is the plateau value reached at the end of the experiment.
-
-
Repeat:
-
Repeat the experiment for each pH value to be tested.
-
Visualizing the Prebiotic Cyanide Cycle and Ferrocyanide Formation
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the prebiotic formation and role of ferrocyanide.
References
- 1. Favorable Environments for the Formation of Ferrocyanide, a Potentially Critical Reagent for Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favorable Environments for the Formation of Ferrocyanide, a Potentially Critical Reagent for Origins of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanosulfidic prebiotic synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Ferric Ferrocyanide (Prussian Blue) Nanoparticles via Co-precipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferric Ferrocyanide, commonly known as Prussian Blue (PB), is a coordination polymer with a history as the first modern synthetic pigment.[1] Its unique properties, including a cage-like structure, redox activity, and high stability, have led to its exploration in a wide range of applications beyond pigments, such as batteries, sensors, and catalysis.[2] In the biomedical field, Prussian Blue nanoparticles (PBNPs) are of particular interest for applications like magnetic resonance imaging (MRI), photothermal therapy, and as antidotes for heavy metal poisoning.[1][2] The co-precipitation method is a widely adopted synthesis technique due to its simplicity, low cost, scalability, and ability to produce PBNPs from abundant, non-toxic precursors.[3][4] This method involves the rapid reaction of a ferric salt with a ferrocyanide salt in an aqueous solution to precipitate the insoluble pigment.[1]
The general chemical reaction is: 4 FeCl₃ + 3 K₄[Fe(CN)₆] → Fe₄[Fe(CN)₆]₃ (Insoluble Prussian Blue) + 12 KCl[5]
This application note provides detailed protocols for the synthesis of this compound nanoparticles using the co-precipitation method, summarizes key quantitative data, and outlines typical experimental workflows.
General Experimental Workflow
The co-precipitation synthesis of this compound nanoparticles follows a straightforward workflow, from precursor preparation to final product characterization. The process is designed for scalability and reproducibility.
Caption: General workflow for this compound NP synthesis.
Experimental Protocols
Protocol 1: Basic Co-precipitation Synthesis
This protocol describes a standard method for synthesizing insoluble Prussian Blue.
Materials:
-
Iron (III) Chloride (FeCl₃)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized Water
-
Hydrochloric Acid (HCl) (optional, for pH adjustment)[6]
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Precursor Solution A: Prepare a saturated solution of Iron (III) Chloride by dissolving 3.7 g of FeCl₃ in 5 mL of deionized water. Stir until fully dissolved.[7]
-
Precursor Solution B: Separately, prepare a saturated solution of Potassium Ferrocyanide by dissolving 1.39 g of K₄[Fe(CN)₆] in 5 mL of deionized water.[7]
-
Co-precipitation: While vigorously stirring the ferric chloride solution (Solution A), slowly pour in the potassium ferrocyanide solution (Solution B). A deep blue precipitate will form immediately.[7][8]
-
Aging: Continue stirring the mixture for 1-2 hours to ensure the reaction is complete and to allow for particle aging.[8]
-
Isolation: Set up the Buchner funnel with filter paper and connect it to the filter flask and an aspirator. Turn on the aspirator to create a vacuum.[7]
-
Washing: Pour the reaction mixture into the funnel. Wash the precipitate several times with deionized water to remove unreacted ions like KCl.[7][8]
-
Drying: Once the liquid has been filtered, carefully remove the filter paper containing the Prussian Blue product. Dry the product in an oven at a low temperature (e.g., 60°C) or under vacuum until a fine powder is obtained.[8]
Protocol 2: Surfactant-Assisted Co-precipitation for Controlled Size
This protocol is adapted for producing smaller, more uniform nanoparticles suitable for biomedical applications by using a surfactant.
Materials:
-
Iron (III) Chloride (FeCl₃)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Sodium Dodecyl Sulfate (SDS) or Polyvinylpyrrolidone (PVP)
-
Deionized Water
Procedure:
-
Precursor Solution A: Prepare a solution of FeCl₃ and dissolve it in deionized water.
-
Precursor Solution B: Prepare a solution of K₄[Fe(CN)₆] and dissolve it in deionized water.
-
Surfactant Addition: In a separate reaction vessel, prepare a solution of the chosen surfactant (e.g., SDS) in deionized water.[9]
-
Co-precipitation: Slowly and simultaneously add both precursor solutions (A and B) into the surfactant solution under vigorous stirring. The surfactant helps to control nucleation and prevent aggregation, resulting in smaller and more monodisperse nanoparticles.[9]
-
Post-Processing: Follow steps 4-7 from Protocol 1 for aging, isolation, washing, and drying of the nanoparticles. The washing step is critical to remove excess surfactant.
Data Presentation: Synthesis Parameters and Particle Characteristics
The properties of the synthesized this compound nanoparticles are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters and provide quantitative examples from various studies.
Table 1: Effect of Key Synthesis Parameters
| Parameter | Effect on Nanoparticles | Rationale |
| Temperature | Higher temperatures can increase reaction kinetics but may also lead to larger, more aggregated particles.[8][10] | Affects nucleation and growth rates. Higher temperatures can accelerate the decomposition of the ferrocyanide ion.[8] |
| pH | Influences particle size and water content. Acidic conditions (e.g., adding HCl) can reduce particle size by preventing rapid polymerization.[5][6] | The stability of the precursor ions and the surface charge of the forming nanoparticles are pH-dependent. |
| Precursor Conc. | Higher concentrations generally lead to the formation of larger nanoparticles.[11] | Increased concentration leads to faster nucleation and particle growth before uniform mixing is achieved.[12] |
| Stirring Rate | Vigorous stirring is crucial for creating a uniform supersaturation, leading to smaller, more monodisperse particles.[4][8] | Ensures rapid and homogeneous mixing of precursors, promoting uniform nucleation over particle growth. |
| Flow Rate (Addition) | Slower addition rates or controlled mixing (e.g., using a Y-tube) can result in smaller particles with fewer defects.[12] | Controls the rate of supersaturation, allowing for more controlled crystal growth and reducing defects.[12][13] |
| Additives (e.g., Citrate, PVP) | Stabilizing agents or surfactants cap the nanoparticle surface, preventing aggregation and controlling final particle size.[2][12] | Adsorption of these molecules onto the growing particle surface limits further growth and provides colloidal stability. |
Table 2: Quantitative Synthesis Examples
| Precursors & Conc. | Additives | Temp. (°C) | Particle Size (nm) | Reference |
| FeCl₃ / K₃[Fe(CN)₆] (3 mM) | H₂O₂ | Room Temp. | ~50 nm | [11] |
| FeSO₄·7H₂O (9 mmol) / Na₄Fe(CN)₆·10H₂O (6 mmol) | Sodium Citrate, Ascorbic Acid | Room Temp. | Not specified (low-defect crystals) | [12] |
| FeCl₃ / K₄[Fe(CN)₆] | None | 25 °C | 86.01 nm (aggregated) | [10] |
| FeCl₃ / K₄[Fe(CN)₆] | None | 80 °C | 74.14 nm (more stable) | [10] |
| FeCl₃∙2H₂O / MnCl₂ | Sodium Dodecyl Sulfate (SDS) | Room Temp. | 17 - 22 nm | [9][14] |
Characterization and Application Pathway
Nanoparticle Characterization Workflow
A comprehensive characterization is essential to confirm the synthesis of this compound nanoparticles and to determine their physical and chemical properties for specific applications.
Caption: Common techniques for characterizing synthesized NPs.
Pathway to Drug Development Applications
For use in drug development, synthesized nanoparticles undergo further modification and rigorous testing to ensure safety and efficacy.
References
- 1. This compound | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN110129850A - A kind of step-by-step deposition preparation method of iron ferrocyanide thin film - Google Patents [patents.google.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Y-tube assisted coprecipitation synthesis of iron-based Prussian blue analogues cathode materials for sodium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00762J [pubs.rsc.org]
- 13. Y-tube assisted coprecipitation synthesis of iron-based Prussian blue analogues cathode materials for sodium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Prussian Blue Staining in Brain Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the histochemical detection of ferric iron in brain tissue sections using the Prussian Blue staining method, also known as Perls' Prussian Blue. This technique is invaluable for identifying iron deposits in various neuropathological conditions, including neurodegenerative diseases, cerebral microbleeds, and traumatic brain injury.
Principle of the Method
The Prussian Blue stain is a histochemical reaction, not a direct staining method.[1] The procedure involves the treatment of tissue sections with a dilute solution of potassium ferrocyanide in the presence of hydrochloric acid.[1][2] The acid releases ferric iron (Fe³⁺) from its binding proteins, such as hemosiderin and ferritin.[1][3][4][5] These free ferric ions then react with potassium ferrocyanide to form an insoluble, bright blue pigment called ferric ferrocyanide, or Prussian blue.[1][2][3] This method is highly sensitive and can detect even single granules of iron within cells.[1] It is important to note that this stain primarily detects non-heme iron in the ferric state and does not stain iron bound in heme, such as in hemoglobin.[2][3]
Applications in Brain Tissue Research
-
Neurodegenerative Diseases: Detection of iron accumulation in specific brain regions is a key feature in several neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.[6][7]
-
Cerebral Microbleeds: Prussian Blue staining is a reliable method for identifying old microhemorrhages by detecting hemosiderin deposits.[8]
-
Traumatic Brain Injury: Assessing iron deposition following traumatic brain injury can help in understanding the secondary injury cascade.
-
Neuroinflammation: Iron accumulation within microglia can be visualized to study the role of these cells in neuroinflammatory processes.[6][9]
Experimental Protocol
This protocol provides a generalized method for Prussian Blue staining on paraffin-embedded or frozen brain tissue sections.
Reagents and Materials
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled or deionized water
-
Nuclear Fast Red or other suitable counterstain
-
Xylene (for paraffin sections)
-
Ethanol series (100%, 95%, 70%) (for paraffin sections)
-
Mounting medium
-
Coplin jars or staining dishes
-
Microscope slides with mounted brain tissue sections
-
Positive control slides (tissue known to contain ferric iron)
Solution Preparation
-
2% Potassium Ferrocyanide Solution: Dissolve 2 g of potassium ferrocyanide in 100 mL of distilled water. Prepare fresh.
-
2% Hydrochloric Acid Solution: Add 2 mL of concentrated HCl to 98 mL of distilled water.
-
Prussian Blue Working Solution: Mix equal parts of 2% Potassium Ferrocyanide Solution and 2% Hydrochloric Acid Solution immediately before use.[2]
-
Nuclear Fast Red Solution (Counterstain): Prepare according to the manufacturer's instructions or use a standard laboratory protocol.
Staining Procedure
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse well in distilled water.
-
-
Prussian Blue Reaction:
-
Immerse the slides in the freshly prepared Prussian Blue Working Solution for 20-30 minutes at room temperature.[2]
-
Rinse thoroughly in several changes of distilled water.
-
-
Counterstaining:
-
Immerse the slides in Nuclear Fast Red solution for 5 minutes to stain cell nuclei.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (95% and 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Coverslip with a permanent mounting medium.
-
Expected Results
-
Ferric Iron Deposits: Bright blue
-
Nuclei: Pink/Red
-
Cytoplasm: Pale Pink
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published protocols for Prussian Blue staining in brain tissue.
| Parameter | Value | Source(s) |
| Tissue Section Thickness | 3 - 4 mm (macroscopic) | [10] |
| 20 µm (frozen sections) | ||
| 4 µm (paraffin sections) | [11] | |
| Fixation | 10% Formalin | [10][11] |
| 4% Paraformaldehyde (PFA) | ||
| Potassium Ferrocyanide Concentration | 1% | [10] |
| 2% | [2] | |
| 4.78% | ||
| 5% | [8] | |
| 10% (stock solution) | [11] | |
| Hydrochloric Acid (HCl) Concentration | 2% | [2] |
| 4% | ||
| 5% | [8] | |
| 20% (stock solution) | [11] | |
| Incubation Time in Staining Solution | 1 minute (after Mulligan's) | [10] |
| 3 minutes | [10] | |
| 10 minutes | ||
| 20 minutes | ||
| 20 - 30 minutes | [2] | |
| Incubation Temperature | Room Temperature | [2] |
| 37°C | [6] | |
| 60 - 65°C (with Mulligan's pre-treatment) | [10] | |
| Counterstain | Nuclear Fast Red | [8][11] |
| Eosin, Safranin, or Neutral Red | [2] |
Experimental Workflow
The following diagram illustrates the key steps in the Prussian Blue staining protocol for brain tissue sections.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 3. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajnr.org [ajnr.org]
- 5. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 6. Iron accumulation in microglia triggers a cascade of events that leads to altered metabolism and compromised function in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuropathology of Neurodegeneration with Brain Iron Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of H&E and Prussian Blue Staining in a Mouse Model of Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Macroscopic brain gray matter staining: historical protocol overview and neuroanatomy learning applications in second-year medical students [frontiersin.org]
- 11. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols for Ferric Ferrocyanide as a Cathode Material in Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Ferrocyanide, commonly known as Prussian Blue, and its analogues (PBAs) have emerged as highly promising cathode materials for sodium-ion batteries (SIBs).[1][2] This is attributed to their cost-effectiveness, straightforward synthesis, and a three-dimensional open framework structure that facilitates the rapid diffusion of sodium ions.[1][2] PBAs offer a high theoretical capacity and operate at a suitable redox potential for SIB applications. However, their electrochemical performance is often impacted by the presence of crystal defects and interstitial water.[3][4]
These application notes provide detailed protocols for the synthesis of this compound, fabrication of cathode materials, assembly of coin cells, and electrochemical characterization.
Data Presentation
The electrochemical performance of various this compound-based cathodes is summarized in the tables below for comparative analysis.
Table 1: Electrochemical Performance of Iron-Based Prussian Blue Analogue Cathodes
| Cathode Material Formula | Synthesis Method | Specific Capacity (mAh g⁻¹) | C-Rate | Cycling Stability (% capacity retention after cycles) | Coulombic Efficiency (%) | Reference |
| Na₁.₅₆Fe[Fe(CN)₆]₀.₉₀□₀.₁₀·2.42H₂O | Y-tube assisted co-precipitation | 120 (initial) | 1C | 69.8% after 200 cycles | Not specified | [3] |
| Fe-based PBA | Co-precipitation | 120-130 | C/5 | 75% after 100 cycles | High | Not specified |
| Vanadium-incorporated PBA (VFPB1) | One-step synthesis | ~70 | 50 mA g⁻¹ | 82.5% after 100 cycles | Not specified | [5][6] |
| Iron Hexacyanoferrate (FeHCF) | Not specified | High specific capacity | Not specified | Good cycling stability | Not specified | Not specified |
Table 2: Rate Capability of Iron-Based Prussian Blue Analogue Cathodes
| Cathode Material Formula | C-Rate (1C = 140 mA g⁻¹) | Specific Capacity (mAh g⁻¹) | Reference |
| Na₁.₅₆Fe[Fe(CN)₆]₀.₉₀□₀.₁₀·2.42H₂O | 0.5C | Not specified (used for cycling) | [3] |
| Na₁.₅₆Fe[Fe(CN)₆]₀.₉₀□₀.₁₀·2.42H₂O | 10C | 71.9 | [3] |
| Fe-based PBA | 10C | High rate capability | Not specified |
Experimental Protocols
I. Synthesis of this compound (Co-precipitation Method)
This protocol is adapted from a Y-tube assisted co-precipitation method, which has been shown to produce low-defect Prussian Blue analogues.[1][3]
Materials:
-
Sodium ferrocyanide decahydrate (Na₄Fe(CN)₆·10H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O)
-
Ascorbic acid (C₆H₈O₆)
-
Deionized water
-
Y-tube or similar micro-mixing setup
-
Peristaltic pumps or syringe pumps
Procedure:
-
Prepare Solution A: Dissolve 6 mmol of Na₄Fe(CN)₆·10H₂O and 30 mmol of C₆H₅Na₃O₇·2H₂O in 100 mL of deionized water. Stir until fully dissolved.[1]
-
Prepare Solution B: Dissolve 9 mmol of FeSO₄·7H₂O, 100 mmol of C₆H₅Na₃O₇·2H₂O, and 0.4 mmol of C₆H₈O₆ in 100 mL of deionized water. Stir until fully dissolved.[1]
-
Co-precipitation: Using peristaltic or syringe pumps, feed Solution A and Solution B simultaneously through a Y-tube into a reaction vessel at a controlled flow rate (e.g., 15 mL min⁻¹).[1]
-
Reaction and Aging: Continue stirring the resulting mixture for 2 hours after the addition is complete.[1] Then, let the solution age for 12 hours to allow for complete precipitation.[1]
-
Washing: Separate the precipitate by centrifugation. Wash the precipitate thoroughly with deionized water multiple times to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 100°C for 18 hours to obtain the this compound powder.[1]
II. Cathode Fabrication
Materials:
-
Synthesized this compound powder (active material)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Doctor blade
-
Planetary mixer or magnetic stirrer
-
Vacuum oven
Procedure:
-
Slurry Preparation:
-
In a vial, mix the synthesized this compound powder, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.
-
Add a sufficient amount of NMP to the mixture and stir using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.
-
-
Coating:
-
Tape the aluminum foil onto a flat surface.
-
Cast the prepared slurry onto the aluminum foil using a doctor blade with a set thickness (e.g., 100-200 µm).
-
-
Drying:
-
Transfer the coated foil to a vacuum oven and dry at 80-120°C for at least 12 hours to completely evaporate the NMP solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried cathode sheet.
-
III. Coin Cell Assembly (CR2032)
Materials:
-
Prepared this compound cathode
-
Sodium metal foil (anode)
-
Glass fiber separator
-
Electrolyte: 1.0 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with 5% fluoroethylene carbonate (FEC) as an additive.
-
CR2032 coin cell components (case, gasket, spacer disc, spring)
-
Argon-filled glovebox
Procedure:
All assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Place the punched cathode at the bottom of the coin cell case.
-
Add a few drops of the electrolyte onto the cathode surface.
-
Place the glass fiber separator on top of the wetted cathode.
-
Add more electrolyte to saturate the separator.
-
Place the sodium metal anode on top of the separator.
-
Place a spacer disc and a spring on top of the anode.
-
Place the gasket and the top cap, and then crimp the coin cell using a crimping machine.
-
Let the assembled cell rest for at least 6 hours before electrochemical testing to ensure proper wetting of the electrode and separator.
IV. Electrochemical Characterization
Instrumentation:
-
Battery cycler
-
Potentiostat with impedance spectroscopy capabilities
Procedures:
-
Galvanostatic Cycling:
-
Cycle the coin cells within a voltage window of 2.0 V to 4.0 V vs. Na/Na⁺.
-
For the initial cycle, use a low C-rate (e.g., C/10, where 1C = 140 mA g⁻¹) for activation.
-
For subsequent cycling performance evaluation, use a moderate C-rate (e.g., 0.5C or 1C).
-
-
Rate Capability Test:
-
Charge the cell at a constant low C-rate (e.g., C/10) and discharge at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C, 10C).
-
Alternatively, cycle the cell at progressively increasing C-rates.
-
-
Cyclic Voltammetry (CV):
-
Scan the potential within a voltage range of 2.0 V to 4.0 V at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox peaks associated with sodium-ion intercalation and de-intercalation.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell at a fully charged or discharged state over a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV) to analyze the charge transfer resistance and ion diffusion kinetics.
-
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Sodium-ion intercalation/de-intercalation mechanism.
References
- 1. Y-tube assisted coprecipitation synthesis of iron-based Prussian blue analogues cathode materials for sodium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prussian Blue Cathode Materials for Aqueous Sodium-ion Batteries:Preparation and Electrochemical Performance [jim.org.cn]
- 3. Y-tube assisted coprecipitation synthesis of iron-based Prussian blue analogues cathode materials for sodium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Modification of Cathode Materials for Prussian Blue-Based Sodium-Ion Batteries [manu56.magtech.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. Iron-Vanadium Incorporated Ferrocyanides as Potential Cathode Materials for Application in Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Prussian Blue in Electrochemical Biosensors for Glucose Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of Prussian Blue (PB) in the development of electrochemical biosensors for glucose detection. Prussian Blue, an inorganic coordination polymer with the formula Fe₄[Fe(CN)₆]₃, serves as an excellent artificial peroxidase, facilitating the sensitive and selective detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic oxidation of glucose by glucose oxidase (GOx). This characteristic makes it a highly valuable material in the fabrication of first-generation amperometric glucose biosensors.
Principle of Detection
The core principle of a Prussian Blue-based glucose biosensor lies in a two-step enzymatic and electrochemical reaction. First, glucose oxidase catalyzes the oxidation of glucose in the presence of oxygen to produce gluconic acid and hydrogen peroxide. Subsequently, the Prussian Blue-modified electrode facilitates the electrochemical reduction of the generated hydrogen peroxide at a low potential, which minimizes interference from other electroactive species commonly found in biological samples, such as ascorbic acid and uric acid.[1][2][3] The resulting reduction current is directly proportional to the glucose concentration in the sample.
Performance Characteristics
Prussian Blue-based glucose biosensors exhibit a range of performance characteristics depending on the specific fabrication method, including the electrode material and the immobilization matrix for glucose oxidase. The following table summarizes the quantitative performance data from various studies.
| Electrode Configuration | Linear Range (mM) | Limit of Detection (µM) | Sensitivity | Response Time (s) | Reference |
| GOx/PB/Graphene Oxide/Pt | 0.002 - 0.02 | 1.35 | 175 x 10⁻² A M⁻¹ cm⁻² | 5 | [1] |
| GOx in Xerogel with PB on Electrode | 0.01 - 1.0 | Not Specified | -161.51 mA M⁻¹ | Not Specified | [4] |
| GOx in Xerogel with PB Nanoparticles | 0.01 - 1.0 | Not Specified | Higher than PB on electrode | Not Specified | [4] |
| GOx/PB/Au Nanostructures/Graphite Rod | 0.025 - 1.0 | 8.8 | Not Specified | Not Specified | [2] |
| GOx/Polyaniline/PB/Pt | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| GOx/Chitosan-AuNP/Au-PB/GCE | up to 3 | Not Specified | up to 9.5 µA mM⁻¹ cm⁻² | < 10 | [3] |
| GOx/Self-polymerized Dopamine/PB/GCE | 0.2 - 3.4 | 46.2 | 1.59 nA µM⁻¹ | 15 | [6] |
| Ferrocene-modified GOx/PB array | 0.1 - 50 | 75 | Not Specified | Not Specified | [7] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of glucose detection and the general experimental workflow for constructing a Prussian Blue-based electrochemical biosensor.
References
- 1. Amperometric detection of glucose using Prussian blue-graphene oxide modified platinum electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Amperometric glucose biosensors based on Prussian Blue- and polyaniline-glucose oxidase modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bi-functionalization of a patterned Prussian blue array for amperometric measurement of glucose via two integrated detection schemes - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Removal of Radioactive Cesium from Wastewater using Ferric Ferrocyanide
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the use of ferric ferrocyanide, commonly known as Prussian Blue (PB), and its analogues for the removal of radioactive cesium (Cs⁺) from wastewater. These materials have demonstrated high selectivity and efficiency in capturing cesium ions, making them a focal point in the remediation of radioactive contamination.[1][2] The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and environmental remediation. This document covers the synthesis of this compound-based adsorbents, batch adsorption studies to determine efficacy, and characterization methods.
Introduction
Radioactive cesium isotopes, such as Cesium-137, are significant environmental contaminants resulting from nuclear accidents and waste.[3] Their high solubility in water and chemical similarity to potassium lead to their easy incorporation into biological systems, posing a serious health risk.[3] Adsorption using materials like this compound is an effective and economical method for removing these contaminants from aqueous solutions.[3][4]
This compound's crystal structure contains pores of a size that is highly selective for the hydrated cesium ion, facilitating its removal through a cation exchange mechanism.[5] Various forms of this compound, including nanoparticles and composites with magnetic materials, have been developed to enhance their practical application in wastewater treatment.[2][6][7]
Data Presentation
The following tables summarize the quantitative data on the cesium removal performance of various this compound-based adsorbents as reported in the literature.
Table 1: Cesium Adsorption Capacities of Various this compound Adsorbents
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Prussian Blue Nanorods | 194.26 | [8][9] |
| Magnetic Prussian Blue Nanospheres (MPBNs) | 17.03 | [6] |
| K₄Fe(CN)₆@Fe₃O₄ | 9.83 | [10] |
| Sodium-Copper Hexacyanoferrate-Modified Magnetic Nanoparticles | 125 | [11] |
| Prussian Blue prepared by mechanochemical synthesis | Significantly higher than other studied adsorbents | [5] |
Table 2: Influence of Experimental Conditions on Cesium Adsorption
| Adsorbent | Optimal pH | Equilibrium Time (min) | Adsorption Isotherm Model | Adsorption Kinetic Model | Reference |
| Magnetic Prussian Blue Nanospheres (MPBNs) | 5-9 | 60 | Freundlich | Pseudo-second-order | [6] |
| K₄Fe(CN)₆@Fe₃O₄ | Wide pH range | < 10 (for Cd) | Langmuir | Pseudo-second-order | [10] |
| Prussian Blue Nanorods | Not specified | Not specified | Langmuir | Pseudo-second-order | [8][9] |
| Sodium-Copper Hexacyanoferrate-Modified Magnetic Nanoparticles | 4-10 | 10 | Langmuir | Pseudo-second-order | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Prussian Blue Nanoparticles (PB NPs)
This protocol describes a modified hydrothermal method for synthesizing Prussian Blue nanoparticles.[6]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium ferrocyanide (K₄Fe(CN)₆)
-
Citric acid
-
Deionized water
Procedure:
-
Prepare two separate aqueous solutions:
-
Solution A: Dissolve 1 mmol of FeCl₃ and 5 mmol of citric acid in 20 mL of deionized water.
-
Solution B: Dissolve 1 mmol of K₄Fe(CN)₆ and 5 mmol of citric acid in 20 mL of deionized water.
-
-
Stir both solutions with a magnetic stirrer until all solids are fully dissolved.
-
Heat Solution A to 55 °C.
-
Rapidly add Solution B to the heated Solution A while stirring.
-
Maintain the reaction temperature at 55 °C and continue stirring for the desired reaction time.
-
Collect the resulting Prussian Blue nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the nanoparticles under vacuum.
Protocol 2: Synthesis of Magnetic Prussian Blue Nanospheres (MPBNs)
This protocol details the synthesis of magnetic Prussian Blue nanospheres for easy separation from treated wastewater.[2][6][7]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 28%)
-
Poly(diallyldimethylammonium chloride) (PDDA) solution (1.0% v/v)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
Procedure:
-
Synthesis of Fe₃O₄ Magnetic Nanoparticles (Co-precipitation Method):
-
Dissolve FeCl₃·6H₂O (2.16 g) and FeCl₂·4H₂O (0.8 g) in 20 mL of deionized water containing PDDA (1.0% v/v) under a nitrogen atmosphere.[2][7]
-
Deoxygenate the solution by bubbling with nitrogen gas for 10 minutes.[7]
-
Rapidly add 10 mL of ammonium hydroxide (28%) to the heated solution.[7]
-
Continue stirring for 1 hour at 80°C. The solution will turn black, indicating the formation of Fe₃O₄ nanoparticles.[2]
-
Cool the mixture to room temperature.
-
Separate the black precipitate (Fe₃O₄ nanoparticles) using an external magnet.
-
Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral.
-
-
Coating with Prussian Blue:
-
Disperse the synthesized magnetic nanoparticles in a deionized water solution.
-
Add an aqueous solution of K₄[Fe(CN)₆] to the nanoparticle dispersion.
-
Slowly add an acidic solution of FeCl₃ to the mixture while stirring. A layer of Prussian Blue will form in-situ on the surface of the nanoparticles.
-
Continue stirring for 12-24 hours to ensure a complete reaction.
-
Collect the final product (MPBNs) with a magnet, wash thoroughly with deionized water to remove any unreacted precursors, and dry for storage.
-
Protocol 3: Batch Adsorption Experiments for Cesium Removal
This protocol describes a standard batch adsorption experiment to evaluate the performance of the synthesized adsorbents in removing cesium from an aqueous solution.[4][6][13]
Materials:
-
Synthesized this compound adsorbent
-
Cesium chloride (CsCl) stock solution of known concentration
-
Deionized water
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
Constant-temperature shaking table
-
Centrifuge or external magnet for adsorbent separation
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cesium concentration measurement
Procedure:
-
Prepare a series of cesium solutions with varying initial concentrations (e.g., 10, 20, 40, 80 mg/L) by diluting the stock solution with deionized water.
-
Place a known volume of each cesium solution into separate beakers or flasks.
-
Add a specific amount of the adsorbent (e.g., 2 mg of PB in 10 mL of cesium solution) to each beaker.[4]
-
Adjust the pH of the solutions to the desired value (e.g., pH 7) using HCl or NaOH.[6]
-
Place the beakers on a constant-temperature shaking table and agitate at a constant speed (e.g., 200 rpm) for a predetermined contact time (e.g., 60 minutes).[6]
-
After the desired time, separate the adsorbent from the solution by centrifugation or using an external magnet for magnetic adsorbents.
-
Take a sample of the supernatant and determine the final cesium concentration using ICP-OES or AAS.
-
Calculate the cesium removal efficiency (%) and the adsorption capacity (qₑ, mg/g) using the following equations:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Adsorption Capacity (qₑ) = [(C₀ - Cₑ) * V] / m
-
Where:
-
C₀ = Initial cesium concentration (mg/L)
-
Cₑ = Equilibrium cesium concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Mandatory Visualizations
Caption: Workflow for the synthesis of Prussian Blue nanoparticles.
Caption: Experimental workflow for batch adsorption studies.
Caption: Ion exchange mechanism for cesium removal by Prussian Blue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemically Synthesized Prussian Blue for Efficient Removal of Cesium Ions from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Prussian blue analog as a decorporation agent for the simultaneous removal of cesium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ferric Ferrocyanide Nanoparticles for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Ferrocyanide, commonly known as Prussian Blue (PB), nanoparticles have emerged as a promising platform for drug delivery systems.[1][2] Approved by the US Food and Drug Administration (FDA) for other indications, Prussian Blue boasts excellent biocompatibility and a straightforward synthesis process.[3][4] Its unique properties, including a strong absorbance in the near-infrared (NIR) region, make it an ideal candidate for combination therapies such as photothermal therapy (PTT) alongside chemotherapy.[3][5] The porous structure of PB nanoparticles, especially in hollow or nanocage forms, allows for high drug loading capacities.[1][4][6] This document provides detailed protocols for the synthesis, drug loading, and characterization of this compound nanoparticles for use in drug delivery research.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound nanoparticles, providing a comparative overview of their physicochemical properties and drug loading capabilities.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Synthesis Method | Stabilizing Agent | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Co-precipitation | Citric Acid | 55.7 ± 4.8 | - | - | [5] |
| Co-precipitation | Polyvinylpyrrolidone (PVP) | ~80 | - | - | [6] |
| Co-precipitation | Pluronic P123 | 112 | - | - | [7] |
| Polyol Process | Polyethylene Glycol (PEG) | 70 | - | - | [8] |
| Hydrothermal | Polyvinylpyrrolidone (PVP) | - | - | - | [4] |
| Not Specified | - | 190 ± 85 | -20 to -37.5 | - | [9] |
Table 2: Doxorubicin (DOX) Loading and Release Characteristics
| Nanoparticle Type | Loading Efficiency (%) | Loading Content (wt%) | Release Trigger | Release Conditions | Cumulative Release (%) | Reference |
| Prussian Blue Nanocages (PBNCs) | 88.4 | 33.0 | pH, NIR Laser | pH 5.0 | ~50% in 24h | [6] |
| PEGylated PB NPs | 98.0 | 9.2 | pH | pH 5.0 | ~60% in 50h | [10] |
| Hollow Mesoporous PB NPs | - | - | pH | pH 6.0 | Faster than pH 7.4 | [11][12] |
| Magnetic Nanoparticles | 76 - 82 | - | pH | - | Rapid release in 135 min | [13] |
| Organosilica Nanoparticles | - | - | pH | pH 5.0 | ~75% in 24h | [14] |
Experimental Protocols
Protocol 1: Synthesis of Prussian Blue Nanoparticles via Co-precipitation
This protocol describes a common method for synthesizing Prussian Blue nanoparticles.
Materials:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Iron(III) chloride (FeCl₃)
-
Polyvinylpyrrolidone (PVP)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 3 g of PVP and 110 mg of K₃[Fe(CN)₆] in 40 mL of 0.01 M HCl solution with magnetic stirring until the solution is clear.[15]
-
Transfer the solution to a reaction kettle and heat at 80°C for 24 hours.[15]
-
After cooling, collect the solid PB nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water and ethanol three times to remove unreacted precursors and excess PVP.[15]
-
For the preparation of hollow Prussian Blue nanoparticles, resuspend 20 mg of the solid PB nanoparticles and 100 mg of PVP in 20 mL of 1.0 M HCl solution under magnetic stirring.[15]
-
After stirring for 2 hours, transfer the solution to a reaction kettle and heat at 140°C for 4 hours.[15]
-
Collect the resulting hollow PB nanoparticles by centrifugation and wash them with deionized water and ethanol three times.[15]
Protocol 2: Doxorubicin (DOX) Loading onto Prussian Blue Nanoparticles
This protocol details the loading of the chemotherapeutic drug Doxorubicin into hollow Prussian Blue nanoparticles.
Materials:
-
Hollow Prussian Blue Nanoparticles (from Protocol 1)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Deionized water
-
Dialysis membrane (MWCO 30,000 Da)[12]
Procedure:
-
Disperse a known amount of hollow PB nanoparticles in deionized water.
-
Prepare a stock solution of DOX·HCl in deionized water.
-
Add the DOX solution dropwise to the nanoparticle suspension while stirring. The final concentration of DOX will depend on the desired loading content. For example, a 1 mg/mL DOX concentration can be used.[12]
-
Allow the mixture to stir at room temperature for 24-48 hours in the dark to facilitate drug loading.[16]
-
To remove unloaded DOX, dialyze the mixture against deionized water for 48 hours, changing the water frequently.[16]
-
The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of free DOX.
-
The drug loading efficiency and loading content can be calculated using the following formulas:
-
Loading Efficiency (%) = (Mass of DOX in nanoparticles / Initial mass of DOX) x 100
-
Loading Content (wt%) = (Mass of DOX in nanoparticles / Mass of DOX-loaded nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of DOX from the nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.
Materials:
-
DOX-loaded Prussian Blue Nanoparticles (from Protocol 2)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis bags (MWCO 30,000 Da)[12]
-
Shaking incubator
Procedure:
-
Disperse a known amount of DOX-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL of a 1 mg/mL DOX equivalent solution).[12]
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 19 mL) at either pH 7.4 or pH 5.0.[12]
-
Place the setup in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[12]
-
At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 0.5 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[12]
-
Determine the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Experimental workflow for nanoparticle synthesis and evaluation.
Caption: Cellular mechanism of drug delivery and photothermal therapy.
Discussion
The protocols provided offer a foundational approach to the synthesis and application of this compound nanoparticles in drug delivery. The co-precipitation method is robust and allows for the formation of nanoparticles with tunable sizes and morphologies.[4][17] The creation of hollow structures is particularly advantageous for achieving high drug loading capacities.[15]
The pH-responsive release of drugs like doxorubicin is a key feature, enabling targeted drug delivery to the acidic tumor microenvironment while minimizing premature release in healthy tissues with physiological pH.[10][18] Furthermore, the inherent photothermal properties of Prussian Blue nanoparticles allow for a synergistic therapeutic effect when combined with NIR laser irradiation, leading to enhanced cancer cell killing.[6][19]
Characterization of the nanoparticles is a critical step to ensure reproducibility and efficacy. Techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and UV-Vis spectroscopy for drug quantification are essential.
Conclusion
This compound nanoparticles represent a versatile and promising platform for the development of advanced drug delivery systems. Their biocompatibility, ease of synthesis, high drug loading capacity, and potential for combination therapy make them a subject of significant interest in cancer therapy research. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to explore the potential of this innovative nanomedicine platform.
References
- 1. Highly efficient loading of doxorubicin in Prussian Blue nanocages for combined photothermal/chemotherapy against hepatocellular carcinoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in Prussian blue-based photothermal therapy in cancer treatment - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Prussian Blue Nanoparticles as a Versatile Photothermal Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient loading of doxorubicin in Prussian Blue nanocages for combined photothermal/chemotherapy against hepatocellular carcinoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Size-Controllable Prussian Blue Nanoparticles Using Pluronic Series for Improved Antioxidant Activity and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of uniform Prussian blue nanoparticles by a polyol process using a polyethylene glycol aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of Prussian blue nanoparticles as pH-responsive drug carriers for combined photothermal-chemo treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synergistic Therapy Using Doxorubicin-Loading and Nitric Oxide-Generating Hollow Prussian Blue Nanoparticles with Photoacoustic Imaging Potential Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Therapy Using Doxorubicin-Loading and Nitric Oxide-Generating Hollow Prussian Blue Nanoparticles with Photoacoustic Imaging Potential Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Hyaluronic Acid Modified Hollow Prussian Blue Nanoparticles Loading 10-hydroxycamptothecin for Targeting Thermochemotherapy of Cancer [thno.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications [mdpi.com]
- 18. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prussian blue nanoparticle-based photothermal therapy combined with checkpoint inhibition for photothermal immunotherapy of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrocatalytic Activity of Prussian Blue Analogues in Oxygen Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the electrocatalytic activity of Prussian Blue analogues (PBAs) towards the oxygen reduction reaction (ORR). PBAs are a class of coordination polymers with a tunable framework structure, making them promising and cost-effective alternatives to precious metal catalysts in various electrochemical applications, including fuel cells and biosensors.[1][2]
Introduction to Prussian Blue Analogues for Oxygen Reduction Reaction
The oxygen reduction reaction is a critical process in energy conversion and storage systems.[3] Prussian Blue analogues, with their general formula AₓM¹[M²(CN)₆]ₙ·mH₂O (where A is an alkali metal cation and M¹ and M² are transition metals), offer a versatile platform for designing efficient ORR catalysts.[4] Their catalytic activity can be finely tuned by varying the transition metal components, creating vacancies, and controlling their morphology.[2][5] Furthermore, PBAs can serve as precursors for the synthesis of highly active nanostructured catalysts, such as metal oxides, carbides, and nitrogen-doped carbon materials, through controlled pyrolysis.[2][6]
The ORR can proceed through two primary pathways: the direct 4-electron pathway, which reduces oxygen directly to water, or the 2-electron pathway that produces hydrogen peroxide.[3] For energy applications like fuel cells, the 4-electron pathway is preferred for its higher efficiency.[3]
Experimental Protocols
Synthesis of Prussian Blue Analogue Electrocatalysts
A common and scalable method for synthesizing PBA nanoparticles is co-precipitation.[4] This protocol provides a general procedure that can be adapted for various bimetallic PBA compositions.
Protocol 1: Co-precipitation Synthesis of a Bimetallic PBA (e.g., NiCo-PBA)
-
Preparation of Precursor Solutions:
-
Solution A: Dissolve a controlled amount of a metal salt (e.g., NiCl₂·6H₂O) in deionized water.
-
Solution B: Dissolve a stoichiometric equivalent of a hexacyanometallate salt (e.g., K₃[Co(CN)₆]) in deionized water.
-
-
Co-precipitation:
-
Slowly add Solution A to Solution B dropwise under vigorous stirring at room temperature.
-
Continue stirring the resulting mixture for a designated period (e.g., 2-24 hours) to allow for the formation and aging of the PBA precipitate.
-
-
Washing and Collection:
-
Centrifuge the suspension to collect the precipitate.
-
Wash the collected solid repeatedly with deionized water and ethanol to remove unreacted precursors and impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80 °C) overnight.
-
Note: The morphology and particle size of the resulting PBA can be controlled by adjusting parameters such as precursor concentrations, temperature, stirring rate, and the addition of capping agents.[6]
Preparation of PBA-Derived Catalysts via Pyrolysis
PBA-derived materials often exhibit enhanced ORR activity due to their increased surface area and the formation of new active sites.
Protocol 2: Thermal Conversion of PBAs to Metal Oxides/Nitrogen-Doped Carbon
-
Pyrolysis Setup:
-
Place a known amount of the synthesized PBA powder in a ceramic boat.
-
Position the boat in the center of a tube furnace.
-
-
Thermal Treatment:
-
Purge the furnace with an inert gas (e.g., Ar or N₂) to create an oxygen-free atmosphere.
-
Heat the furnace to the desired temperature (e.g., 400-900 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Maintain the temperature for a specific duration (e.g., 1-3 hours) to ensure complete conversion.
-
Allow the furnace to cool down naturally to room temperature under the inert atmosphere.
-
-
Post-Treatment (Optional):
-
The pyrolyzed material can be subjected to an acid leaching step (e.g., with dilute HCl or H₂SO₄) to remove any unstable or inactive metal species.
-
Preparation of the Catalyst Ink and Working Electrode
A uniform catalyst layer on the working electrode is crucial for obtaining reproducible electrochemical data.[7][8]
Protocol 3: Catalyst Ink and Working Electrode Preparation
-
Catalyst Ink Formulation:
-
In a small vial, disperse a specific amount of the PBA or PBA-derived catalyst (e.g., 5 mg) and a conductive carbon support (e.g., Vulcan XC-72, 5 mg) in a mixture of deionized water (e.g., 500 µL) and isopropanol (e.g., 450 µL).
-
Add a small volume of Nafion solution (e.g., 5 wt%, 50 µL) as a binder.
-
Ultrasonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Working Electrode Preparation:
-
Polish the surface of a glassy carbon electrode (GCE) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode thoroughly with deionized water and ethanol and allow it to dry.
-
Drop-cast a precise volume of the catalyst ink (e.g., 5-10 µL) onto the GCE surface to achieve a desired catalyst loading (e.g., 0.1-0.5 mg/cm²).[9]
-
Dry the electrode at room temperature or under a gentle heat lamp.
-
Electrochemical Evaluation of ORR Activity
The ORR performance of the prepared catalysts is typically evaluated using a three-electrode electrochemical setup with a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE).[7][8]
Protocol 4: Electrochemical Measurements
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell containing the prepared working electrode, a counter electrode (e.g., platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode).[7][10]
-
Fill the cell with an appropriate electrolyte, either acidic (e.g., 0.1 M HClO₄) or alkaline (e.g., 0.1 M KOH).[2]
-
-
Electrolyte Saturation:
-
Saturate the electrolyte with high-purity oxygen by bubbling O₂ gas for at least 30 minutes before the measurement. Maintain an O₂ blanket over the electrolyte during the experiment.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans in the O₂-saturated electrolyte to activate the catalyst and obtain a stable response.
-
-
Linear Sweep Voltammetry (LSV) with RDE:
-
Record LSV curves at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) at a slow scan rate (e.g., 5-10 mV/s).[7]
-
-
Data Analysis:
-
Determine key ORR parameters from the LSV data, including the onset potential, half-wave potential (E₁/₂), and limiting current density.[2]
-
Use the Koutecký-Levich equation to calculate the number of electrons transferred (n) per oxygen molecule.
-
Data Presentation
The following tables summarize the electrocatalytic performance of various PBA-based catalysts for the ORR in alkaline and acidic media.
Table 1: ORR Performance of PBA-Derived Catalysts in Alkaline Media (0.1 M KOH)
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (E₁/₂) (V vs. RHE) | Electron Transfer Number (n) | Reference |
| FeMn PDA-900 | N/A | 0.86 | > 3.8 | [2] |
| CuO@Co₃O₄ (CCO-600) | 0.889 | N/A | 3.89 | [11] |
| HEPBA/CNT-800 | N/A | 0.77 | N/A | [12] |
Table 2: ORR Performance of PBA-Derived Catalysts in Acidic Media
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (E₁/₂) (V vs. RHE) | Electron Transfer Number (n) | Electrolyte | Reference |
| FeMn PDA-900 | N/A | High catalytic performance | N/A | Acidic solution | [2] |
Visualizations
Oxygen Reduction Reaction Pathways
The following diagram illustrates the two primary pathways for the oxygen reduction reaction.
Caption: General pathways for the 2-electron and 4-electron oxygen reduction reaction.
Experimental Workflow for Catalyst Evaluation
The workflow from catalyst synthesis to electrochemical performance evaluation is depicted below.
Caption: Workflow for the synthesis and electrochemical evaluation of PBA-based ORR catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective oxygen reduction reaction: mechanism understanding, catalyst design and practical application - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02853H [pubs.rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Strategies for synthesis of Prussian blue analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. anl.gov [anl.gov]
- 9. How to appropriately assess the oxygen reduction reaction activity of platinum group metal catalysts with rotating disk electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ferric Ferrocyanide-Based Contrast Agents for Magnetic Resonance Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric ferrocyanide, commonly known as Prussian blue, is a synthetic coordination complex of iron with a history of use in various industrial and medical applications. In recent years, nanoparticles of Prussian blue (PBNPs) and its analogs have garnered significant attention as a promising class of contrast agents for magnetic resonance imaging (MRI).[1][2][3] Their appeal stems from their strong magnetic properties, biocompatibility, and tunable physicochemical characteristics.[2][3]
Unlike the widely used gadolinium-based contrast agents (GBCAs), which have raised safety concerns due to gadolinium deposition in the body, iron-based nanoparticles like PBNPs offer a potentially safer alternative.[1][4][5][6] PBNPs primarily function as T2 or T2* (negative) contrast agents, causing a darkening of the MR image in regions where they accumulate.[1] This effect is due to their ability to shorten the transverse relaxation time of water protons. However, by modifying their size, crystallinity, and composition, PBNPs can also be engineered to act as T1 (positive) contrast agents.[3][7][8]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and use of this compound-based nanoparticles as MRI contrast agents.
Quantitative Data Summary
The performance of this compound-based contrast agents is highly dependent on their physicochemical properties. The following tables summarize key quantitative data from the literature to facilitate comparison.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Formulation | Size (nm) | Zeta Potential (mV) | Reference |
| Prussian Blue Nanoparticles (PBNPs) | 30.14 ± 10.66 | - | [1] |
| Citrate-coated PBNPs | - | - | [9] |
| PEG-coated Gd@PBNPs | - | - | [7] |
| Fe3O4@GdPB | 28.2 ± 8.3 | - | [10] |
Table 2: Relaxivity of this compound-Based Contrast Agents
| Nanoparticle Formulation | Magnetic Field (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |
| Pure PBNPs | 1.4 | 0.2 | - | - | [7] |
| PEG-coated Gd@PBNPs | 1.4 | 16.4 | 20.9 | 1.27 | [7] |
| 20 nm PBNCs | 0.5 | - | - | 1.02 | [2] |
| 170 nm PBNCs | 0.5 | - | 402.4 | 16.43 | [2] |
| PBNPs | - | 0.0008 ± 0.0002 | - | - | [1] |
Experimental Protocols
Synthesis of this compound Nanoparticles (Co-Precipitation Method)
This protocol describes a common method for synthesizing PBNPs. The size and crystallinity of the resulting nanoparticles can be tuned by adjusting the concentration of reagents and the reaction conditions.[3]
Materials:
-
Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)
-
Iron(III) chloride (FeCl3)
-
Hydrochloric acid (HCl)
-
Citric acid (optional, as a capping agent)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of K4[Fe(CN)6] in deionized water.
-
Prepare a 0.1 M solution of FeCl3 in 0.01 M HCl.
-
If using a capping agent, add citric acid to the FeCl3 solution at a desired concentration.
-
Rapidly inject the K4[Fe(CN)6] solution into the FeCl3 solution under vigorous stirring.
-
A deep blue precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture for at least 1 hour at room temperature.
-
Purify the PBNPs by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted precursors.
-
Resuspend the final PBNP pellet in the desired buffer or medium for storage or further use.
Characterization of this compound Nanoparticles
a) Size and Morphology:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and crystallinity of the nanoparticles.[1]
b) Surface Charge:
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their colloidal stability.[11]
c) Relaxivity Measurement:
-
Prepare a series of dilutions of the PBNP suspension in deionized water or a suitable buffer within NMR tubes.
-
Measure the longitudinal (T1) and transverse (T2) relaxation times of each sample using an MRI scanner or a relaxometer at a specific magnetic field strength (e.g., 1.5 T or 3 T).[7][12]
-
Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of iron in the samples.
-
The slopes of the resulting linear plots will give the r1 and r2 relaxivities, respectively.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14]
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound nanoparticle suspension
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.[15]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of PBNPs (e.g., 10, 25, 50, 100, 200 µg/mL).[16] Include a control group with no nanoparticles.
-
Incubate the cells with the nanoparticles for a desired period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the nanoparticle-containing medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
In Vivo Magnetic Resonance Imaging
This protocol provides a general guideline for in vivo MRI in a murine model.
Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
This compound nanoparticle suspension formulated for intravenous injection
-
MRI scanner with an appropriate animal coil
Procedure:
-
Anesthetize the animal and place it in the MRI scanner.
-
Acquire pre-contrast T1-weighted and/or T2-weighted images of the region of interest.
-
Administer the PBNP contrast agent intravenously via the tail vein at a specific dose (e.g., 2.6 mg Fe/kg body weight).[12]
-
Acquire post-contrast T1-weighted and/or T2-weighted images at various time points after injection (e.g., 10, 30, 60, 120 minutes).[17]
-
Monitor the animal for any adverse reactions during and after the procedure.
-
Analyze the MR images to assess the change in signal intensity in the tissues of interest.
Visualizations
Synthesis and Functionalization Workflow
Caption: Workflow for the synthesis and functionalization of PBNPs for MRI.
Mechanism of MRI Contrast Enhancement
Caption: Mechanism of T1 and T2 contrast enhancement by PBNPs.
In Vivo MRI Experimental Workflow
Caption: Workflow for an in vivo MRI experiment using PBNP contrast agents.
References
- 1. Synthesis and preclinical application of a Prussian blue-based dual fluorescent and magnetic contrast agent (CA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photomagnetic Prussian blue nanocubes: synthesis, characterization, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A nephrotoxicity-free, iron-based contrast agent for magnetic resonance imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Nephrotoxicity-free, Iron-Based Contrast Agent for Magnetic Resonance Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles of Gadolinium-Incorporated Prussian Blue with PEG Coating as an Effective Oral MRI Contrast Agent for Gastrointestinal Tract Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prussian Blue Nanoparticles as Cellular T1 MRI Contrast Agents - Songping Huang [grantome.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Tailoring magnetic resonance imaging relaxivities in macroporous Prussian blue cubes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iron(III)–Quercetin Complex: In Vivo Acute Toxicity and Biodistribution of Novel MRI Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Prussian Blue Modified Electrodes for High-Sensitivity Hydrogen Peroxide Sensing
Introduction
Hydrogen peroxide (H₂O₂) is a crucial analyte in various fields, including clinical diagnostics, food safety, and environmental monitoring. Its accurate and sensitive detection is of paramount importance. Prussian Blue (PB), or ferric hexacyanoferrate, has emerged as an exceptional electrocatalyst for the reduction of hydrogen peroxide, earning it the moniker "artificial peroxidase".[1][2] PB-modified electrodes offer several advantages for H₂O₂ sensing, including high sensitivity, low detection limits, a wide linear range, and the ability to operate at low potentials (around 0.0 V vs. Ag/AgCl), which minimizes interferences from other electroactive species.[1][2][3] This low operating potential makes PB-modified electrodes particularly suitable for complex sample matrices.[2]
This document provides detailed protocols for the fabrication of Prussian Blue modified electrodes and their application in the sensitive electrochemical detection of hydrogen peroxide. The methodologies cover both electrochemical deposition and simple chemical modification techniques applicable to various electrode substrates such as glassy carbon electrodes (GCE) and screen-printed electrodes (SPEs).
Principle of Detection
The electrochemical detection of hydrogen peroxide at a Prussian Blue modified electrode is based on the catalytic reduction of H₂O₂ by Prussian White (the reduced form of Prussian Blue). The process can be summarized in the following steps:
-
Electrochemical Reduction of Prussian Blue: The Prussian Blue (Fe₄³⁺[Fe²⁺(CN)₆]₃) film on the electrode surface is first electrochemically reduced to Prussian White (K₄Fe₄²⁺[Fe²⁺(CN)₆]₃) by applying a negative potential.
-
Catalytic Reduction of Hydrogen Peroxide: Prussian White then acts as a catalyst for the reduction of hydrogen peroxide to water. In this process, Prussian White is oxidized back to Prussian Blue.
-
Signal Generation: The continuous reduction of the regenerated Prussian Blue back to Prussian White at the electrode surface results in a measurable cathodic current that is directly proportional to the concentration of hydrogen peroxide in the sample.
The crystal structure of Prussian Blue contains channels that are permeable to small molecules like hydrogen peroxide, which facilitates the efficient electron transfer required for the catalytic process.[2]
Data Presentation: Performance Characteristics
The performance of Prussian Blue modified electrodes for hydrogen peroxide sensing can vary depending on the fabrication method, electrode substrate, and operating conditions. The following table summarizes typical performance characteristics reported in the literature.
| Electrode Type | Fabrication Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Screen-Printed Electrode (SPE) | Inkjet-printing of PB nanoparticles | 0 - 4.5 mM | 0.2 µM | 762 µA·mM⁻¹·cm⁻² | [1] |
| Nanoelectrode Arrays | Electrochemical deposition through liquid crystalline templates | 1 x 10⁻⁸ - 1 x 10⁻² M | 1 x 10⁻⁸ M | 0.06 A·M⁻¹·cm⁻² | [4][5] |
| Glassy Carbon Electrode (GCE) | Electrodeposition | 100 - 1000 µmol·L⁻¹ | 17.93 µmol·L⁻¹ | - | [6] |
| Carbon Black Modified SPE | Electrodeposition | 0.2 - 1000 µM | 0.01 µM | - | [7] |
| Carbon Ionic Liquid Electrode | Chemical modification | 0.01 - 1 µM and 1 - 600 µM | 0.01 µM | 0.0866 µA·µM⁻¹ | [8] |
| Graphite Electrode | Adsorption of PB nanoparticles with Nafion layer | 2.1 x 10⁻⁶ - 1.4 x 10⁻⁴ M | 1.0 x 10⁻⁶ M | - | [8][9] |
Experimental Protocols
Here we provide detailed protocols for the fabrication of Prussian Blue modified electrodes using two common methods: electrochemical deposition and a simple drop-casting method.
Protocol 1: Electrochemical Deposition of Prussian Blue on Glassy Carbon Electrode (GCE)
This protocol describes the in-situ electrochemical deposition of a Prussian Blue film onto a glassy carbon electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (e.g., 0.5 and 0.03 µm alumina powder)[6]
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (with Ag/AgCl reference electrode and Platinum wire counter electrode)
-
Deposition Solution: 2.5 mM K₃[Fe(CN)₆], 2.5 mM FeCl₃, 0.2 M KCl, and 0.2 M HCl in deionized water.[6]
-
Activation Solution: 0.2 M KCl and 0.2 M HCl in deionized water.[6]
-
Supporting Electrolyte for Measurement: Phosphate buffer solution (PBS) 0.1 M, pH 7.4, containing 0.1 M KCl.
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with alumina powder (0.5 µm followed by 0.03 µm) on a polishing pad for 5 minutes each to obtain a mirror-like finish.[6]
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any residual polishing material.
-
Perform electrochemical cleaning by cycling the potential from -1.2 V to -1.6 V at a scan rate of 100 mV/s for 30 cycles in a suitable electrolyte like PBS.[6]
-
-
Electrochemical Deposition:
-
Immerse the cleaned GCE, Ag/AgCl reference electrode, and platinum counter electrode into the deposition solution.
-
Apply a constant potential of +0.4 V for 240 seconds to deposit the Prussian Blue film onto the GCE surface.[6]
-
-
Electrochemical Activation:
-
Post-treatment:
-
Rinse the activated electrode with deionized water.
-
Dry the electrode at 50°C for 15 minutes.[6] The electrode is now ready for use.
-
Protocol 2: Chemical Modification of Screen-Printed Electrodes (SPEs) with Prussian Blue
This protocol provides a simple and rapid method for modifying screen-printed electrodes without the need for electrochemical deposition.
Materials:
-
Screen-Printed Carbon Electrode (SPE)
-
Solution A: 0.1 M K₃[Fe(CN)₆] in 0.01 M HCl.[10]
-
Solution B: 0.1 M FeCl₃ in 0.01 M HCl.[10]
-
Rinsing Solution: 0.01 M HCl.[10]
-
Oven
-
Supporting Electrolyte for Measurement: 0.1 M KCl + 0.05 M K₂HPO₄ (pH 5.4).[10]
Procedure:
-
Electrode Preparation:
-
Ensure the SPE is clean and free from contaminants. Avoid touching the electrode surface with bare hands.[10]
-
-
Prussian Blue Formation:
-
Place the SPE on a flat surface.
-
Drop 5 µL of Solution A onto the working electrode area.[10]
-
Immediately add 5 µL of Solution B to the same spot.[10]
-
Gently mix the droplets by pipetting up and down a few times, ensuring the solution does not spread to the reference or counter electrodes.[10]
-
Allow the reaction to proceed for 10 minutes at room temperature.[10]
-
-
Rinsing and Curing:
-
Storage:
-
Store the modified electrodes in a dark and dry place until use.[10]
-
Electrochemical Measurement Protocols
The following protocols describe the use of the prepared PB-modified electrodes for the detection of hydrogen peroxide using cyclic voltammetry and chronoamperometry.
Protocol 3: Cyclic Voltammetry (CV) for H₂O₂ Detection
CV is a useful technique to characterize the electrochemical behavior of the modified electrode and to determine the optimal potential for amperometric detection.
Procedure:
-
Connect the PB-modified working electrode, Ag/AgCl reference electrode, and platinum counter electrode to the potentiostat.
-
Immerse the electrodes in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4, containing 0.1 M KCl).
-
Record a cyclic voltammogram in the potential range of -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
Add a known concentration of H₂O₂ to the electrochemical cell and record the CV again.
-
An increase in the cathodic peak current and a decrease in the anodic peak current will be observed in the presence of H₂O₂, indicating the catalytic reduction of H₂O₂. The potential at which the maximum catalytic current is observed can be chosen for amperometric measurements.
Protocol 4: Chronoamperometry for H₂O₂ Quantification
Chronoamperometry is a highly sensitive technique for the quantitative determination of H₂O₂.
Procedure:
-
Set up the three-electrode system in the supporting electrolyte under constant stirring.
-
Apply a constant potential (e.g., 0.0 V or -0.1 V vs. Ag/AgCl) determined from the CV experiment.[1][10]
-
Allow the background current to stabilize.
-
Make successive additions of known concentrations of H₂O₂ into the electrochemical cell at regular time intervals (e.g., every 30-60 seconds).
-
Record the corresponding steady-state current response after each addition.
-
Plot the calibration curve of the current response versus the H₂O₂ concentration. The linear range, sensitivity, and limit of detection can be determined from this plot.
Visualizations
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the electrochemical signaling pathway for the detection of hydrogen peroxide at a Prussian Blue modified electrode.
Caption: Electrochemical reduction of H₂O₂ catalyzed by Prussian Blue.
Experimental Workflow: Electrode Fabrication
The diagram below outlines the key steps in the fabrication of a Prussian Blue modified electrode via electrochemical deposition.
Caption: Workflow for Prussian Blue electrode fabrication.
Logical Relationship: Amperometric Detection
This diagram illustrates the logical flow of an amperometric experiment for the quantification of hydrogen peroxide.
Caption: Logic flow for amperometric H₂O₂ detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Hydrogen Peroxide 4/5 - with Prussian Blue - PalmSens [palmsens.com]
- 3. francescoriccilab.com [francescoriccilab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Electrochemical Sensor for Hydrogen Peroxide Based on Prussian Blue Electrochemically Deposited at the TiO2-ZrO2–Doped Carbon Nanotube Glassy Carbon-Modified Electrode [frontiersin.org]
- 7. research.unite.it [research.unite.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.palmsens.com [assets.palmsens.com]
Application Notes and Protocols for Ion Detection Using Ferric Ferrocyanide in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of ferric ferrocyanide (Prussian blue) and its precursors in the analytical detection of various ions. The methodologies outlined below are suitable for qualitative and quantitative analysis in diverse research and development settings.
Detection of Ferric Iron (Fe³⁺)
Application Note
The reaction between ferric ions (Fe³⁺) and potassium ferrocyanide is a cornerstone of inorganic analytical chemistry, yielding an intensely colored precipitate known as Prussian blue (this compound, Fe₄[Fe(CN)₆]₃).[1][2] This reaction is highly sensitive and specific for the qualitative identification of Fe³⁺.[1] While primarily a qualitative test, spectrophotometric quantification is possible by stabilizing the colloidal Prussian blue particles. The distinct blue color allows for visual detection even at low concentrations.
Signaling Pathway: Formation of Prussian Blue
The fundamental reaction involves the combination of ferric ions with ferrocyanide ions in an acidic medium to form the insoluble Prussian blue pigment.[1][2][3]
References
Troubleshooting & Optimization
Technical Support Center: Ferric Ferrocyanide Nanoparticle Suspension Stability
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the aggregation of Ferric Ferrocyanide (Prussian Blue) nanoparticles in suspension.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my this compound nanoparticles are aggregating?
Aggregation in nanoparticle suspensions is a common issue driven by the inherent thermodynamic instability of high-surface-area colloidal systems. The primary drivers are van der Waals forces, which cause particles to attract one another. Several factors can accelerate this process:
-
Inadequate Surface Charge: If the electrostatic repulsion between nanoparticles is too weak, particles can approach each other closely, allowing attractive forces to dominate.
-
Inappropriate pH: The pH of the suspension critically affects the surface charge of the nanoparticles. At the isoelectric point, where the net surface charge is zero, electrostatic repulsion is minimal, leading to rapid aggregation. For this compound, instability is notably increased at a pH greater than or equal to 7.
-
High Ionic Strength: Salts in the suspension can compress the electrical double layer surrounding the nanoparticles, which reduces the range of electrostatic repulsion and promotes aggregation.
-
Lack of Steric Hindrance: Without a physical barrier from adsorbed polymers or large molecules, there is nothing to prevent particles from making contact and adhering.
Q2: What are the main strategies to prevent nanoparticle aggregation?
The two principal strategies for ensuring colloidal stability are electrostatic stabilization and steric stabilization. A combination of both is often the most effective approach.
-
Electrostatic Stabilization: This method creates a net surface charge on the nanoparticles, causing them to repel each other. This is typically achieved by adsorbing charged molecules (e.g., citrate) onto the surface or by carefully controlling the pH of the medium. This type of stabilization is highly sensitive to pH and the ionic strength of the solution.
-
Steric Stabilization: This strategy involves coating the nanoparticles with polymers or other large molecules. These coatings create a physical barrier that prevents the nanoparticle cores from getting close enough to aggregate due to van der Waals forces. Common steric stabilizers include Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG). Steric stabilization is generally less sensitive to changes in pH and ionic strength.
Q3: Which stabilizers are most effective for this compound nanoparticles?
Several polymers and small molecules have been used successfully to stabilize this compound (Prussian Blue) nanoparticles. The choice of stabilizer often depends on the synthesis method and the final application.
-
Polyvinylpyrrolidone (PVP): PVP is a widely used and effective stabilizer that can also act as a reducing agent and growth modifier during synthesis. It provides steric stabilization and has been shown to produce nanoparticles that are stable for at least 90 days in various media and across a range of temperatures. An "in situ modification" strategy, where PVP is present during the reaction of K₃[Fe(CN)₆] in an acidic environment, is a facile and efficient method for creating highly stable nanoparticles.
-
Polyethylene Glycol (PEG): PEGylation is another common method to confer colloidal stability, especially for biomedical applications. It provides steric hindrance and can help nanoparticles evade the immune system. PEG can be incorporated during a polyol synthesis process or added in a post-synthesis coating step.
-
Citrate: Citrate is a small molecule that provides electrostatic stabilization. It is often used in reduction synthesis systems to control particle size and prevent aggregation. However, this form of stabilization can be sensitive to changes in pH and ionic strength.
-
Other Polymers: Other polymers such as polyvinyl alcohol (PVA), chitosan, polyallylamine hydrochloride (PAH), and polyethyleneimine (PEI) have also been used to stabilize this compound nanoparticles.
Q4: How does pH affect the stability of this compound nanoparticle suspensions?
The pH of the medium is a critical factor for the stability of this compound nanoparticles.
-
Alkaline/Neutral pH (≥7): this compound nanoparticles are intrinsically unstable at neutral to alkaline pH. They can degrade, leading to a disappearance of their characteristic 700 nm absorption band due to the formation of OH- complexes.
-
Acidic pH (<7): The nanoparticles are generally more stable in acidic solutions. An acidic environment is often used during synthesis to control the reaction and formation of stable particles.
-
Stabilizer Effect: A polymer coating, such as PVP, can significantly enhance stability and protect the nanoparticles from degradation at a physiological pH of 7.4 for over 24 hours. The presence of serum proteins in biological media can also form
Technical Support Center: Optimizing Prussian Blue Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Prussian Blue (PB) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Prussian Blue, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| 1. Low Yield of Prussian Blue Precipitate | Incorrect stoichiometry of precursors. | Ensure the molar ratio of the iron salt (e.g., FeCl₃ or FeCl₂) to the hexacyanoferrate salt (e.g., K₄[Fe(CN)₆] or K₃[Fe(CN)₆]) is optimized. A common starting point is a 1:1 molar ratio.[1] | Increased formation of the Prussian Blue precipitate. |
| Incomplete reaction. | - Increase the reaction time. - Gently heat the reaction mixture (e.g., to 50-80°C) to promote the reaction kinetics.[2][3] - Ensure adequate mixing throughout the reaction. | A higher yield of the desired product. | |
| Suboptimal pH of the reaction medium. | Adjust the pH of the reaction mixture. An acidic pH is generally preferred for the synthesis of Prussian Blue.[3] | Improved precipitation and yield of Prussian Blue. | |
| Loss of product during washing/purification. | - Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles.[4] - Use a lower volume of washing solvent or perform fewer washing steps, while monitoring purity. | Minimized loss of product during purification steps. | |
| 2. Poor Purity & Presence of Impurities | Co-precipitation of unwanted iron hydroxides. | Maintain an acidic pH during synthesis to prevent the formation of ferric hydroxide. | Reduced presence of iron hydroxide impurities in the final product. |
| Presence of unreacted precursors or byproducts. | - Thoroughly wash the Prussian Blue precipitate with deionized water.[5] - Consider dialysis for removal of small molecule impurities. | A final product with higher purity. | |
| Formation of undesired crystalline phases. | Control the rate of addition of precursors. A slower, controlled addition can favor the formation of a single, desired crystalline phase.[6] | Improved phase purity of the synthesized Prussian Blue. | |
| 3. Poor Crystallinity or Amorphous Product | Reaction temperature is too low. | Increase the reaction temperature. Hydrothermal synthesis methods, for example, utilize elevated temperatures to produce highly crystalline nanoparticles.[1] | Formation of a more crystalline Prussian Blue product. |
| Rapid precipitation of the product. | - Decrease the concentration of the precursor solutions. - Add the precursors dropwise with vigorous stirring to control the nucleation and growth process. | Improved crystallinity of the final product. | |
| Insufficient aging time. | Increase the aging time of the reaction mixture after precipitation to allow for crystal growth and maturation.[3] | Larger and more well-defined Prussian Blue crystals. | |
| 4. Broad Particle Size Distribution | Uncontrolled nucleation and growth. | - Use a stabilizing agent, such as polyvinylpyrrolidone (PVP), to control particle size and prevent aggregation.[7][8] - Precisely control the reaction temperature, as it significantly influences nanoparticle size.[9] | A narrower particle size distribution and improved monodispersity. |
| Aggregation of nanoparticles. | - Ensure the presence of a suitable capping agent (e.g., PVP, citrate) during synthesis.[8][10] - Optimize the pH, as it can affect the surface charge and stability of the nanoparticles.[11] | Stable, well-dispersed Prussian Blue nanoparticles. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of Prussian Blue synthesis?
A1: The most critical parameters that affect the yield of Prussian Blue synthesis include the molar ratio of the iron and hexacyanoferrate precursors, the pH of the reaction medium, the reaction temperature, and the reaction time.[4][12][13] Optimizing these parameters is crucial for maximizing the product yield.
Q2: How can I control the particle size of Prussian Blue nanoparticles?
A2: The particle size of Prussian Blue nanoparticles can be controlled by several factors:
-
Stabilizing Agents: The addition of polymers like polyvinylpyrrolidone (PVP) acts as a capping agent, preventing uncontrolled growth and aggregation, thus leading to smaller and more uniform nanoparticles.[7][8] The concentration of the stabilizing agent can also be varied to tune the particle size.[3][14]
-
Precursor Concentration: Lower concentrations of the iron and hexacyanoferrate salts generally result in smaller nanoparticles.[7]
-
Temperature: The reaction temperature plays a significant role, with different temperature profiles in methods like hydrothermal synthesis leading to varying particle sizes.[9]
-
pH: The pH of the synthesis medium can influence the size and morphology of the resulting nanoparticles.[3][11]
Q3: What is the role of Polyvinylpyrrolidone (PVP) in Prussian Blue synthesis?
A3: PVP serves multiple roles in the synthesis of Prussian Blue nanoparticles. It acts as a stabilizing agent, preventing the aggregation of nanoparticles and ensuring their colloidal stability.[14] It also functions as a capping agent, controlling the growth of the nanoparticles and leading to a narrower size distribution.[7][8] In some synthesis methods, PVP can also act as a reducing agent.[3]
Q4: What are common impurities in Prussian Blue synthesis and how can they be removed?
A4: Common impurities in Prussian Blue synthesis include unreacted precursor ions, other iron oxide/hydroxide phases, and salts formed as byproducts (e.g., KCl).[12] Purification can be achieved through repeated washing of the precipitate with deionized water, followed by centrifugation or filtration to separate the purified product.[4][5] For nanoparticle preparations, dialysis can be an effective method to remove small ionic impurities.
Q5: What is the difference between "soluble" and "insoluble" Prussian Blue?
A5: The terms "soluble" and "insoluble" Prussian Blue do not refer to their solubility in water, as both are generally insoluble. Instead, these terms historically differentiate their composition. "Soluble" Prussian Blue typically refers to potassium ferric hexacyanoferrate (KFe[Fe(CN)₆]), while "insoluble" Prussian Blue is ferric hexacyanoferrate (Fe₄[Fe(CN)₆]₃). The presence of potassium ions in the crystal lattice characterizes the "soluble" form.
Q6: Can the synthesis be performed at room temperature?
A6: Yes, co-precipitation methods for synthesizing Prussian Blue are often carried out at room temperature.[13] However, controlling the reaction kinetics at room temperature is crucial to achieve the desired particle size and crystallinity. Other methods, such as hydrothermal synthesis, require elevated temperatures to promote crystal growth and achieve higher crystallinity.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the influence of various synthesis parameters on the properties of Prussian Blue.
Table 1: Effect of Precursor Concentration and PVP on Nanoparticle Size
| Fe²⁺/Fe³⁺ Concentration (mM) | [PVP]/[Fe²⁺] Ratio | Average Nanoparticle Diameter (nm) | Reference |
| 10 | 20 | ~27 | [7] |
| 10 | 50 | ~16 | [7] |
| 10 | 100 | ~12 | [7] |
| 1 | 100 | Smaller than 12 | [7] |
Table 2: Influence of Synthesis pH on Water Content and Absorbance
| Synthesis pH | Water Content (wt%) | Absorbance at 700 nm (a.u.) | Reference |
| 3.8 | 16.4 | High | [11] |
| 4.0 | 14.4 | Medium | [11] |
| 4.2 | 13.8 | Low | [11] |
| 4.4 | 13.4 | Very Low | [11] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Prussian Blue Nanoparticles with PVP
This protocol is adapted from a method for synthesizing PVP-stabilized Prussian Blue nanoparticles.[7]
Materials:
-
Ferrous chloride (FeCl₂)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP) (e.g., MW 40,000)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of FeCl₂ and K₃[Fe(CN)₆] at the desired concentrations (e.g., 10 mM).
-
Prepare an aqueous solution of PVP at a concentration that will achieve the desired [PVP]/[Fe²⁺] ratio.
-
In a flask, mix the PVP solution with the K₃[Fe(CN)₆] solution.
-
While stirring vigorously, rapidly add the FeCl₂ solution to the PVP/K₃[Fe(CN)₆] mixture.
-
The solution should immediately turn a deep blue color, indicating the formation of Prussian Blue nanoparticles.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure the reaction is complete.
-
For purification, the nanoparticles can be collected by centrifugation, followed by washing with deionized water to remove unreacted precursors and byproducts. Repeat the washing and centrifugation steps as necessary.
-
Resuspend the final nanoparticle pellet in deionized water or another suitable solvent.
Protocol 2: Hydrothermal Synthesis of Prussian Blue Nanoparticles
This protocol is based on a large-scale synthesis method for producing monodisperse Prussian Blue nanoparticles.[3][4]
Materials:
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve PVP (e.g., 250 g) and K₃[Fe(CN)₆] (e.g., 19.8 g) in a 1 M HCl solution (e.g., 2000 mL).
-
Stir the solution until all components are fully dissolved.
-
Place the sealed reaction vessel in an oven at 80°C for an aging period of 20-24 hours.
-
After the aging process, cool the mixture to room temperature.
-
Collect the Prussian Blue nanoparticles by high-speed centrifugation (e.g., 20,000 rpm for 2 hours).[4]
-
Wash the collected nanoparticles with deionized water to remove any remaining reactants.
-
The purified nanoparticles can then be dried or resuspended in a suitable solvent for storage and further use.
Visualizations
References
- 1. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of uniform Prussian blue nanoparticles by a polyol process using a polyethylene glycol aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Large-scale synthesis of monodisperse Prussian blue nanoparticles for cancer theranostics via an “in situ modification” strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Preparation method and applications of targeting prussian blue nano particles - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and stabilization of Prussian blue nanoparticles and application for sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in Ferric Ferrocyanide-Based Electrochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference in their Ferric Ferrocyanide (often in the form of Prussian Blue) based electrochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues and provide actionable solutions.
Troubleshooting Guides
This section offers a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Question: My sensor is showing a higher than expected signal or a false positive. What are the likely causes and how can I fix it?
Answer:
An unexpectedly high signal or a false positive is often due to the presence of electroactive interfering species in your sample that are being oxidized or reduced at the electrode surface, contributing to the measured current. The most common culprits are ascorbic acid (Vitamin C), uric acid, and dopamine, which are often present in biological samples.[1]
Troubleshooting Steps:
-
Identify the Interferent:
-
Literature Review: Check scientific literature for known interferents in similar sample types for your analyte of interest.
-
Control Experiments: Spike a blank sample with suspected interferents (e.g., ascorbic acid, uric acid, dopamine) at physiologically relevant concentrations and measure the electrochemical response.
-
-
Mitigation Strategies:
-
Optimize Operating Potential: Prussian Blue-based sensors are effective at mitigating interference because they allow for the detection of hydrogen peroxide (a common product in oxidase-based biosensors) at a low operating potential (around 0.0 V vs. Ag/AgCl). At this potential, the electrochemical contribution from many common interferents is significantly reduced or eliminated.[1]
-
Use of Permselective Membranes: Apply a permselective membrane, such as Nafion, to the electrode surface. Nafion is a cation exchanger that can effectively repel negatively charged interferents like ascorbic acid and uric acid, preventing them from reaching the electrode surface.
-
Enzymatic Removal of Interferents: In some cases, enzymes can be used to specifically degrade interferents. For example, ascorbate oxidase can be incorporated to eliminate interference from ascorbic acid.
-
Question: I'm observing a gradual decrease in my sensor's signal over multiple measurements. What could be the reason?
Answer:
A decreasing signal, also known as signal drift or biofouling, can be caused by the adsorption of interferents or their oxidation products onto the electrode surface. This passivation of the electrode surface blocks the electron transfer of your target analyte, leading to a reduced signal.
Troubleshooting Steps:
-
Electrode Surface Characterization:
-
Cyclic Voltammetry (CV): Run a CV of the Ferric/Ferrocyanide redox couple before and after exposure to the sample. A change in the peak separation or a decrease in peak currents can indicate electrode fouling.
-
Electrochemical Impedance Spectroscopy (EIS): An increase in the charge transfer resistance (Rct) observed in the Nyquist plot after sample incubation can confirm surface fouling.
-
-
Mitigation and Prevention:
-
Electrode Cleaning: Implement a cleaning protocol between measurements. This can range from simple rinsing with buffer to electrochemical cleaning methods, depending on the electrode material and the nature of the fouling.
-
Anti-fouling Coatings: Modify the electrode surface with anti-fouling materials like polyethylene glycol (PEG) or zwitterionic polymers.
-
Sample Pre-treatment: If possible, pre-treat your sample to remove known fouling agents through methods like filtration, centrifugation, or solid-phase extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in this compound-based assays?
A1: The most common interferents are electroactive species that are easily oxidized or reduced at the electrode surface. In biological samples, these include:
-
Ascorbic Acid (Vitamin C): A strong reducing agent that can directly reduce ferricyanide, leading to a false positive signal.
-
Uric Acid: Another electroactive compound found in biological fluids that can be oxidized at the electrode.
-
Dopamine: A neurotransmitter that is readily oxidized and can interfere with the detection of other analytes.
-
Acetaminophen (Paracetamol): A common drug that is electroactive and can interfere with measurements.
Q2: How does Prussian Blue help in reducing interference?
A2: Prussian Blue (a form of this compound) acts as an "artificial peroxidase." It catalyzes the reduction of hydrogen peroxide at a low potential (around 0.0 V vs. Ag/AgCl).[1] Many common interferents, such as ascorbic acid and uric acid, are not significantly oxidized at this low potential, thus minimizing their contribution to the overall signal and improving the selectivity of the assay.[1]
Q3: Can the pH of my sample affect interference?
A3: Yes, the pH of the sample can influence the electrochemical behavior of both the analyte and the interferents. The redox potential of some interferents is pH-dependent. It is crucial to maintain a consistent and optimal pH for your assay to ensure reproducible results and minimize pH-dependent interference. For many biosensors, a physiological pH of 7.4 is used.
Q4: What is the purpose of using a Nafion membrane?
A4: A Nafion membrane is a cation-exchange polymer that is often coated on the electrode surface. It possesses negatively charged sulfonate groups, which electrostatically repel negatively charged species. Since major interferents like ascorbic acid and uric acid are anionic at physiological pH, the Nafion layer acts as a selective barrier, preventing them from reaching the electrode surface and interfering with the measurement.
Data on Common Interferents
The following table summarizes the effect of common interferents on electrochemical assays and highlights the effectiveness of mitigation strategies.
| Interferent | Typical Concentration in Biological Fluids | Effect on this compound Assays | Mitigation Strategy | Expected Outcome |
| Ascorbic Acid | 30-60 µM (plasma) | False positive signal due to direct reduction of ferricyanide.[2] | Operate at low potential (~0.0 V), use of Nafion membrane. | Significant reduction or elimination of interference signal. |
| Uric Acid | 150-450 µM (plasma) | Can be oxidized at the electrode, causing a positive interference signal. | Operate at low potential (~0.0 V), use of Nafion membrane. | Minimized interference from uric acid oxidation. |
| Dopamine | < 0.5 nM (plasma, can be higher in specific tissues) | Readily oxidized, leading to a significant interference signal, especially when detecting other neurotransmitters. | Use of selective recognition elements (e.g., aptamers), surface modification with materials that have a high selectivity towards dopamine.[3] | Enhanced selectivity for the target analyte over dopamine. |
| Acetaminophen | Therapeutic levels can vary widely | Can be oxidized at the electrode, causing interference. | Operate at low potential, use of permselective membranes. | Reduced interference from acetaminophen. |
Key Experimental Protocols
Protocol 1: Interference Study using Cyclic Voltammetry (CV)
Objective: To assess the impact of a potential interferent on the electrochemical signal of the target analyte.
Materials:
-
Your this compound-based electrochemical sensor (working electrode).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., Platinum wire).
-
Potentiostat.
-
Electrochemical cell.
-
Phosphate buffered saline (PBS) or appropriate buffer.
-
Stock solution of your target analyte.
-
Stock solution of the suspected interferent.
Procedure:
-
Baseline Measurement:
-
Add a known volume of buffer to the electrochemical cell.
-
Immerse the electrodes and run a cyclic voltammogram in the desired potential window. This will serve as your baseline.
-
-
Analyte Response:
-
Add a known concentration of your target analyte to the cell.
-
Run a CV and record the voltammogram. You should observe the characteristic redox peaks for your analyte.
-
-
Interference Test:
-
To the same cell, add the suspected interferent at a physiologically relevant concentration.
-
Run a CV and record the voltammogram.
-
-
Data Analysis:
-
Compare the voltammograms from steps 2 and 3.
-
Look for any changes in the peak current or peak potential of your target analyte.
-
Observe if any new peaks appear that correspond to the oxidation or reduction of the interferent.
-
Quantify the percentage of interference by comparing the peak current of the analyte in the absence and presence of the interferent.
-
Protocol 2: Evaluating Mitigation Strategies using Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the effectiveness of a surface modification (e.g., Nafion coating) in preventing electrode fouling by an interfering substance.
Materials:
-
Unmodified and modified (e.g., with Nafion) this compound-based sensors.
-
Reference and counter electrodes.
-
Potentiostat with EIS capability.
-
Electrochemical cell.
-
Buffer solution containing the Ferric/Ferrocyanide redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in PBS).
-
Solution of the interfering substance.
Procedure:
-
Initial EIS of Unmodified Electrode:
-
Immerse the unmodified electrode setup in the Ferric/Ferrocyanide solution.
-
Perform an EIS measurement over a suitable frequency range (e.g., 100 kHz to 0.1 Hz).
-
Fit the data to an equivalent circuit (e.g., a Randles circuit) to determine the initial charge transfer resistance (Rct).
-
-
Exposure to Interferent:
-
Incubate the unmodified electrode in a solution containing the interfering substance for a defined period.
-
Rinse the electrode thoroughly with buffer.
-
-
Post-Exposure EIS of Unmodified Electrode:
-
Re-immerse the electrode in the Ferric/Ferrocyanide solution and perform another EIS measurement.
-
Determine the new Rct value. A significant increase in Rct indicates electrode fouling.
-
-
Repeat with Modified Electrode:
-
Repeat steps 1-3 with the surface-modified electrode.
-
-
Data Analysis:
-
Compare the change in Rct for the unmodified and modified electrodes. A smaller change in Rct for the modified electrode indicates that the surface modification is effective in preventing fouling by the interferent.
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common interference and fouling issues.
Mechanism of Interference and Mitigation
Caption: How a Nafion membrane selectively allows the analyte to reach the electrode.
References
improving the cycling stability of Prussian Blue cathodes in batteries.
Technical Support Center: Prussian Blue Cathodes
Welcome to the technical support center for researchers, scientists, and professionals working with Prussian Blue (PB) and its analogues (PBAs) as cathode materials. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in improving the cycling stability of PB cathodes.
Part 1: Troubleshooting Guide & FAQs
This section is designed to provide direct answers and actionable solutions to specific problems encountered during the synthesis, characterization, and testing of Prussian Blue cathodes.
Frequently Asked Questions (FAQs)
Q1: My Prussian Blue cathode is exhibiting rapid capacity fading within the first 100 cycles. What are the primary causes?
A1: Rapid capacity fading in Prussian Blue cathodes is a common issue that typically originates from several factors related to structural instability. The most prominent causes include:
-
Irreversible Phase Transitions: During sodium/potassium ion insertion and extraction, the crystal structure of PBAs can undergo significant changes (e.g., from cubic to rhombohedral or tetragonal phases).[1][2] These repeated phase transitions induce lattice stress, leading to microcrack formation and the gradual destruction of the material's morphology.[3][4]
-
Transition Metal Dissolution: The electrolyte can react with the cathode surface, leading to the dissolution of transition metal ions (like Fe, Mn, Co) from the PBA framework.[5] This loss of active material directly results in a continuous decline in capacity.
-
Detrimental Effects of Crystal Water: PBAs synthesized via aqueous co-precipitation methods often contain interstitial and coordinated water molecules.[6][7] In non-aqueous electrolytes, this water can trigger detrimental side reactions, such as the decomposition of the electrolyte salt (e.g., NaPF6), leading to electrode corrosion and capacity fade.[8]
-
High [Fe(CN)₆] Vacancy Content: A high concentration of vacancies in the crystal lattice can compromise structural integrity and reduce the number of active sites available for ion insertion, limiting the material's practical capacity.[9]
Q2: I'm observing a significant first-cycle Coulombic efficiency (ICE) loss. How can I improve it?
A2: Low initial Coulombic efficiency is often linked to irreversible processes occurring during the first charge/discharge cycle. Key strategies to improve ICE include:
-
Controlling Water Content: The irreversible decomposition of crystal water and subsequent side reactions are a major cause of ICE loss.[10] Implementing a post-synthesis thermal treatment (annealing) step can effectively remove this water, significantly improving ICE.[6][8]
-
Electrolyte Optimization: Using electrolyte additives can help form a stable and robust cathode-electrolyte interphase (CEI) layer during the first cycle.[11][12] This passivation layer prevents ongoing side reactions between the cathode and the electrolyte, reducing irreversible capacity loss.[13]
-
Surface Coating: Applying a conductive coating, such as a thin layer of carbon, can enhance electronic conductivity and physically protect the PBA surface from direct contact with the electrolyte, mitigating side reactions.[14]
Q3: What is the role of crystal water in PBA cathodes, and how can I control its content?
A3: Crystal water in PBAs is a critical parameter with a dual role.
-
Negative Effects: In non-aqueous systems, water can lead to poor cycling stability and low ICE due to side reactions.[7][8]
-
Positive Effects: In some aqueous batteries, a moderate amount of lattice water can act as a "pillar," stabilizing the framework, reducing volume change during cycling, and potentially increasing the average voltage.[15][16]
Control Strategies:
-
Thermal Treatment (Annealing): Heating the synthesized PBA powder under an inert atmosphere (e.g., Argon) is the most common method to remove interstitial and coordinated water. Temperatures typically range from 150°C to 350°C.[6][8]
-
Synthesis Method Modification: Using non-aqueous solvents or controlling the humidity during synthesis can reduce water incorporation.
-
Chemical Dehydration: While less common, certain chemical treatments can be used to remove water.
Q4: My cathode's voltage profile shows a large hysteresis and sloping. What does this indicate and how can it be fixed?
A4: A large voltage hysteresis and a sloping charge-discharge curve typically indicate poor kinetics, including slow ion diffusion and high charge-transfer resistance. This can be caused by:
-
Low Crystallinity: An amorphous or poorly crystalline structure impedes ion transport.
-
Low Electronic Conductivity: PBAs are semiconductors, and their inherent low conductivity can lead to significant polarization.[17]
-
Particle Agglomeration: Large, agglomerated particles increase the diffusion path length for ions.
Solutions:
-
Optimize Synthesis: Methods that promote high crystallinity, such as hydrothermal synthesis or slowing down the precipitation rate with chelating agents, are beneficial.[11][13]
-
Carbon Coating: Applying a uniform carbon coating is a highly effective way to improve electronic conductivity.[14]
-
Nanostructuring: Synthesizing PBA nanocubes or other well-defined nanostructures can shorten ion diffusion pathways and improve rate capability.
Part 2: Data Presentation
The following tables summarize quantitative data on how different modification strategies affect the cycling stability of Prussian Blue cathodes.
Table 1: Effect of Thermal Treatment on Water Content and Cycling Performance
| Material System | Treatment Condition | Water Content (wt%) | Capacity Retention | Coulombic Efficiency (ICE) | Reference |
| Na₂Fe[Fe(CN)₆]·2H₂O | As-prepared | ~9-10% | Poor | Low | [8] |
| Na₂Fe[Fe(CN)₆] | Heat-treated (150-200°C) | < 1% | Significantly Improved | High | [8] |
| Fe-based PBA | As-prepared | ~10% | - | - | [6] |
| Fe-based PBA | Heat-treated | Reduced | Stable over 2000 cycles | Improved | [6] |
Table 2: Comparison of Doping/Substitution Strategies on Electrochemical Performance
| PBA System | Dopant/Substitution | Capacity Retention | Rate Capability | Key Finding | Reference |
| NaₓFe[Fe(CN)₆] | Ni-doped | 90.8% over 90 cycles | Improved | Ni doping enhances structural stability. | [5] |
| NaₓFe[Fe(CN)₆] | Ni-doped (10%) | 0.02% decay/cycle (1000 cycles) | High | Stabilizes framework against degradation. | [5] |
| NaₓFe[Fe(CN)₆] | Ba²⁺ incorporation | 96.6% after 150 cycles | Good | Large ions prevent water entry. | [5] |
Table 3: Impact of Surface Coating on Cycling Stability
| Material | Coating | Capacity Retention (at High Rate) | Rate Capability | Mechanism | Reference |
| Prussian Blue | None | Rapid decay | Poor | Side reactions, low conductivity. | [14] |
| Prussian Blue | Carbon (from starch) | 76.7% after 1000 cycles (at 20C) | 85 mAh g⁻¹ at 30C | Enhances conductivity, prevents electrolyte corrosion. | [14] |
Part 3: Diagrams & Visualizations
The following diagrams illustrate key workflows and logical relationships in Prussian Blue cathode research.
Caption: General experimental workflow for Prussian Blue cathode development.
Caption: Troubleshooting flowchart for rapid capacity fading in PB cathodes.
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of Highly Crystalline Prussian Blue via Controlled Co-Precipitation
This protocol is adapted from methods designed to slow down nucleation and improve crystal quality.[9][13]
Objective: To synthesize Na-rich Prussian Blue with low vacancy content and high crystallinity.
Materials:
-
Solution A: 0.1 M Sodium hexacyanoferrate(II) decahydrate (Na₄[Fe(CN)₆]·10H₂O) in deionized (DI) water.
-
Solution B: 0.1 M Iron(III) chloride (FeCl₃) in DI water.
-
Chelating Agent Solution: 0.05 M Sodium citrate in DI water.
-
DI Water, Ethanol.
Equipment:
-
Two peristaltic pumps.
-
Three-neck round-bottom flask.
-
Magnetic stirrer.
-
Centrifuge.
-
Vacuum oven or tube furnace.
Procedure:
-
Reactor Setup: Add 100 mL of the Chelating Agent Solution (Sodium citrate) to the three-neck flask and begin stirring vigorously (e.g., 500 rpm) at room temperature. The citrate ions will compete with the hexacyanoferrate complex, slowing the reaction rate and promoting the growth of larger, more perfect crystals.[13]
-
Co-Precipitation: Using two separate peristaltic pumps, slowly and simultaneously add Solution A and Solution B into the flask at a low, constant flow rate (e.g., 1 mL/min). A deep blue precipitate will form immediately.
-
Aging: After the addition is complete, continue stirring the mixture for 12-24 hours at room temperature. This aging process allows for the crystals to grow and ripen, reducing defects.
-
Washing: a. Transfer the suspension to centrifuge tubes. b. Centrifuge at 4000 rpm for 10 minutes. c. Discard the supernatant. d. Resuspend the precipitate in 50 mL of DI water and vortex thoroughly. e. Repeat steps 4a-4d five times to remove unreacted precursors and impurities. f. Perform two final washing steps using ethanol to remove water.
-
Drying: Dry the final blue powder in a vacuum oven at 80°C for 12 hours to obtain the as-prepared Prussian Blue.
-
(Optional) Annealing: To remove crystal water, place the dried powder in a tube furnace. Heat under an Argon atmosphere to 250°C at a ramp rate of 5°C/min and hold for 3 hours. Cool down naturally to room temperature.[6][8]
Protocol 2: Cathode Slurry Preparation and Coin Cell Assembly
Objective: To fabricate a working electrode and assemble a CR2032 coin cell for electrochemical testing.
Materials:
-
Synthesized Prussian Blue powder (Active Material, AM).
-
Super P or C45 carbon black (Conductive Agent).
-
Polyvinylidene fluoride (PVDF) (Binder).
-
N-Methyl-2-pyrrolidone (NMP) (Solvent).
-
Aluminum foil (Current Collector).
-
Sodium metal foil (Anode).
-
Glass fiber separator.
-
Electrolyte: 1 M NaPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).
-
CR2032 coin cell components (casings, spacers, springs).
Procedure:
-
Slurry Preparation: a. In a small vial, mix the active material, conductive agent, and binder in a weight ratio of 8:1:1. b. Add NMP solvent dropwise while stirring or using a planetary mixer until a homogeneous, viscous slurry is formed. The consistency should be similar to honey. c. Continue mixing for at least 6 hours to ensure uniformity.
-
Electrode Coating: a. Using a doctor blade, cast the slurry onto a piece of aluminum foil with a uniform thickness (e.g., 100-150 µm). b. Dry the coated foil in a vacuum oven at 80°C for 12 hours to completely evaporate the NMP solvent.
-
Electrode Punching & Pressing: a. Punch circular electrodes (e.g., 12 mm diameter) from the dried foil. b. Record the mass of each electrode and calculate the active material loading (typically 1.5-2.5 mg/cm²). c. Press the electrodes under a pressure of ~10 MPa to ensure good contact between the material and the current collector.
-
Coin Cell Assembly (in an Argon-filled glovebox): a. Place the cathode disc in the bottom cap of the CR2032 cell. b. Add a few drops of electrolyte to wet the cathode surface. c. Place the glass fiber separator on top of the cathode. d. Add a few more drops of electrolyte to wet the separator. e. Place the sodium metal anode disc onto the separator. f. Add the spacer and spring. g. Place the top cap on and crimp the cell using a hydraulic crimping machine. h. Let the cell rest for at least 12 hours before testing to ensure full electrolyte penetration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding capacity fading from structural degradation in Prussian blue analogues for wide-temperature sodium-ion cylindrical battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding capacity fading from structural degradation in Prussian blue analogues for wide-temperature sodium-ion cylindrical battery [apo.ansto.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Effect of Eliminating Water in Prussian Blue Cathode for Sodium-Ion Batteries - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. clausiuspress.com [clausiuspress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Control of Ferric Ferrocyanide Crystal Size and Morphology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the crystal size and morphology of Ferric Ferrocyanide, commonly known as Prussian Blue.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound nanoparticles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Wide Particle Size Distribution (Polydispersity) | 1. Inhomogeneous nucleation: Rapid and uncontrolled mixing of precursors can lead to multiple nucleation events. 2. Ostwald Ripening: Smaller particles dissolving and redepositing onto larger ones over time. 3. Fluctuations in reaction temperature. | 1. Controlled Precursor Addition: Use a syringe pump for slow and controlled addition of one precursor to the other under vigorous stirring. 2. Use of a Capping Agent: Introduce a capping agent like Polyvinylpyrrolidone (PVP) or citric acid to stabilize newly formed nuclei and control growth.[1] 3. Optimize Reaction Time: Shorter reaction times can minimize the effects of Ostwald ripening. 4. Precise Temperature Control: Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the synthesis. |
| Crystal Agglomeration | 1. High particle concentration: Leads to increased collision frequency. 2. Insufficient surface charge or steric hindrance: Lack of stabilizing agents results in particles clumping together. 3. Inappropriate pH: Can reduce the surface charge of the particles, leading to aggregation. | 1. Dilute Reaction Mixture: Work with lower precursor concentrations. 2. Effective Capping Agent: Ensure adequate concentration of a suitable capping agent (e.g., PVP, citrate) to provide steric or electrostatic stabilization.[1] 3. pH Adjustment: Adjust the pH to a range where the particles have a high surface charge (typically acidic conditions for Prussian Blue).[2] 4. Sonication: Use an ultrasonic bath during or after synthesis to break up agglomerates. |
| Amorphous Precipitate Instead of Crystalline Product | 1. Reaction conditions too rapid: Very fast precipitation does not allow for ordered crystal lattice formation. 2. Incorrect pH: Extreme pH values can favor the formation of amorphous iron hydroxides or other side products. | 1. Slower Reaction Rate: Decrease the rate of precursor addition or lower the reaction temperature. 2. pH Control: Maintain the pH within a range known to favor the crystalline Prussian Blue structure (e.g., acidic pH). |
| Inconsistent Crystal Morphology (e.g., mix of cubes and spheres) | 1. Variable reaction conditions: Inconsistent stirring speed, temperature, or precursor addition rate. 2. Impurity presence: Can interfere with crystal growth on specific facets. | 1. Standardize Synthesis Protocol: Ensure all reaction parameters are kept constant between batches. 2. Use High-Purity Reagents and Solvents: Minimize the presence of impurities that could act as crystal habit modifiers. |
| Particle Size is Too Large | 1. Low nucleation rate compared to growth rate: Fewer nuclei are formed, leading to the growth of larger crystals from the available precursors. 2. High precursor concentration: Provides more material for crystal growth. | 1. Increase Nucleation Rate: Use a higher concentration of a reducing agent (if applicable) or increase the initial supersaturation by adding precursors more rapidly at the beginning of the reaction. 2. Decrease Precursor Concentration: Lowering the concentration of iron salts and ferrocyanide can lead to smaller particles.[3] |
| Particle Size is Too Small | 1. High nucleation rate: A burst of nucleation consumes the precursors, leaving little material for subsequent growth. | 1. Decrease Nucleation Rate: Slow down the addition of precursors. 2. Seed-Mediated Growth: Introduce a small amount of pre-synthesized nanoparticles (seeds) into the reaction mixture to promote growth on existing nuclei rather than forming new ones. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the size of this compound nanoparticles?
A1: While several parameters are important, the concentration of the capping agent, such as PVP, and the concentration of the iron precursors are often the most influential factors in determining the final particle size. Higher concentrations of capping agents generally lead to smaller, more uniform nanoparticles by preventing aggregation and controlling crystal growth.[1][3][4][5]
Q2: How does pH affect the morphology of the crystals?
A2: The pH of the reaction medium plays a crucial role in the morphology of this compound crystals. Generally, acidic conditions (e.g., pH < 5) favor the formation of well-defined cubic structures.[2] As the pH increases towards neutral, the morphology may become more spherical or irregular. At highly alkaline pH, the formation of iron hydroxides can occur, leading to impure products.
Q3: Can I change the morphology from cubic to spherical?
A3: Yes, this is often achievable by adjusting the synthesis parameters. Increasing the concentration of certain capping agents, like PVP, can induce a change from cubic to spherical morphology.[1] Altering the pH of the reaction can also influence the final shape of the nanoparticles.
Q4: What is the role of a capping agent in the synthesis of this compound?
A4: A capping agent is a molecule that adsorbs to the surface of the growing nanoparticles. It serves several key functions:
-
Controls Particle Size: By limiting the growth of the particles.
-
Prevents Agglomeration: By providing a protective layer that prevents particles from sticking together.
-
Influences Morphology: By selectively binding to certain crystal faces, it can direct the growth to favor specific shapes.
-
Enhances Stability: It improves the colloidal stability of the nanoparticle dispersion.[1]
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes, it is important to handle the reagents with care. In acidic solutions, there is a potential for the release of toxic hydrogen cyanide (HCN) gas. Therefore, all experiments should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Tables
The following tables summarize the quantitative effects of various synthesis parameters on the size and morphology of this compound nanoparticles.
Table 1: Effect of PVP Concentration on Particle Size
| Precursor System | PVP Concentration (g/mL) | Resulting Particle Size (nm) | Morphology | Reference |
| K₃[Fe(CN)₆] in HCl | 0.005 - 0.05 | ~20 | Nanoparticles | [1] |
| K₃[Fe(CN)₆] in HCl | 0.125 | 69.05 ± 8.17 | Spherical | [1] |
| FeCl₂ + K₃[Fe(CN)₆] | Varied (ratio to Fe²⁺) | 12 - 27 | Nanoparticles | [3][4][5] |
| FeCl₃ + K₃[Fe(CN)₆] | Varied (ratio to Fe³⁺) | Exponential decrease from 182 to 18 | Nanoparticles | [6][7] |
Table 2: Effect of Precursor Concentration on Particle Size
| Precursor 1 | Precursor 2 | Concentration (mM) | Resulting Particle Size (nm) | Morphology | Reference |
| FeCl₂ | K₃[Fe(CN)₆] | 1 - 10 | Size decreases with lower concentration | Nanoparticles | [3] |
| FeCl₃ | K₃[Fe(CN)₆] | Not specified | Stable at ~18 nm | Nanoparticles | [8] |
Table 3: Effect of pH on Crystal Morphology
| Precursor System | pH | Resulting Morphology | Reference |
| K₃[Fe(CN)₆] in HCl | No H⁺ added | Cuboid and cube microparticles | [1][2] |
| K₃[Fe(CN)₆] in HCl | 0.001 M H⁺ | Nanoparticles start to appear | [1][2] |
| K₃[Fe(CN)₆] in HCl | 1 M H⁺ | Nanoparticles | [1][2] |
| K₃[Fe(CN)₆] in HCl | 4 M H⁺ | Increased nanoparticle size | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Prussian Blue Nanocubes (Hydrothermal Method)
This protocol is adapted from a method for producing monodisperse Prussian Blue nanoparticles with good physiological stability.[1][2]
Materials:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP, e.g., K-30)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
Procedure:
-
Prepare a 1 M HCl solution.
-
In a typical synthesis, dissolve a specific amount of PVP (e.g., 250 g) and K₃[Fe(CN)₆] (e.g., 19.8 g) in 2000 mL of the 1 M HCl solution in a glass reaction vessel.
-
Stir the solution vigorously until all components are fully dissolved and the solution is clear.
-
Seal the reaction vessel and place it in an oven preheated to 80°C.
-
Allow the aging reaction to proceed for 20-24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Collect the Prussian Blue nanoparticles by centrifugation at high speed (e.g., 20,000 rpm) for 2 hours.
-
Discard the supernatant and wash the nanoparticle pellet with DI water several times, with centrifugation steps in between to separate the particles.
-
Finally, resuspend the purified nanoparticles in a suitable solvent for storage or further use.
Note: All steps should be performed in a fume hood due to the potential for HCN gas evolution.
Protocol 2: Co-precipitation Synthesis of PVP-Stabilized Prussian Blue Nanoparticles
This protocol describes a common co-precipitation method to synthesize PVP-stabilized Prussian Blue nanoparticles at room temperature.[3][4][5]
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP, e.g., K-30, average Mw = 40,000)
-
Deionized (DI) water
Procedure:
-
Solution A: Prepare an aqueous solution of FeCl₂·4H₂O and PVP. For example, dissolve 2-20 mg of FeCl₂·4H₂O and 222 mg of PVP in 8 mL of DI water.
-
Solution B: Prepare an aqueous solution of K₃[Fe(CN)₆]. For example, dissolve 33 mg of K₃[Fe(CN)₆] in 2 mL of DI water.
-
Under vigorous stirring, slowly add Solution B to Solution A.
-
A dark blue color will appear immediately, indicating the formation of Prussian Blue nanoparticles.
-
Continue stirring the reaction mixture for a set period (e.g., 1-2 hours) to ensure the reaction is complete.
-
The resulting nanoparticle dispersion can be purified by dialysis against DI water or by repeated centrifugation and resuspension cycles.
Visualizations
Caption: General experimental workflow for the synthesis of this compound nanoparticles.
Caption: Key synthesis parameters and their influence on this compound crystal properties.
References
- 1. dovepress.com [dovepress.com]
- 2. Large-scale synthesis of monodisperse Prussian blue nanoparticles for cancer theranostics via an “in situ modification” strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Size and surface effects of prussian blue nanoparticles protected by organic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and stabilization of Prussian blue nanoparticles and application for sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Ferric Ferrocyanide Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Ferric Ferrocyanide (Prussian Blue) under acidic conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in acidic conditions?
A1: Under acidic conditions, particularly at elevated temperatures, this compound (Fe₄[Fe(CN)₆]₃) can undergo decomposition. The primary pathway involves the protonation of the ferrocyanide complex, leading to the liberation of hydrogen cyanide (HCN) gas and the formation of ferrous ferrocyanide precipitates.[1] The overall stability is significantly influenced by the pH of the solution, with increased acidity generally leading to a higher rate of degradation.
Q2: What are the main products of this compound degradation in an acidic medium?
A2: The main degradation products are hydrogen cyanide (HCN), a highly toxic gas, and a precipitate of Prussian Blue or related iron-cyanide complexes.[2] In some cases, the formation of aquapentacyanoferrate(II) ([Fe(CN)₅(H₂O)]³⁻) may occur as an intermediate.[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. Strongly acidic conditions (pH 1) lead to the most significant release of cyanide.[3][4][5] As the pH increases towards neutral (pH 5-7), the cyanide release decreases considerably.[3][4][5] However, it is important to note that even at neutral pH, some level of cyanide release can be observed over extended periods. Mildly acidic electrolytes (pH ~2-3) have been shown to enhance the cycling stability of Prussian Blue films in electrochemical applications.
Q4: Does temperature influence the degradation of this compound?
A4: Yes, temperature is a critical factor. The decomposition of this compound in acidic solutions is significantly accelerated at higher temperatures.[1][2] At room temperature, the degradation may be slow, but it becomes more pronounced upon heating.
Q5: Is this compound sensitive to light?
A5: Yes, this compound can be sensitive to light. Exposure to light, particularly UV radiation, can induce the reduction of Fe(III) to Fe(II), leading to the fading of the characteristic blue color. This process is known as photodecomposition. The presence of a substrate can also influence the fading and reversion behavior of the pigment.[6]
Troubleshooting Guide
Issue 1: Unexpected color change or fading of the Prussian Blue solution/film.
-
Question: Why is my Prussian Blue solution or film losing its color during my experiment?
-
Answer: This is likely due to the reduction of Fe(III) to Fe(II), forming the colorless Prussian White. This can be caused by:
-
Exposure to light: Prussian Blue is known to fade upon prolonged exposure to light.[6] Ensure your experiments are conducted in a dark or light-controlled environment if photodecomposition is a concern.
-
Reductive species in the medium: The presence of reducing agents in your experimental setup can lead to the reduction of Prussian Blue.
-
Electrochemical reduction: In electrochemical experiments, applying a sufficiently negative potential will reduce Prussian Blue to Prussian White.
-
Issue 2: Inconsistent results in degradation studies.
-
Question: I am getting variable results in my this compound degradation experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
pH fluctuations: The degradation rate is highly sensitive to pH. Ensure precise and stable pH control throughout your experiment. Use buffered solutions where appropriate.
-
Temperature variations: As degradation is temperature-dependent, maintain a constant and controlled temperature.
-
Inconsistent light exposure: If your experiments are not conducted in a controlled light environment, variations in ambient light can affect the degradation rate.
-
Purity of reagents: Impurities in your this compound or other reagents can catalyze or inhibit degradation. Use high-purity reagents and deionized water.
-
Issue 3: Formation of a precipitate during the experiment.
-
Question: A solid precipitate is forming in my acidic this compound solution. What is it?
-
Answer: The formation of a precipitate is an expected outcome of this compound degradation in acidic media. The precipitate is typically ferrous ferrocyanide, also known as Prussian Blue.[1]
Issue 4: Difficulty in quantifying the extent of degradation.
-
Question: I am struggling to accurately measure the degradation of this compound. What methods can I use?
-
Answer: Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: You can monitor the decrease in the characteristic absorbance of Prussian Blue around 700 nm. For quantitative analysis of cyanide release, a colorimetric method coupled with UV-Vis spectroscopy can be used.[3]
-
Cyclic Voltammetry: This electrochemical technique can be used to study the stability of Prussian Blue films by monitoring the changes in the redox peaks over multiple cycles.
-
Ion Chromatography: This can be used to quantify the concentration of free cyanide ions released into the solution.
-
Quantitative Data
The following tables summarize quantitative data on the degradation of this compound under acidic conditions.
Table 1: Cyanide Release from Prussian Blue at Different pH Values
| pH | Cyanide Release (µg/g) after 24 hours at 37°C | Reference |
| 1.0 | 47.47 | [4][5] |
| 5.0 | ~20.01 | [4][5] |
| 7.0 | ~20.01 | [4][5] |
Table 2: Cyanide Release from Prussian Blue at Different pH Values and Incubation Times
| pH | Incubation Time (hours) | Cyanide Release (µg/g) | Reference |
| 1.0 | 1 | ~135 | [3] |
| 5.0-7.0 | 1 | ~21 | [3] |
| 1.0 | 48 | Not specified | [3] |
| 12.0 | 48 | Not specified | [3] |
Note: The data in Table 2 is from a study investigating cyanide release under conditions bracketing human physiological exposure.
Experimental Protocols
1. Protocol for Monitoring this compound Degradation using UV-Vis Spectroscopy
This protocol allows for the qualitative and quantitative assessment of this compound degradation by monitoring the change in its characteristic absorbance.
-
Materials:
-
This compound (Prussian Blue)
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Thermostatted water bath (optional)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.
-
Preparation of Acidic Solutions: Prepare a series of acidic solutions with the desired pH values using HCl and deionized water.
-
Initiation of Degradation: Add a known volume of the this compound stock solution to each acidic solution to achieve the desired final concentration. Start a timer immediately.
-
Spectrophotometric Measurement:
-
At regular time intervals, take an aliquot of the reaction mixture and place it in a quartz cuvette.
-
Measure the absorbance spectrum of the solution, focusing on the characteristic peak of Prussian Blue (around 700 nm).
-
Use the corresponding acidic solution without this compound as a blank.
-
-
Data Analysis: Plot the absorbance at the maximum wavelength versus time. A decrease in absorbance indicates degradation. The rate of degradation can be determined from the slope of this plot.
-
2. Protocol for Studying the Stability of Prussian Blue Films using Cyclic Voltammetry
This protocol is suitable for assessing the stability of electrodeposited Prussian Blue films in acidic electrolytes.
-
Materials:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Ferric chloride (FeCl₃)
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish and clean it thoroughly.
-
Electrodeposition of Prussian Blue Film: Prepare an electrodeposition solution containing K₃[Fe(CN)₆], FeCl₃, and KCl in an acidic aqueous solution (e.g., 0.01 M HCl). Deposit the Prussian Blue film onto the working electrode using a suitable electrochemical method (e.g., potentiostatic or galvanostatic).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the Prussian Blue-modified working electrode, reference electrode, and counter electrode in the acidic electrolyte of interest.
-
Cyclic Voltammetry Measurement:
-
Perform an initial cyclic voltammogram to characterize the redox behavior of the freshly prepared film. The typical potential window for the Prussian Blue/Prussian White redox couple is between -0.2 V and +0.4 V vs. Ag/AgCl.
-
To assess stability, perform continuous cyclic voltammetry for a desired number of cycles.
-
-
Data Analysis: Monitor the changes in the peak currents and peak potentials of the redox waves over the cycles. A decrease in peak currents indicates the degradation or detachment of the Prussian Blue film.
-
Visualizations
Degradation Pathway of this compound in Acidic Conditions
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow for UV-Vis Analysis
Caption: UV-Vis analysis workflow for degradation studies.
References
- 1. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Quantitative measurement of cyanide released from Prussian Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability study of Prussian blue-A quality assessment of water content and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.culturalheritage.org [resources.culturalheritage.org]
Technical Support Center: Minimizing Water Content in Synthesized Prussian Blue Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing water content in synthesized Prussian Blue analogues (PBAs).
Frequently Asked Questions (FAQs)
Q1: What are the different types of water present in Prussian Blue analogues, and why is it important to minimize their content?
A1: Prussian Blue analogues typically contain two main types of water: interstitial (or zeolitic) water and coordinated water.
-
Interstitial water is physically trapped within the interstitial sites and vacancies of the PBA crystal lattice.
-
Coordinated water is chemically bound to the metal centers, occupying vacant coordination sites.
Minimizing water content is crucial as its presence can negatively impact the material's electrochemical performance and structural stability.[1][2] Excess water can lead to side reactions with the electrolyte, reduced specific capacity, and poor cycling stability in applications like sodium-ion batteries.[1][3]
Q2: What are the primary strategies for reducing water content in synthesized PBAs?
A2: The primary strategies can be broadly categorized into two groups:
-
Synthesis-Based Methods: These methods aim to prevent or reduce the incorporation of water during the formation of the PBA crystal structure. Key approaches include:
-
Non-aqueous Synthesis: Performing the synthesis in organic solvents instead of water.[4][5]
-
Ligand Pre-exchange: Introducing a competing ligand, like ethylene glycol, to replace water molecules in the metal precursor's coordination sphere before the precipitation reaction.[6]
-
Controlled Crystallization: Slowing down the reaction rate to promote the growth of larger, more perfect crystals with fewer defects and less trapped water.[7][8] This can be achieved by using chelating agents or controlling reactant concentrations and addition rates.[9][10]
-
Two-Step Synthesis: Synthesizing a precursor in a non-aqueous medium followed by a controlled secondary crystallization in a mixed solvent system.[3][7][8][11]
-
-
Post-Synthesis Treatments: These methods are applied to the PBA material after it has been synthesized to remove incorporated water. The most common method is:
Q3: How can I quantify the amount of water in my synthesized PBA samples?
A3: Thermogravimetric analysis (TGA) is the most common and effective technique for quantifying water content in PBAs.[13][14] By heating the sample under a controlled atmosphere and monitoring the weight loss as a function of temperature, you can distinguish between the loss of interstitial and coordinated water. Typically, interstitial water is removed at lower temperatures (around 130-150°C), while coordinated water requires higher temperatures (around 200-210°C) for removal.[12]
Troubleshooting Guides
Problem 1: High interstitial water content in my PBA, even after thorough washing and drying.
| Possible Cause | Troubleshooting Step |
| Rapid precipitation during synthesis | Slow down the reaction rate. This can be achieved by lowering the concentration of precursor solutions, reducing the addition rate of reactants, or using a chelating agent like citrate.[15] |
| Aqueous synthesis environment | Consider switching to a non-aqueous or a mixed-solvent synthesis method.[4][5][8] |
| Inadequate drying post-synthesis | Ensure the material is dried under vacuum at an appropriate temperature (e.g., 120°C for 24 hours) to remove surface and loosely bound water.[16] |
| High humidity during storage | Store the synthesized PBA in a desiccator or a glovebox with a dry atmosphere to prevent rehydration.[1] |
Problem 2: My PBA material shows poor electrochemical performance, which I suspect is due to coordinated water.
| Possible Cause | Troubleshooting Step |
| Ineffective removal of coordinated water | Implement a post-synthesis heat treatment step. The optimal temperature and duration will depend on the specific PBA composition and should be determined experimentally.[1][2] |
| Water incorporation during synthesis | Employ a synthesis strategy designed to minimize coordinated water, such as the ligand pre-exchange method using ethylene glycol.[6] |
| Structural instability after water removal | Be aware that removing too much coordinated water can sometimes lead to structural collapse.[2] Optimize the heat treatment conditions to find a balance between water removal and structural integrity. |
Problem 3: The crystal structure of my PBA collapses after heat treatment.
| Possible Cause | Troubleshooting Step |
| Excessively high annealing temperature | Reduce the heat treatment temperature. The goal is to remove water without causing thermal decomposition of the PBA framework.[3] |
| Prolonged heating duration | Shorten the duration of the heat treatment. |
| Atmosphere during annealing | Perform the heat treatment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Data Presentation
Table 1: Comparison of Water Content and Electrochemical Performance for PBAs Synthesized via Different Methods.
| Synthesis Method | Interstitial Water Content (%) | Coordinated Water Content (%) | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Reference |
| Conventional Co-precipitation | ~10 | - | - | - | [1] |
| Two-Step (Glycerol/Ethanol-Water) | 2.1 | - | 120 | 87.5% after 100 cycles | [3][8] |
| Ligand Pre-exchange (Ethylene Glycol) | - | Reduced | 91.3 | 70% after 1000 cycles | [6] |
| Microwave-Assisted Solvothermal (Non-aqueous) | Low | - | 150 | Good cycling over 500 cycles | [4] |
| Heat-Treated (Post-synthesis) | - | Trace (1.3%) | 113.6 | ~93% after 1000 cycles | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Low-Water Content Iron-Based Prussian Blue [3][8]
-
Precursor Synthesis (Non-aqueous):
-
In a nitrogen-filled glovebox, sequentially add sodium hexacyanoferrate(II) and ferrous sulfate to glycerol.
-
Stir the mixture at 60°C under a nitrogen atmosphere for a specified duration to form the precursor.
-
-
Secondary Crystallization (Controlled Water):
-
Prepare a series of water/ethanol mixtures with varying water concentrations.
-
Disperse the precursor from step 1 in the water/ethanol mixtures.
-
Stir the suspension at 25°C for 12 to 24 hours.
-
-
Washing and Drying:
-
Centrifuge the resulting solid product and wash it sequentially with deionized water and ethanol.
-
Dry the final product in a vacuum oven at 80°C to obtain the low-water content Prussian Blue.
-
Protocol 2: Ligand Pre-exchange Synthesis of Prussian Blue Analogues [6]
-
Formation of Water-Deficient Solvated Structure:
-
Dissolve the Fe²⁺ salt (e.g., ferrous sulfate) in a mixture of ethylene glycol (EG) and water.
-
Stir the solution to allow for the exchange of water ligands with EG in the [Fe(H₂O)₆]²⁺ complex, forming [Fe(EG)ₓ(H₂O)₆₋ₓ]²⁺.
-
-
Precipitation:
-
Slowly add an aqueous solution of potassium hexacyanoferrate(III) to the solution from step 1 under vigorous stirring.
-
-
Aging, Washing, and Drying:
-
Age the resulting precipitate in the mother liquor for a designated period.
-
Collect the precipitate by centrifugation, wash it thoroughly with deionized water and ethanol.
-
Dry the final product under vacuum at a suitable temperature.
-
Protocol 3: Post-Synthesis Heat Treatment for Water Removal [1]
-
Sample Preparation:
-
Place the as-synthesized and dried PBA powder in a tube furnace.
-
-
Annealing:
-
Heat the sample to the desired temperature (e.g., 130-180°C) under an inert gas flow (e.g., Argon).
-
Hold the sample at this temperature for a specific duration (e.g., 1-4 hours).
-
-
Cooling:
-
Allow the sample to cool down to room temperature naturally under the inert atmosphere.
-
-
Storage:
-
Immediately transfer the heat-treated sample to an inert-atmosphere glovebox to prevent rehydration.
-
Protocol 4: Thermogravimetric Analysis (TGA) for Water Content Quantification [13]
-
Sample Preparation:
-
Place approximately 5 mg of the PBA powder into a TGA pan (e.g., platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., N₂) at a constant flow rate (e.g., 25 mL/min).
-
-
Thermal Program:
-
Heat the sample from room temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 5°C/min).
-
-
Data Analysis:
-
Analyze the resulting weight loss curve. The weight loss in the temperature range of approximately 30-250°C corresponds to the total water content. The different stages of weight loss within this range can be attributed to interstitial and coordinated water.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesizing and characterizing low-water content Prussian Blue analogues.
Caption: Troubleshooting decision tree for addressing high water content in Prussian Blue analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Low-Defect Iron-Based Prussian Blue with Low Water Content for High-Stability Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-aqueous synthesis of high-quality Prussian blue analogues for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Non-aqueous synthesis of high-quality Prussian blue analogues for Na-ion batteries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A novel strategy for the reduction of coordinated water in Prussian blue analogues for their application as cathode materials for sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for synthesis of Prussian blue analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US9478798B2 - Prussian blue analogue electrodes without zeolitic water content - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Studies of different hydrated forms of Prussian Blue - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
addressing the capacity fade in ferri/ferrocyanide redox flow batteries.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing capacity fade in ferri/ferrocyanide redox flow batteries.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My battery's capacity is fading faster than expected. What are the primary causes?
A1: Rapid capacity fade in ferri/ferrocyanide redox flow batteries can stem from several factors:
-
Electrolyte pH: The pH of the electrolyte is a critical factor. Operating at a pH outside the optimal neutral or near-neutral range can lead to the chemical degradation of the ferri/ferrocyanide complexes.[1][2] Strongly alkaline conditions (pH > 12) are particularly detrimental, causing the dissociation of the cyanide ligand.[1][3]
-
Chemical Decomposition: At high pH, ferricyanide can undergo decomposition.[1][2] This can involve the exchange of cyanide ligands with hydroxide ions, leading to the formation of iron hydroxides and the release of cyanide ions.[2] The released cyanide can then react with ferricyanide, reducing it to ferrocyanide and forming cyanate, leading to an irreversible loss of active material.[1][2]
-
"Apparent" Capacity Fade: This phenomenon is an electroless reduction of ferricyanide to ferrocyanide, which can be exacerbated by the carbon electrodes.[3][4][5][6] This parasitic reaction leads to a state of charge imbalance between the two half-cells, resulting in a perceived loss of capacity even though the active material is not chemically degraded.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the decomposition of ferri/ferrocyanide complexes.[7][8] This is a critical factor to consider, especially in transparent cell setups.
-
Operating Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, contributing to a faster capacity fade.
Q2: I'm observing a color change in my electrolyte. What does this indicate?
A2: A color change in the electrolyte is often an indicator of chemical degradation.
-
Darkening or Precipitation: The formation of dark precipitates could indicate the presence of iron hydroxides, a byproduct of ferricyanide degradation in alkaline conditions.[2]
-
Prussian Blue Formation: A blue coloration may suggest the formation of Prussian blue (iron ferricyanide), which can occur under certain conditions, particularly if there are impurities or side reactions.
Q3: How can I minimize capacity fade in my experiments?
A3: Several strategies can be employed to mitigate capacity fade:
-
Maintain Optimal pH: Operate the battery in a neutral or near-neutral pH range (around pH 7) to ensure the stability of the ferri/ferrocyanide complexes.[2]
-
Protect from Light: Shield the electrolyte reservoirs and tubing from ambient light to prevent photodegradation. Opaque materials or covering the setup can be effective.[5][6]
-
Control Temperature: Maintain a stable and controlled operating temperature to minimize the acceleration of degradation reactions.
-
Electrode Selection and Treatment: Be mindful of the interaction between the electrolyte and carbon electrodes. The choice of carbon felt and any pre-treatment can influence the rate of apparent capacity fade.[4][5]
-
Electrolyte Composition: The supporting electrolyte composition can influence the stability of the redox-active species.
Q4: What analytical techniques can I use to diagnose the cause of capacity fade?
A4: A combination of electrochemical and spectroscopic techniques can help identify the root cause of capacity fade:
-
Cyclic Voltammetry (CV): CV can be used to assess the electrochemical reversibility of the ferri/ferrocyanide redox couple. Changes in peak separation and peak currents can indicate degradation or side reactions.
-
Electrochemical Impedance Spectroscopy (EIS): EIS helps in understanding the different resistance components within the battery, such as charge transfer resistance and ohmic resistance. An increase in these resistances can be correlated with capacity fade.
-
UV-Vis Spectroscopy: This technique is useful for monitoring the concentration of ferricyanide and ferrocyanide in the electrolyte.[9][10] A decrease in the expected concentration of the active species is a direct measure of degradation.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods can be employed to identify the chemical structure of degradation byproducts in the electrolyte, such as cyanate or formate.[1][11]
Quantitative Data on Capacity Fade
The following tables summarize quantitative data on the impact of pH and electrode materials on the capacity fade of ferri/ferrocyanide redox flow batteries.
Table 1: Effect of pH on Capacity Retention
| pH | Capacity Retention after 300 cycles | Capacity Fade Rate (% per hour) | Reference |
| 7 | ~100% | Not Reported | [2] |
| 14 | 57.1% | 99.634% | [1] |
Table 2: Apparent Capacity Fade Rates at pH 14 with Different Electrode Materials
| Electrode Material | Initial Concentration (M) | Apparent Capacity Fade Rate | Reference |
| SGL Carbon | 0.1 | Rapid | [12] |
| Graphite Felt | 0.25 | Significant | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to diagnose and analyze capacity fade.
Cyclic Voltammetry (CV) for Electrolyte Stability Analysis
Objective: To assess the electrochemical reversibility and stability of the ferri/ferrocyanide electrolyte.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Ferri/ferrocyanide electrolyte sample
-
Supporting electrolyte (e.g., 0.1 M KCl)
Procedure:
-
Prepare the electrolyte sample by diluting it in the supporting electrolyte to a known concentration (e.g., 5 mM).[13]
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Initial Potential: e.g., -0.2 V vs. Ag/AgCl
-
Vertex Potential 1: e.g., +0.6 V vs. Ag/AgCl
-
Vertex Potential 2: e.g., -0.2 V vs. Ag/AgCl
-
Scan Rate: Start with 50 mV/s. Perform scans at various rates (e.g., 10, 20, 50, 100, 200 mV/s) to investigate kinetics.[14]
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Analyze the voltammogram for:
-
Peak separation (ΔEp): An increase in ΔEp suggests decreased reversibility.
-
Peak currents (ipa and ipc): A decrease in peak currents over time or with cycling indicates a loss of active species.
-
Appearance of new redox peaks: This could signify the presence of degradation products.
-
UV-Vis Spectroscopy for Quantifying Ferricyanide and Ferrocyanide
Objective: To determine the concentration of ferricyanide and ferrocyanide in the electrolyte to track degradation.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Electrolyte samples
-
Deionized water for dilution
Procedure:
-
Prepare a series of standard solutions of known concentrations of potassium ferricyanide and potassium ferrocyanide in the supporting electrolyte.
-
Measure the absorbance spectra of the standard solutions to determine the wavelengths of maximum absorbance (λmax) for both species. Typically, ferricyanide has a characteristic absorbance peak around 420 nm.[9]
-
Create a calibration curve by plotting absorbance at λmax versus concentration for each species.
-
Obtain an electrolyte sample from the battery at different stages of its operation.
-
Dilute the sample with deionized water to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the predetermined λmax values for ferricyanide and ferrocyanide.
-
Use the calibration curves to determine the concentration of each species in the sample. A decrease in the total concentration of ferri- and ferrocyanide indicates irreversible degradation.
Electrochemical Impedance Spectroscopy (EIS) for In-situ Diagnosis
Objective: To monitor changes in the internal resistance of the battery, which can be correlated with capacity fade.
Materials:
-
Potentiostat/Galvanostat with EIS capability
-
The ferri/ferrocyanide redox flow battery
Procedure:
-
Connect the battery to the potentiostat.
-
Set the battery to a specific state of charge (e.g., 50% SOC) and allow it to stabilize at open circuit voltage (OCV).
-
Set the EIS parameters:
-
Frequency range: e.g., 100 kHz to 0.1 Hz
-
AC amplitude: e.g., 10 mV
-
DC potential: OCV of the battery
-
-
Run the EIS measurement.
-
Analyze the resulting Nyquist plot:
-
High-frequency intercept with the real axis: Represents the ohmic resistance (Rs) of the cell, including membrane and electrolyte resistance.
-
Diameter of the semicircle: Corresponds to the charge transfer resistance (Rct) at the electrode-electrolyte interface. An increase in Rct can indicate electrode fouling or changes in the electrolyte that hinder the redox reaction.
-
Low-frequency tail: Relates to mass transport limitations.
-
-
Perform EIS measurements at regular intervals during battery cycling to track changes in Rs and Rct, which can provide insights into the degradation mechanisms.
Visualizing Degradation Pathways and Troubleshooting
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to capacity fade in ferri/ferrocyanide redox flow batteries.
Caption: Chemical degradation pathway of ferricyanide in alkaline media.
Caption: Logical relationship of apparent capacity fade due to electroless reduction.
Caption: A workflow for troubleshooting capacity fade in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade [dash.harvard.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Blue-light photodegradation of ferricyanide under protein relevant conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02916J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]
- 14. basinc.com [basinc.com]
Technical Support Center: Enhancing Electrocatalytic Performance of Prussian Blue-Modified Electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrocatalytic performance of Prussian Blue (PB)-modified electrodes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Prussian Blue-modified electrodes in electrocatalysis?
A1: Prussian Blue-modified electrodes are widely used for their excellent electrocatalytic activity, particularly towards the reduction of hydrogen peroxide (H₂O₂).[1][2][3] This property makes them highly valuable for the development of biosensors, especially those based on oxidase enzymes which produce H₂O₂ as a byproduct.[1][2] The ability to detect H₂O₂ at low potentials (around 0.0 V vs. Ag/AgCl) minimizes interferences from other electroactive species commonly found in biological samples, such as ascorbic acid and uric acid.[1][2][4]
Q2: What are the common methods for preparing Prussian Blue-modified electrodes?
A2: The most common methods for modifying electrode surfaces with Prussian Blue are electrochemical deposition and chemical deposition.[5][6][7]
-
Electrochemical Deposition: This method involves applying a constant potential or cycling the potential in a solution containing ferric and ferricyanide ions.[8][9][10] It allows for good control over the film thickness and morphology.[10]
-
Chemical Deposition: This technique involves the direct chemical reaction of ferric and ferricyanide precursors on the electrode surface.[5][6] It can be a simpler method for batch production of modified electrodes.[5]
Q3: Why is the stability of Prussian Blue films a concern?
A3: The stability of Prussian Blue films can be a significant challenge, particularly in neutral or alkaline solutions (pH > 7.4).[4][11] In alkaline media, the iron ions in the PB structure can form iron hydroxides, leading to the dissolution and degradation of the film.[4] The reduced form of Prussian Blue, known as Prussian White, can also exhibit some solubility, leading to a loss of the electrocatalyst from the electrode surface, especially at negative potentials.[11]
Q4: How can the stability and performance of Prussian Blue-modified electrodes be enhanced?
A4: Several strategies can be employed to enhance the stability and electrocatalytic performance:
-
Addition of Nanomaterials: Incorporating nanoparticles, such as gold (AuNPs) or multi-walled carbon nanotubes (MWCNTs), can increase the electrode's surface area, improve electrical conductivity, and provide a stable support for the PB film.[6][12][13][14]
-
Use of Surfactants: Modifying the electrode with surfactants during the electrodeposition process can lead to more stable and active PB films.[15]
-
Protective Coatings: Applying a protective layer, such as Nafion or other polymers, over the PB film can improve its stability, especially in harsh conditions.[16][17]
-
Heat Treatment: A post-deposition heat treatment can result in a more stable and active PB layer.[5][18][19]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Electrocatalytic Signal | 1. Incomplete or poor PB film deposition. 2. Inactive PB layer. 3. Incorrect operating potential. | 1. Optimize deposition parameters (time, potential, precursor concentration).[20][21] Verify deposition with cyclic voltammetry in a potassium-containing electrolyte.[5] 2. Activate the PB film by cycling the potential in a supporting electrolyte.[9] 3. Determine the optimal potential for your analyte (e.g., around 0.0 V vs. Ag/AgCl for H₂O₂ reduction).[1] |
| Poor Signal Stability / Rapid Signal Decay | 1. Dissolution of the PB film in neutral or alkaline pH.[4] 2. Loss of the reduced form (Prussian White) of PB.[11] 3. Fouling of the electrode surface. | 1. Operate in acidic or neutral pH when possible. For applications requiring higher pH, consider using a protective polymer coating like Nafion.[16][17] 2. Incorporate stabilizing agents like nanoparticles or surfactants into the film.[12][15] 3. Implement a cleaning step between measurements or use an anti-fouling coating. |
| High Background Current or Interference | 1. Operating potential is too high, leading to the oxidation/reduction of interfering species.[2][4] 2. Contamination of the electrolyte or electrode. | 1. Lower the operating potential. For H₂O₂, a potential around 0.0 V vs. Ag/AgCl is often sufficient and minimizes interference.[1] 2. Use high-purity reagents and ensure the electrode is thoroughly cleaned before modification. |
| Poor Reproducibility Between Electrodes | 1. Inconsistent PB film deposition. 2. Variation in the active surface area of the underlying electrode. | 1. Precisely control deposition parameters (time, potential, temperature, and solution composition).[6] Employ automated deposition methods for better consistency. 2. Pre-treat the electrode surface consistently before modification (e.g., polishing, electrochemical cleaning). |
Data Presentation: Performance Comparison
The following tables summarize quantitative data on the performance of various Prussian Blue-modified electrodes for H₂O₂ detection.
Table 1: Sensitivity and Detection Limits of Different PB-Modified Electrodes
| Electrode Modification | Analyte | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference |
| PB on Screen-Printed Carbon Electrode (SPCE) with Benzethonium Chloride | H₂O₂ | 1.07 ± 0.03 A M⁻¹ cm⁻² | < 10⁻⁷ M | Up to ~1.5 mM | [15] |
| PB on Nanoporous Gold Film (NPGF) | H₂O₂ | 10.6 µA µM⁻¹ cm⁻² | Not specified | Not specified | [22] |
| PB on Microneedle Array (MNA) with Chitosan-AuNPs | Hypoxanthine (HX) | 0.024 µA/µM | Not specified | 5-50 µM and 50-200 µM | [20] |
| PB Nanostructured Electrode | H₂O₂ | Not specified | 10⁻⁸ M | 10⁻⁸ to 10⁻² M | [9] |
Table 2: Effect of Gold Nanoparticles on Electrocatalytic Performance for Oxygen Evolution Reaction (OER)
| Catalyst | Onset Potential Reduction | Current Density Increase (at 350 mV overpotential) | Reference |
| Au@PBA (5-10% Au by weight) | Up to 100 mV | Up to 420% | [12][14] |
Experimental Protocols
Protocol 1: Electrochemical Deposition of Prussian Blue on a Glassy Carbon Electrode
This protocol describes a common method for the electrochemical deposition of a Prussian Blue film.
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad.
-
Sonciate the polished GCE in deionized water and then ethanol for 5 minutes each to remove any residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Deposition Solution Preparation:
-
Prepare a fresh aqueous solution containing:
-
2.5 mM K₃[Fe(CN)₆]
-
2.5 mM FeCl₃
-
0.1 M KCl
-
0.1 M HCl
-
-
-
Electrochemical Deposition:
-
Activation and Stabilization:
-
After deposition, rinse the modified electrode with 0.1 M HCl.
-
Transfer the electrode to a solution of 0.1 M KCl + 0.1 M HCl.
-
Cycle the potential between -0.05 V and +0.35 V at a scan rate of 50 mV/s for several cycles until a stable cyclic voltammogram is obtained.[9]
-
For enhanced stability, a heat treatment at 100°C for 1.5 hours can be performed.[5][18]
-
Protocol 2: Chemical Deposition of Prussian Blue on Screen-Printed Electrodes
This protocol outlines a chemical deposition method suitable for mass production.[5]
-
Precursor Solution Preparation:
-
Prepare two separate solutions:
-
Solution A: 0.1 M K₃[Fe(CN)₆] in 10 mM HCl
-
Solution B: 0.1 M FeCl₃ in 10 mM HCl
-
-
-
Deposition Procedure:
-
Drop-cast a specific volume (e.g., 20 µL) of Solution A onto the working area of the screen-printed electrode.
-
Immediately add an equal volume of Solution B to the drop on the electrode.
-
Gently shake the electrode on an orbital shaker for 10 minutes.
-
-
Washing and Curing:
-
Rinse the electrode with 10 mM HCl.
-
Dry the modified electrode in an oven at 100°C for 1.5 hours to obtain a more stable and active PB layer.[5]
-
Visualizations
Caption: Workflow for Prussian Blue-modified electrode fabrication and characterization.
Caption: Troubleshooting logic for low or unstable signals.
References
- 1. Sensor and biosensor preparation, optimisation and applications of Prussian Blue modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. francescoriccilab.com [francescoriccilab.com]
- 3. Frontiers | Electrochemical Sensor for Hydrogen Peroxide Based on Prussian Blue Electrochemically Deposited at the TiO2-ZrO2–Doped Carbon Nanotube Glassy Carbon-Modified Electrode [frontiersin.org]
- 4. Detection of Hydrogen Peroxide 4/5 - with Prussian Blue - PalmSens [palmsens.com]
- 5. francescoriccilab.com [francescoriccilab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uniroma2.it [uniroma2.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the electrocatalytic activity and stability of Prussian blue analogues by increasing their electroactive sites through the introduction of Au nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.unite.it [research.unite.it]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Enhancing the electrochemical performance of Prussian blue analogue cathodes through mild heat treatment for sodium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
comparative analysis of different synthesis methods for Prussian Blue.
A Comparative Guide to the Synthesis of Prussian Blue
Prussian Blue (PB), a synthetic coordination polymer with the general formula Fe₄[Fe(CN)₆]₃, has garnered significant interest across diverse scientific fields, from its historical use as a pigment to modern applications in energy storage, catalysis, and biomedicine. The performance of Prussian Blue nanoparticles (PBNPs) is intrinsically linked to their physicochemical properties, such as particle size, crystallinity, and purity, which are dictated by the chosen synthesis method. This guide provides a comparative analysis of common synthesis methods for Prussian Blue, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of an appropriate synthetic route.
Performance Comparison of Synthesis Methods
The selection of a synthesis method for Prussian Blue is a critical step that influences the final properties of the material. The following table summarizes the key performance indicators for the most prevalent synthesis techniques.
| Synthesis Method | Typical Particle Size | Particle Size Distribution | Yield | Purity | Key Advantages | Key Disadvantages |
| Co-precipitation | 20 nm - 1 µm | Broad to Moderate | High | Moderate to High | Simple, rapid, scalable, low cost.[1][2] | Poor control over particle size and morphology, potential for impurities.[3] |
| Hydrothermal | 30 nm - 200 nm | Narrow | High | High | High crystallinity, good control over morphology, stable products.[3] | Requires elevated temperatures and pressures, longer reaction times.[3] |
| Reverse Micelle | 5 nm - 50 nm | Narrow | Moderate | High | Excellent control over particle size, produces uniform nanoparticles.[4][5] | Complex procedure, requires surfactants, lower yield.[3] |
| Polyol Process | 30 nm - 100 nm | Narrow | Moderate to High | High | Good control over particle size and morphology, produces uniform nanoparticles.[6][7][8] | Requires high-boiling point solvents, longer reaction times. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible synthesis of Prussian Blue with desired characteristics.
Co-precipitation Method (Double Precursor)
This method involves the direct mixing of solutions containing ferric and ferrocyanide ions, leading to the rapid precipitation of Prussian Blue.
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
Procedure: [9]
-
Prepare a 0.1 M aqueous solution of FeCl₃.
-
Prepare a 0.1 M aqueous solution of K₄[Fe(CN)₆].
-
Under vigorous stirring, slowly add the K₄[Fe(CN)₆] solution to the FeCl₃ solution at room temperature.
-
A deep blue precipitate of Prussian Blue will form immediately.
-
Continue stirring the mixture for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with distilled water to remove unreacted ions and byproducts.
-
Dry the final product in a vacuum oven at 60°C.
Hydrothermal Method
This method utilizes elevated temperature and pressure to promote the crystallization of Prussian Blue, often resulting in highly crystalline and uniform nanoparticles.
Materials:
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve K₃[Fe(CN)₆] in a solution of dilute HCl.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 12-24 hours.[10]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting blue precipitate by centrifugation.
-
Wash the product with distilled water and ethanol to remove any impurities.
-
Dry the final product under vacuum.
Reverse Micelle (Microemulsion) Method
This technique confines the reaction to the aqueous cores of reverse micelles, allowing for precise control over nanoparticle size.[5]
Materials:
-
AOT (surfactant)
-
Isooctane (oil phase)
-
Iron(III) chloride (FeCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
Procedure: [5]
-
Prepare two separate microemulsion systems.
-
For the first microemulsion, dissolve AOT in isooctane and then add an aqueous solution of FeCl₃.
-
For the second microemulsion, dissolve AOT in isooctane and then add an aqueous solution of K₄[Fe(CN)₆].
-
Mix the two microemulsions under constant stirring.
-
The reaction occurs within the aqueous nanodroplets upon micellar collision.
-
The Prussian Blue nanoparticles are formed within the micelles.
-
Break the microemulsion by adding a polar solvent like acetone or ethanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and water to remove the surfactant and unreacted precursors.
-
Dry the final product.
Polyol Method
In this method, a polyol (e.g., ethylene glycol) acts as both the solvent and a reducing agent, facilitating the formation of uniform nanoparticles.[6][7][8]
Materials:
-
Iron(III) nitrate (Fe(NO₃)₃)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Polyethylene glycol (PEG)
-
Distilled water
-
Dissolve PEG in distilled water to create a 50% (w/v) solution.
-
Heat the PEG solution to a specific temperature (e.g., 50°C) with magnetic stirring.
-
Separately prepare aqueous solutions of Fe(NO₃)₃ and K₃[Fe(CN)₆].
-
Simultaneously and slowly add the precursor solutions to the hot PEG solution.
-
Allow the reaction to proceed for an extended period (e.g., 48 hours) to ensure the formation of stable nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the product with water and ethanol.
-
Dry the final Prussian Blue nanoparticles.
Visualizing Synthesis Pathways
The following diagrams illustrate the fundamental steps and relationships in the different synthesis methods for Prussian Blue.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Assembly and electroanalytical performance of Prussian blue/polypyrrole composite nanoparticles synthesized by the reverse micelle method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of uniform Prussian blue nanoparticles by a polyol process using a polyethylene glycol aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of uniform Prussian blue nanoparticles by a polyol process using a polyethylene glycol aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07080J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of Prussian Blue and Manganese Dioxide
This guide provides a detailed comparison of the electrochemical performance of Prussian Blue (PB) and manganese dioxide (MnO₂), two promising electrode materials for supercapacitors and other energy storage devices. The following sections present a quantitative analysis of their performance metrics, detailed experimental protocols for their characterization, and visual diagrams to illustrate key concepts and comparative performance. This information is intended for researchers, scientists, and professionals in the field of materials science and drug development to aid in the selection and evaluation of materials for electrochemical applications.
Quantitative Performance Comparison
The electrochemical performance of Prussian Blue and manganese dioxide is influenced by factors such as their crystal structure, morphology, and the electrolyte used. The following table summarizes key performance metrics reported in the literature for both materials.
| Performance Metric | Prussian Blue & Analogues | Manganese Dioxide (MnO₂) | Key Insights |
| Specific Capacitance | Can reach up to 489 F g⁻¹ for some analogues.[1] A composite of a cobalt-iron Prussian blue analogue with MnO₂ showed a specific capacitance of 945 F g⁻¹.[2] Iron hexacyanoferrate (FeHCF) grown on reduced graphene oxide exhibited a volumetric capacitance of 88 F cm⁻³.[3] | Varies significantly with the crystal phase (α, β, γ, δ). α-MnO₂ has shown a specific capacitance of 138 F/g.[4] A β-MnO₂@δ-MnO₂ core-shell structure reached ~200 F g⁻¹.[5] Composites with onion-like carbon have exhibited capacitances as high as 792 F g⁻¹.[6] The theoretical specific capacitance is 1370 F g⁻¹.[7] | Both materials exhibit high specific capacitance. MnO₂'s performance is highly dependent on its polymorphic form, with α and δ phases generally showing higher capacitance.[4][7] PB and its analogues, especially when combined with other materials, can achieve very high capacitance values.[1][2] |
| Cycling Stability | Generally good, but can be an issue.[8] FeHCF on reduced graphene oxide retained 93.7% of its capacitance after 10,000 cycles.[3] A composite with thermally-activated graphite felt was stable for 2100 cycles.[1] A Na₂Co[Fe(CN)₆] cathode showed exceptional stability with no capacity decay over 2000 cycles.[9] | Can be a challenge due to volume expansion.[10] However, a β-MnO₂@δ-MnO₂ structure showed almost 100% capacitance retention after 5000 cycles.[5] A symmetric device with α-MnO₂ maintained 94% stability after 2000 cycles.[4] | Both materials can achieve excellent cycling stability, often exceeding thousands of cycles with high capacitance retention, particularly when structured as composites or with specific crystal morphologies.[1][3][5][9] |
| Energy Density | A symmetric supercapacitor using FeHCF electrodes delivered an energy density of 27.5 mWh cm⁻³.[3] A composite of a PB analogue and MnO₂ in an asymmetric device reached 46.13 Wh kg⁻¹.[11] A Na-ion full cell with a PBA cathode demonstrated an energy density of 118 Wh kg⁻¹.[12] | A symmetric device using α-MnO₂ had a specific energy of 17.2 Wh/kg.[4] An asymmetric supercapacitor with a δ-MnO₂-based cathode delivered an energy density of 48.06 Wh kg⁻¹.[1] | Prussian blue and its analogues, particularly in asymmetric or full-cell configurations, have demonstrated higher energy densities compared to the reported values for standalone MnO₂-based symmetric devices.[1][3][11][12] |
| Power Density | A symmetric supercapacitor with FeHCF electrodes showed a power density of 330 W cm⁻³.[3] | A symmetric device with α-MnO₂ delivered a power of 596 W/kg.[4] An asymmetric supercapacitor with a δ-MnO₂ cathode could retain a power density of 20 kW kg⁻¹.[1] | Both materials can be used to fabricate devices with high power densities, suitable for applications requiring rapid charge and discharge.[1][3][4] |
| Rate Capability | Good rate capability has been reported, with stable capacitance at increasing current densities.[9] | Electrodes with high rate capability, meaning good specific capacitance with high capacity retention, have been demonstrated.[6] | Both materials are capable of good rate performance, which is a crucial characteristic for supercapacitors.[6][9] |
Experimental Protocols
The characterization of the electrochemical performance of Prussian Blue and manganese dioxide typically involves a three-electrode system and several key analytical techniques.[13][14]
Electrode Preparation
A standard method for preparing the working electrode involves creating a homogenous slurry.[13]
-
Mixing: The active material (Prussian Blue or MnO₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio, for instance, 8:1:1.
-
Solvent Addition: A solvent such as isopropanol is added to the mixture to form a paste or dough.[13]
-
Coating: The slurry is then coated onto a current collector, which can be a stainless steel mesh, carbon fiber fabric, or another conductive substrate.[13][15]
-
Drying: The prepared electrode is dried in an oven, typically at around 80°C for several hours, to evaporate the solvent.[13]
-
Weighing and Soaking: The mass of the active material is determined, and the electrode is then immersed in the electrolyte. A desiccator may be used to remove any trapped air bubbles on the electrode surface.[13]
Electrochemical Measurements
Electrochemical characterization is performed using a potentiostat in a three-electrode setup, which consists of a working electrode (the material being tested), a counter electrode (often platinum), and a reference electrode (e.g., Ag/AgCl).[13][14]
-
Cyclic Voltammetry (CV): CV is used to assess the capacitive behavior and electrochemical stability of the material. A potential is swept linearly between two vertex potentials at various scan rates, and the resulting current is measured.[14] The shape of the CV curve provides insights into the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).
-
Galvanostatic Charge-Discharge (GCD): GCD measurements are crucial for determining the specific capacitance, energy density, power density, and cycling stability.[10][14] The electrode is charged and discharged at a constant current between a defined potential window. The specific capacitance is calculated from the slope of the discharge curve. Cycling stability is evaluated by repeating the charge-discharge process for thousands of cycles and measuring the capacitance retention.[10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the resistive and capacitive properties of the electrode-electrolyte interface. This technique can determine the equivalent series resistance (ESR), charge transfer resistance (Rct), and ion diffusion characteristics of the system.[14]
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for electrochemical characterization and provide a visual comparison of the performance of Prussian Blue and manganese dioxide.
Caption: Experimental workflow for electrochemical characterization.
Caption: Performance comparison of Prussian Blue vs. MnO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical Analysis of MnO2 (α, β, and γ)-Based Electrode for High-Performance Supercapacitor Application [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical properties of different crystal forms of manganese dioxide prepared by a liquid phase method and their quantitative evaluation in capa ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00144J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prussian blue analogues with Na 2 Ni x Co y Mn z Fe(CN) 6 -multimetallic structures as positive and hydrogen vanadate as negative electrodes in aqueou ... - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00178H [pubs.rsc.org]
- 13. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 14. materials.international [materials.international]
- 15. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Cytotoxicity of Ferric Ferrocyanide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Ferric Ferrocyanide, commonly known as Prussian Blue (PB), nanoparticles on various cell lines. Prussian Blue is an FDA-approved compound for treating thallium and radioactive cesium poisoning and its nanoparticle formulations are widely explored for biomedical applications such as cancer therapy and bioimaging.[1] Understanding their interaction with cells is critical for further development. This document summarizes key experimental findings, details common testing protocols, and illustrates the underlying cellular mechanisms.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of this compound nanoparticles is generally low, though it can be influenced by factors such as particle size, surface charge, and specific modifications.[2][3] The following table summarizes quantitative data from various studies.
| Cell Line | Nanoparticle Type | Concentration Range | Incubation Time | Assay Used | Key Findings (Cell Viability) |
| PANC-1 (Pancreatic Cancer) | Manganese-based PB NPs (MnPB) | 0 - 400 µg/mL | 24 hours | CCK-8 | >80% viability at all concentrations, indicating low cytotoxicity.[4] |
| hTERT-HPNE (Normal Pancreatic) | Manganese-based PB NPs (MnPB) | 0 - 400 µg/mL | 24 hours | CCK-8 | >80% viability, suggesting good biocompatibility with normal cells.[4] |
| 4T1 (Breast Cancer) | Prussian Blue NPs (PBs) | 0 - 400 µg/mL | up to 48 hours | CCK-8 | No obvious cytotoxicity observed, demonstrating high cytocompatibility.[5] |
| General Finding (Various) | Prussian Blue NPs (PBs) | up to 160 µg/mL | Not Specified | Not Specified | Studies report no significant cytotoxicity at doses up to this level.[3] |
| HeLa, RD, AMN3 (Cancer) | Iron Oxide NPs (Fe₃O₄) | 100 - 1000 µg/mL | 24 & 48 hours | MTT | Significant reduction in cell growth observed across all cancer cell lines.[6] |
| REF (Normal Fibroblast) | Iron Oxide NPs (Fe₃O₄) | 100 - 1000 µg/mL | 24 & 48 hours | MTT | Cell growth was non-significantly elevated, showing selective action.[6] |
| HDF (Normal Dermal Fibroblast) | Polymer-coated Fe₃O₄ NPs* | Not Specified | 72 hours | MTT | Cell viability was not altered, indicating safety for normal skin cells.[7] |
*Iron Oxide (Fe₃O₄) nanoparticles are included as a relevant comparison for iron-based nanomaterials.
Key Observations:
-
Standard Prussian Blue nanoparticles exhibit high biocompatibility with both cancerous and non-cancerous cell lines at significant concentrations.[4][5]
-
Physicochemical properties matter: studies indicate that larger particle sizes and a positive surface charge can increase cytotoxicity.[2][3]
-
Compared to their iron oxide counterparts, Prussian Blue nanoparticles appear to have a more favorable general safety profile in the concentrations tested.[6]
Visualized Experimental and Mechanistic Pathways
Diagrams are provided to illustrate standard experimental workflows and the cellular pathways affected by these nanoparticles.
References
- 1. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications | MDPI [mdpi.com]
- 2. Biosafety and biocompatibility assessment of Prussian blue nanoparticles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manganese-based Prussian blue nanoparticles inhibit tumor proliferation and migration via the MAPK pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-synergistic effect of Prussian blue nanoparticles for cancer therapy: driving photothermal therapy and reducing hyperthermia-induced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 7. Effect of Fe3O4 Nanoparticles on Skin Tumor Cells and Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of soluble and insoluble Prussian Blue
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of soluble and insoluble Prussian Blue, featuring detailed experimental data and protocols.
Prussian Blue, a synthetic pigment with a rich history, exists in two primary forms: a "soluble" colloidal form (sPB), typically potassium ferric hexacyanoferrate(II) (KFe[Fe(CN)₆]), and an "insoluble" form (iPB), ferric hexacyanoferrate(II) (Fe₄[Fe(CN)₆]₃).[1][2] While both share the characteristic deep blue color, their subtle structural differences, primarily the presence of potassium ions and vacancies in the crystal lattice, lead to distinct spectroscopic properties.[2][3] This guide provides a detailed comparison of their spectral characteristics across UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by experimental protocols for their synthesis and analysis. This information is crucial for researchers in fields ranging from materials science to drug development, where insoluble Prussian Blue is an FDA-approved treatment for heavy metal poisoning.[4]
At a Glance: Spectroscopic Comparison
The key spectroscopic differences between soluble and insoluble Prussian Blue are summarized in the table below. These variations primarily arise from the influence of interstitial potassium ions and the overall symmetry of the crystal structure on the vibrational modes of the cyanide ligand and the electronic transitions within the Fe-CN-Fe framework.
| Spectroscopic Technique | Parameter | Soluble Prussian Blue (sPB) | Insoluble Prussian Blue (iPB) | Key Differences & Notes |
| UV-Visible Spectroscopy | λmax (nm) | ~700 - 710 | ~680 - 700 | The absorption maximum for sPB can show a slight red shift. The broadness and exact position of the peak can be influenced by particle size and aggregation state.[5][6][7] |
| FTIR Spectroscopy | ν(C≡N) (cm⁻¹) | ~2070 - 2088 | ~2051 - 2090 | The cyanide stretching frequency is a key indicator. The presence of K⁺ in sPB generally results in a higher wavenumber for the ν(C≡N) band.[3][8][9] |
| Other Bands (cm⁻¹) | ~1600 (H-O-H bend), ~3400 (O-H stretch) | ~1602 (H-O-H bend), ~3215-3400 (O-H stretch) | Both forms exhibit bands related to water molecules within the crystal lattice.[10][11] | |
| Raman Spectroscopy | ν(C≡N) (cm⁻¹) | ~2154 - 2160 | ~2154 - 2160 | The primary cyanide stretching mode shows minimal difference between the two forms. |
| Other Bands (cm⁻¹) | ~278, ~535 (Fe-C stretch) | ~275, ~507, ~532 (Fe-C stretch and Fe-CN-Fe bending) | Subtle differences in the lower frequency region can be observed, reflecting changes in the crystal lattice and the local environment of the iron centers.[12][13] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of soluble and insoluble Prussian Blue are provided below. These protocols are designed to be reproducible and serve as a starting point for researchers.
Synthesis of Soluble Prussian Blue (KFe[Fe(CN)₆])
This protocol outlines the precipitation method for synthesizing the colloidal, or "soluble," form of Prussian Blue.
Caption: Workflow for the synthesis of soluble Prussian Blue.
Methodology:
-
Reactant Preparation: Prepare a 0.1 M solution of potassium ferrocyanide (K₄[Fe(CN)₆]) and a 0.1 M solution of ferric chloride (FeCl₃) in deionized water.
-
Precipitation: While vigorously stirring, slowly add the ferric chloride solution to the potassium ferrocyanide solution. A deep blue colloidal suspension will form immediately.
-
Purification: The resulting suspension is centrifuged to separate the Prussian Blue nanoparticles. The supernatant is discarded, and the pellet is resuspended in deionized water. This washing step is repeated several times to remove unreacted ions.
-
Drying: The final product is dried in a desiccator or a low-temperature oven.
Synthesis of Insoluble Prussian Blue (Fe₄[Fe(CN)₆]₃)
This protocol describes the synthesis of the "insoluble" form of Prussian Blue, which involves an excess of ferric ions.
References
- 1. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 2. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Figure 6. Comparison of SERS spectra of K4[Fe(CN)6] high the frequency region on different, partly commercial, surfaces : Combining Optical and Raman Spectroscopy with Electrochemistry: The Ferricyanide and Ferrocyanide System - Experiments for Undergraduates : Science and Education Publishing [pubs.sciepub.com]
- 5. “Soluble” vs. “insoluble” Prussian blue based catalysts: influence on Fenton-type treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Methods for Cyanide Release from Ferric Ferrocyanide
For researchers, scientists, and drug development professionals working with Ferric Ferrocyanide (Prussian Blue), ensuring the safety and stability of this compound is paramount. A key aspect of this is the potential for cyanide release. This guide provides a comprehensive comparison of validated in vitro methods to quantify cyanide release from this compound, supported by experimental data and detailed protocols.
Overview of Analytical Approaches
The primary method for determining cyanide release from this compound is a validated colorimetric method using UV-Vis spectroscopy .[1][2][3][4] This approach is widely cited due to its robustness and relevance to physiological conditions. Alternative methods for cyanide detection, such as gas chromatography-mass spectrometry (GC-MS) , offer high sensitivity and selectivity but are less commonly reported specifically for the validation of cyanide release from this compound.[5][6][7]
Comparison of Validated In Vitro Methods
The following table summarizes the performance of the predominantly used colorimetric method for quantifying cyanide release from this compound.
Table 1: Performance Characteristics of the Validated Colorimetric Method
| Validation Parameter | Performance Data | Source |
| Accuracy (Intra-day) | 90% to 109% | [1][2] |
| Precision (Intra-day, R.S.D.) | 2.4% to 8.1% | [1][2] |
| Linearity (Analytical Range) | 0.05 to 0.5 ppm (mg/L) | [1][2] |
| Correlation Coefficient (R²) | 0.9925 to 0.9998 | [1][2] |
| Limit of Quantification | Not explicitly stated in the provided results | |
| Stability | Method validated for stability | [1][2] |
Experimental Protocols
Validated Colorimetric Method for Cyanide Release
This protocol is based on the methods described in studies validating cyanide release from this compound under simulated physiological conditions.[1][2][3][4]
a. Sample Preparation and Incubation:
-
Prepare buffer solutions at various pH levels to simulate gastric and intestinal transit, typically pH 1.0, 5.0, and 7.0.[1][3][4]
-
Accurately weigh this compound (active pharmaceutical ingredient or drug product) and place it into the prepared buffer solutions.
-
Incubate the samples at 37°C for specified time intervals, such as 1 to 24 hours, to allow for potential cyanide release.[1][3][4]
b. pH Adjustment for Measurement:
-
After incubation, adjust the pH of the samples and standards to a range of 5.5-6.0, as this is often required for the subsequent colorimetric reaction.[1][2]
c. Colorimetric Reaction (based on the König reaction):
-
The cyanide in the pH-adjusted sample is converted to cyanogen chloride.[5]
-
This cyanogen chloride then reacts with a pyridine-barbituric acid reagent to form a colored complex.[5]
d. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution using a UV-Vis spectrophotometer at a specific wavelength.[1][2]
-
Quantify the cyanide concentration by comparing the sample absorbance to a calibration curve prepared with known cyanide standards.
e. Validation Parameters:
-
Accuracy: Determined by spiking known concentrations of cyanide into blank solutions and calculating the percent recovery.
-
Precision: Assessed by the relative standard deviation (R.S.D.) of replicate measurements.
-
Linearity: Established by analyzing a series of cyanide standards across a specified concentration range and evaluating the correlation coefficient (R²) of the calibration curve.[1][2]
-
Stability: Evaluated by analyzing samples at different time points to ensure the reliability of the measurements over time.[1][2]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While not as commonly cited for this specific application, GC-MS is a powerful technique for cyanide quantification in various biological and environmental matrices.[6][7]
a. Derivatization:
-
To enhance volatility and chromatographic separation, cyanide is often derivatized. A common approach involves converting cyanide to Pentafluorobenzyl cyanide (PFB-CN) using pentafluorobenzyl bromide (PFB-Br).[6]
b. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
c. Validation:
-
Validation parameters for this method would include selectivity, system suitability, linearity, accuracy, and precision.[6]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the validation of in vitro methods for cyanide release.
Caption: Workflow for the colorimetric determination of cyanide release.
Caption: Decision tree for selecting an in vitro cyanide release method.
Conclusion
The validated colorimetric method using UV-Vis spectroscopy stands out as the most established and well-documented in vitro technique for quantifying cyanide release from this compound.[1][2][3][4] Its proven accuracy, precision, and linearity make it a reliable choice for quality control and safety assessment in pharmaceutical development. While other highly sensitive methods like GC-MS exist for cyanide detection, their specific validation for the this compound matrix is less reported in the literature. The choice of method should be guided by the specific requirements of the study, including the need for established validation, sensitivity, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an in vitro method for the determination of cyanide release from ferric-hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability study of Prussian blue-A quality assessment of water content and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. globalscientificjournal.com [globalscientificjournal.com]
A Comparative Guide to the Performance of Prussian Blue Analogues in Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Prussian Blue analogues (PBAs) have emerged as highly promising cathode materials for sodium-ion batteries (SIBs) due to their cost-effectiveness, facile synthesis, and robust three-dimensional open framework structure that facilitates rapid sodium-ion diffusion. This guide provides an objective comparison of the electrochemical performance of various PBAs, supported by experimental data from recent literature. Detailed experimental protocols for material synthesis and electrochemical characterization are also presented to aid in reproducible research and development.
Performance Comparison of Prussian Blue Analogues
The electrochemical performance of PBAs is intrinsically linked to their composition, crystal structure, and the presence of defects such as vacancies and interstitial water. The following table summarizes the key performance metrics for a range of PBAs, including iron-based, manganese-based, nickel-based, copper-based, and multi-metal analogues.
| PBA Composition (General Formula) | Discharge Capacity (mAh/g) | Cycling Stability (% retention @ cycles) | Rate Capability (mAh/g @ C-rate) | Coulombic Efficiency (%) |
| Iron-Based (Na-Fe-HCF) | ||||
| Na₀.₈₃Fe₁.₉₇(CN)₆ | ~150 | 90% @ 200 cycles | - | ~98% (1st cycle), ~100% (following) |
| Na₁.₀₃Fe₁.₉₅(CN)₆ | ~150 | 90% @ 200 cycles | - | ~98% (1st cycle), ~100% (following) |
| HT-PB-15 (Heat-Treated) | ~119 | 99.9% @ 100 cycles | 71.9 @ 10C | - |
| Manganese-Based (Na-Mn-HCF) | ||||
| Na₁.₃₂Mn[Fe(CN)₆]₀.₈₃·3.5H₂O | 109 | - | - | - |
| Na-rich MnHCF | 134 | - | - | - |
| NaMnHCF@10%CNT | 100 | 63.4% @ 300 cycles | 90 @ 20C | - |
| Nickel-Based (Na-Ni-HCF) | ||||
| Na₂Ni[Fe(CN)₆] | - | 89% @ 440 cycles (1C) | 56 @ 25C | - |
| Copper-Based (Na-Cu-HCF) | ||||
| Na₂CuFe(CN)₆ | ~60 | 93% @ 500 cycles (5C) | 38 @ 100C | ~100% |
| Multi-Metal | ||||
| Na₂Ni₀.₃₃Co₀.₃₃Mn₀.₃₃Fe(CN)₆ | 100 | 91% @ 500 cycles | - | - |
| Na₂Ni₀.₅Co₀.₂Mn₀.₃Fe(CN)₆ | 75 | 92% @ 500 cycles | - | - |
| Na₂Ni₀.₂Co₀.₅Mn₀.₃Fe(CN)₆ | 120 | 86% @ 500 cycles | - | - |
Experimental Protocols
Detailed methodologies are crucial for the synthesis of high-performance PBA materials and the accurate evaluation of their electrochemical properties.
Synthesis of Prussian Blue Analogues
The most common method for synthesizing PBAs is co-precipitation. Below are representative protocols for sodium-rich iron and manganese hexacyanoferrates.
1. Synthesis of Sodium-Rich Iron Hexacyanoferrate (Na-Fe-HCF)
-
Precursors : Sodium hexacyanoferrate(II) decahydrate (Na₄Fe(CN)₆·10H₂O), hydrochloric acid (HCl), and optionally, a reducing agent like ascorbic acid.
-
Procedure :
-
Dissolve a specific molar amount of Na₄Fe(CN)₆·10H₂O in a hydrochloric acid solution (e.g., 1 M). To obtain a higher sodium content, a reducing agent such as ascorbic acid can be added to the solution.[1]
-
Maintain the solution at a constant temperature (e.g., 80°C) for a designated period (e.g., 4 hours) under vigorous stirring.[1]
-
The resulting precipitate is then filtered, washed with deionized water and ethanol, and dried under vacuum.
-
2. Synthesis of Manganese Hexacyanoferrate (MnHCF)
-
Precursors : Sodium hexacyanoferrate(II) decahydrate (Na₄Fe(CN)₆·10H₂O), manganese(II) sulfate tetrahydrate (MnSO₄·4H₂O), sodium chloride (NaCl), and sodium citrate.
-
Procedure :
-
Prepare two separate aqueous solutions. Solution A contains Na₄Fe(CN)₆·10H₂O, NaCl, and sodium citrate. Solution B contains MnSO₄·4H₂O.
-
Heat Solution A to a specific temperature (e.g., 90°C) under a nitrogen atmosphere with magnetic stirring.
-
Add Solution B to Solution A dropwise using a peristaltic pump at a controlled rate (e.g., 1 mL/min).
-
After the addition is complete, age the resulting white suspension for a set time (e.g., 3 hours) at the same temperature with continuous stirring.
-
The precipitate is then collected, washed, and dried.
-
Electrochemical Characterization
The performance of PBA cathodes is evaluated in a half-cell configuration against a sodium metal anode.
1. Electrode Preparation
-
Slurry Composition : A typical slurry consists of the active PBA material, a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.
-
Procedure :
-
Mix the components thoroughly in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.
-
Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness.
-
Dry the coated electrode in a vacuum oven to remove the solvent.
-
2. Cell Assembly
-
Configuration : Coin cells (e.g., CR2032) are commonly used for testing.
-
Components :
-
Working Electrode: The prepared PBA cathode.
-
Counter/Reference Electrode: A sodium metal disc.
-
Separator: A glass fiber separator to prevent short circuits.
-
Electrolyte: A solution of a sodium salt (e.g., 1 M NaClO₄ or NaPF₆) in a mixture of organic carbonates (e.g., ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio).[1]
-
-
Assembly : The cell components are assembled in an argon-filled glove box to prevent contamination from moisture and oxygen.
3. Electrochemical Measurements
-
Galvanostatic Cycling : The cells are charged and discharged at a constant current between a set voltage window (e.g., 2.0-4.2 V vs. Na/Na⁺) to determine the specific capacity, cycling stability, and coulombic efficiency.[1]
-
Rate Capability Test : The cell is cycled at various C-rates (where 1C corresponds to a full charge/discharge in one hour) to evaluate its performance at different current densities.
-
Cyclic Voltammetry (CV) : This technique is used to study the redox reactions and phase transitions occurring within the PBA material during sodiation and desodiation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis, characterization, and performance evaluation of Prussian Blue analogues for sodium-ion batteries.
References
theoretical vs. experimental band gap of Ferric Ferrocyanide
A comparative analysis of the theoretical and experimental band gap of Ferric Ferrocyanide, colloquially known as Prussian Blue, reveals a fascinating interplay between solid-state physics and quantum chemistry. This guide provides a detailed comparison of the reported values, the methodologies used for their determination, and the underlying scientific principles.
Quantitative Comparison of Band Gap Values
The band gap of a material is a critical parameter that dictates its electronic and optical properties. In the case of this compound, a mixed-valence coordination polymer, this value is of significant interest for applications in electrochromism, sensing, and energy storage. A summary of reported theoretical and experimental band gap values is presented below.
| Methodology | Reported Band Gap (eV) | Reference |
| Experimental | ||
| UV-Vis Spectroscopy | 1.75 | [1][2] |
| UV-Vis Spectroscopy (Thin Films) | 1.30 - 1.34 | [2] |
| Optical Absorption | ~1.7 | [3] |
| Theoretical | ||
| DFT (GGA-PBE + U) | 1.77 | [4] |
| DFT (PBEsol + U) | 1.73 (indirect) | [1] |
| DFT (HSE06) | 2.31 | [3] |
| DFT (GGA-PBE) | 0.72 | [4] |
| Multiconfigurational DFT | 3.8 | [3] |
| DFT+U (adjusted) | 0.6 | [3] |
Note: The theoretical values for the band gap of this compound can vary significantly based on the computational method and the specific functional employed. This highlights the challenge in accurately modeling the electronic structure of such complex materials.
Methodologies for Band Gap Determination
The determination of the band gap of this compound involves both experimental measurements and theoretical calculations, each with its own set of protocols.
Experimental Protocol: UV-Vis Spectroscopy
A common and straightforward method for experimentally determining the optical band gap of a semiconductor is through UV-Vis spectroscopy. This technique measures the absorption of light by the material as a function of wavelength.
-
Sample Preparation : A thin film of this compound is deposited on a transparent conducting substrate (e.g., ITO glass), or a colloidal suspension of this compound nanoparticles is prepared.
-
Data Acquisition : The UV-Vis absorption spectrum of the sample is recorded. This spectrum plots the absorbance (or transmittance) of the material against the wavelength of the incident light.
-
Data Analysis (Tauc Plot) : The optical band gap is determined from the absorption data using a Tauc plot. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg) where A is a constant and the value of n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For this compound, which is often treated as a direct band gap semiconductor, n = 1/2 is used.
-
Band Gap Extrapolation : By plotting (αhν)² versus hν, a linear region is obtained. The band gap energy (Eg) is determined by extrapolating the linear portion of the curve to the x-axis (where (αhν)² = 0).[2]
Theoretical Protocol: Density Functional Theory (DFT)
Theoretical calculations of the band gap of this compound are predominantly performed using Density Functional Theory (DFT).[1][3][4] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Structural Modeling : An accurate structural model of the this compound crystal lattice is constructed. This includes the positions of the iron, carbon, and nitrogen atoms, as well as any interstitial ions like potassium.
-
Choice of Functional : A crucial step in DFT calculations is the selection of the exchange-correlation functional, which approximates the complex many-electron interactions. Different functionals can yield significantly different band gap values.[3]
-
Generalized Gradient Approximation (GGA) , such as PBE, is a common starting point but often underestimates the band gap.[4]
-
Hubbard U correction (DFT+U) is applied to GGA to better describe the on-site Coulombic interactions of localized d-electrons, often leading to more accurate band gap predictions for transition metal compounds.[1][4]
-
Hybrid functionals , such as HSE06, incorporate a portion of exact Hartree-Fock exchange and generally provide more accurate band gap values than GGA or DFT+U, though they are computationally more expensive.[3]
-
-
Self-Consistent Field (SCF) Calculation : An SCF calculation is performed to determine the ground-state electronic density of the system.
-
Band Structure Calculation : Once the ground state is determined, the electronic band structure is calculated. The band gap is then identified as the energy difference between the top of the valence band and the bottom of the conduction band. The calculation can also distinguish between a direct band gap (where the valence band maximum and conduction band minimum occur at the same momentum vector) and an indirect band gap.[1]
Visualization of Methodologies
The following diagrams illustrate the workflows for the experimental and theoretical determination of the band gap of this compound.
Caption: Workflow for experimental and theoretical band gap determination.
References
A Researcher's Guide to Cross-Validating Ferric Ferrocyanide Characterization: A Comparison of XRD and TEM Techniques
For researchers, scientists, and drug development professionals, accurate characterization of Ferric Ferrocyanide (commonly known as Prussian Blue) nanoparticles is paramount for ensuring quality, efficacy, and safety in therapeutic applications. This guide provides a comprehensive comparison of two cornerstone analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM), offering a framework for their cross-validation.
This document outlines the principles behind each method, presents a comparative analysis of the data they generate, and provides detailed experimental protocols. By understanding the orthogonal yet complementary nature of XRD and TEM, researchers can achieve a more robust and complete picture of their this compound nanoparticles.
Principles of Characterization: Unveiling Structure and Form
X-ray Diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the crystalline structure of materials. When a beam of X-rays interacts with a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern is unique to the crystal structure of the material. For this compound, which possesses a face-centered cubic (FCC) lattice, XRD is instrumental in confirming its crystal structure, determining lattice parameters, and estimating the average crystallite size.
Transmission Electron Microscopy (TEM) , on the other hand, is a direct imaging technique that provides high-resolution, two-dimensional images of a sample. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. TEM allows for the direct visualization of individual nanoparticles, enabling the determination of their size, shape, morphology, and state of aggregation.
Quantitative Data Comparison: Crystallite Size vs. Particle Size
A key aspect of cross-validating XRD and TEM data for this compound nanoparticles lies in understanding the distinction between "crystallite size" and "particle size."
-
Crystallite Size (from XRD): This refers to the size of the coherently diffracting crystalline domains within a particle. It is an estimation of the size of the individual, defect-free crystal units. The crystallite size is typically calculated from the broadening of the diffraction peaks using the Scherrer equation.
-
Particle Size (from TEM): This is the actual physical dimension of the individual nanoparticles as observed in the TEM images. A single nanoparticle can be composed of one or more crystallites.
Therefore, it is often observed that the crystallite size determined by XRD is smaller than or equal to the particle size measured by TEM. A significant difference between the two values can indicate that the nanoparticles are polycrystalline (composed of multiple smaller crystallites) or contain amorphous regions.
The following tables present representative quantitative data that can be obtained from XRD and TEM analysis of this compound nanoparticles.
Table 1: Representative Quantitative Data from XRD Analysis
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Crystallite Size | D | 10 - 100 nm | Scherrer Equation |
| Lattice Parameter | a | 10.1 - 10.2 Å | Bragg's Law and Nelson-Riley extrapolation |
| Crystal System | - | Face-Centered Cubic (FCC) | Peak indexing and comparison to standards |
Table 2: Representative Quantitative Data from TEM Analysis
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Mean Particle Diameter | d | 20 - 200 nm | Statistical analysis of multiple particle measurements from TEM images |
| Particle Size Distribution | σ | Varies with synthesis method | Measurement and statistical analysis of a large population of particles |
| Morphology | - | Cubic, spherical, or irregular | Direct visualization |
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure, lattice parameter, and average crystallite size of this compound nanoparticles.
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
Sample Preparation:
-
Ensure the this compound nanoparticle sample is in a dry, powdered form.
-
Gently grind the powder using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Mount the powder onto a sample holder, ensuring a flat and smooth surface.
Data Collection:
-
Set the 2θ scan range from 10° to 80°.
-
Use a step size of 0.02° and a scan speed of 2°/minute.
Data Analysis:
-
Phase Identification: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the ICDD database) to confirm the face-centered cubic structure.
-
Lattice Parameter Calculation:
-
Identify the angular positions (2θ) of the major diffraction peaks.
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each peak.
-
For a cubic system, the lattice parameter 'a' can be calculated using the formula: a = d * √(h² + k² + l²), where (hkl) are the Miller indices of the diffraction plane.
-
For higher accuracy, perform a Nelson-Riley extrapolation by plotting the calculated lattice parameter against a function of θ and extrapolating to θ = 90°.
-
-
Crystallite Size Estimation:
-
Select a well-defined, intense diffraction peak that is free from overlap with other peaks.
-
Measure the full width at half maximum (FWHM) of the chosen peak in radians (β).
-
Apply the Scherrer equation: D = (Kλ) / (β cosθ), where:
-
D is the average crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the FWHM in radians.
-
θ is the Bragg angle.
-
-
Transmission Electron Microscopy (TEM) Analysis
Objective: To determine the particle size, size distribution, and morphology of this compound nanoparticles.
Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV.
Sample Preparation:
-
Disperse the this compound nanoparticles in a suitable solvent (e.g., ethanol or deionized water) at a low concentration using sonication to break up agglomerates.
-
Place a drop of the nanoparticle dispersion onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid. The grid may be wicked with filter paper to remove excess liquid.
Image Acquisition:
-
Insert the prepared TEM grid into the microscope.
-
Acquire images at various magnifications to get an overview of the sample and to capture high-resolution images of individual particles.
-
Ensure to capture images from multiple different areas of the grid to ensure the analyzed sample is representative.
Data Analysis:
-
Particle Size Measurement:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of individual particles (typically >100) from the acquired TEM images.
-
-
Particle Size Distribution:
-
From the measured particle diameters, calculate the mean particle size and the standard deviation.
-
Generate a histogram to visualize the particle size distribution.
-
-
Morphology Assessment:
-
Visually inspect the TEM images to determine the shape and surface features of the nanoparticles (e.g., cubic, spherical, irregular).
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound characterization using XRD and TEM.
Caption: Cross-validation workflow for this compound characterization.
By integrating the data from both XRD and TEM, researchers can build a comprehensive and reliable profile of their this compound nanoparticles, ensuring a thorough understanding of their critical quality attributes. This cross-validation approach is essential for the development of safe and effective nanomaterials for biomedical and pharmaceutical applications.
Safety Operating Guide
Proper Disposal of Ferric Ferrocyanide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. Ferric ferrocyanide (Fe₄[Fe(CN)₆]₃), also known as Prussian Blue, is a complex iron cyanide compound. While the cyanide in this compound is strongly bound and the compound has low acute toxicity, improper disposal can lead to the release of toxic cyanide species into the environment. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound waste, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves (such as nitrile rubber), safety goggles, and a laboratory coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Incompatibles: this compound must be kept away from strong acids, strong oxidizing agents, and heat. Contact with acids can lead to the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
-
Waste Segregation: All this compound waste, including contaminated consumables, must be segregated from other waste streams. Use dedicated, clearly labeled, and sealed containers for this compound waste. These containers should not be metallic.[2][3]
Disposal Pathways: An Overview
There are two primary pathways for the disposal of this compound waste from a laboratory setting:
-
Direct Disposal via a Certified Hazardous Waste Service: This is the most common and recommended method. The waste is collected by a licensed hazardous waste disposal company for appropriate treatment and disposal in accordance with federal, state, and local regulations.
-
In-Laboratory Pre-treatment Prior to Disposal: For dilute aqueous solutions, in-lab pre-treatment may be an option to convert the complex cyanide into a less hazardous form before collection by a waste disposal service. This should only be performed by trained personnel with a thorough understanding of the chemical reactions and safety protocols involved, and in compliance with institutional and local regulations.
Step-by-Step Disposal Procedures
Waste Collection and Storage
Proper collection and storage are the first critical steps in the safe management of this compound waste.
-
Solid Waste:
-
Place all contaminated solid waste, such as gloves, weighing papers, and pipette tips, into a designated, durable, and clearly labeled hazardous waste container.[4]
-
The container must be sealed to prevent the release of any dust or residues.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[4]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate concentration and date.
-
Ensure the pH of the collected waste is maintained above 8.5 to prevent the potential for hydrogen cyanide gas evolution. The pH of cyanide-containing waste should be regularly monitored.[3]
-
In-Laboratory Pre-treatment of Dilute Aqueous this compound Waste
The following protocols are for the pre-treatment of dilute aqueous solutions of this compound. These procedures should be performed on a small scale first to ensure the reaction proceeds as expected before scaling up.
This method uses sodium hypochlorite (bleach) under alkaline conditions to oxidize the cyanide to the less toxic cyanate.
Materials:
-
Dilute this compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Chemical fume hood
Procedure:
-
Place the container with the dilute this compound waste solution on a stir plate within a chemical fume hood. Begin stirring.
-
Slowly add sodium hydroxide solution to adjust the pH of the waste to between 10 and 11. This is a critical step to prevent the formation of toxic cyanogen chloride.
-
While stirring vigorously, slowly add an excess of sodium hypochlorite solution. A general guideline is to add approximately 1.5 times the theoretical amount of bleach needed for the oxidation.
-
Allow the reaction to stir at room temperature for at least 24 hours to ensure complete oxidation.
-
After 24 hours, check the pH again and adjust to neutral (pH 6-8) with a suitable acid (e.g., dilute hydrochloric acid) if necessary for disposal.
-
The treated solution should be collected as hazardous waste for disposal by a certified service, as it will now contain iron salts and other byproducts.
This method involves the addition of ferrous sulfate to precipitate the complex cyanide as a more stable solid.
Materials:
-
Dilute this compound waste solution
-
Ferrous sulfate (FeSO₄) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Chemical fume hood
Procedure:
-
Place the container with the dilute this compound waste solution on a stir plate within a chemical fume hood. Begin stirring.
-
Adjust the pH of the solution to between 7.5 and 8.5 using the sodium hydroxide solution.[5]
-
Slowly add an excess of the ferrous sulfate solution to the waste. A visible precipitate should form.[5][6]
-
Continue stirring for at least one hour to ensure complete precipitation.
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
Collect the solid precipitate (filter cake) and the filtrate separately in labeled hazardous waste containers for disposal by a certified service.
Quantitative Data Summary
| Parameter | Value/Range | Source(s) |
| Storage pH for Cyanide Waste | > 8.5 (maintain alkaline) | [3] |
| pH for Alkaline Chlorination | 10 - 11 | N/A |
| pH for Ferrous Sulfate Precipitation | 7.5 - 8.5 | [5] |
| Mercury (as Hg) impurity limit in commercial this compound | Not more than 1 part per million | [4] |
| Lead (as Pb) impurity limit in commercial this compound | Not more than 20 parts per million | [4] |
| Arsenic (as As) impurity limit in commercial this compound | Not more than 3 parts per million | [4] |
| Water soluble cyanide impurity limit in commercial this compound | Not more than 10 parts per million | [4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Ferrocyanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ferric Ferrocyanide (also known as Prussian Blue), with a focus on procedural, step-by-step guidance for its use and disposal.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure. The following table summarizes the recommended protective equipment and established occupational exposure limits.
| Exposure Control | Specification | Source |
| Occupational Exposure Limits | ||
| Time-Weighted Average (TWA) | 1 mg/m³ (as Fe) | [1][2] |
| Short-Term Exposure Limit (STEL) | 2 mg/m³ (as Fe) | [3] |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ (as Fe) | [1] |
| Personal Protective Equipment | ||
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] | [1][4] |
| Hand Protection | Wear chemical-resistant gloves. Inspect gloves before use and observe permeability and breakthrough time instructions from the supplier.[3][5] | [3][5] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][3][4] | [1][3][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1][4] A particle filter is the recommended type if a respirator is used.[4] In case of insufficient ventilation, dust formation, or during spill cleanup, use a NIOSH-approved respirator.[5][6] | [1][4][5][6] |
Operational Plan for Handling this compound
Following a structured operational plan ensures minimal risk during the handling of this compound.
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][8] A chemical fume hood is recommended, especially when working with powders.
-
PPE: Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[9]
2. Handling and Use:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[4][6]
-
Prevent Contact: Avoid direct contact with skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling and before breaks.[5]
-
Incompatible Materials: Keep this compound away from strong acids and strong oxidizing agents.[1][3]
3. Storage:
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]
-
Labeling: Ensure the container is clearly labeled.
Disposal Plan for this compound
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, sealed, and clearly labeled container.
2. Disposal Procedure:
-
The preferred method of disposal is to send the waste to an approved waste disposal plant.[7]
-
Alternatively, consider returning any unused material to the manufacturer or supplier.[10]
-
For very small spills, absorb the material with an inert substance (e.g., sand or vermiculite), sweep it up, and place it into a suitable container for disposal.[4]
-
Crucially, always consult and adhere to local, state, and federal regulations regarding chemical waste disposal. [11][12] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by local ordinances.[11][13]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. hillcockblobstorage.blob.core.windows.net [hillcockblobstorage.blob.core.windows.net]
- 9. sams-solutions.com [sams-solutions.com]
- 10. This compound | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. riccachemical.com [riccachemical.com]
- 12. uprm.edu [uprm.edu]
- 13. Sciencemadness Discussion Board - How to destroy and dispose of potassium ferrocyanide anhydrous? - Powered by XMB 1.9.11 [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
